N-(2-acetylphenyl)-3-chloropropanamide
Description
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Properties
IUPAC Name |
N-(2-acetylphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLSPVDJKJTNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589324 | |
| Record name | N-(2-Acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18014-78-3 | |
| Record name | N-(2-Acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(2-acetylphenyl)-3-chloropropanamide from 2'-Aminoacetophenone
Abstract
This technical guide provides an in-depth, scientifically-grounded protocol for the synthesis of N-(2-acetylphenyl)-3-chloropropanamide, a valuable chemical intermediate. The synthesis is achieved via the N-acylation of 2'-aminoacetophenone with 3-chloropropionyl chloride. This document details the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes the critical safety precautions required when handling the hazardous materials involved. Designed for researchers, chemists, and drug development professionals, this guide integrates field-proven insights with authoritative references to ensure a reproducible and reliable synthetic methodology.
Introduction: Strategic Importance of N-Acylated Phenylacetophenones
The synthesis of this compound represents a key transformation in organic chemistry, yielding a bifunctional molecule of significant interest. The product molecule contains a reactive alkyl chloride handle and an amide linkage, making it a versatile building block for the construction of more complex molecular architectures, particularly in the development of heterocyclic compounds and novel pharmaceutical agents.[1][2] The N-acylation of aromatic amines is a fundamental reaction, and mastering this process with functionalized substrates like 2'-aminoacetophenone is crucial for medicinal chemistry and materials science.[1]
This guide provides a comprehensive framework for this specific synthesis, moving beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of its chemical principles.
Reaction Principle and Mechanism: Nucleophilic Acyl Substitution
The core transformation is the N-acylation of the primary aromatic amine, 2'-aminoacetophenone, with the acylating agent, 3-chloropropionyl chloride. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1]
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2'-aminoacetophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a transient tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a stable leaving group.
-
Deprotonation: The reaction generates hydrogen chloride (HCl) as a byproduct. It is critical to neutralize this acid, as it will readily protonate the nitrogen of the starting amine, rendering it non-nucleophilic and halting the reaction.[1] This is accomplished by adding a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which acts as an HCl scavenger, forming a stable ammonium salt.
Sources
An In-Depth Technical Guide to N-(2-acetylphenyl)-3-chloropropanamide: Structure, Properties, and Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-acetylphenyl)-3-chloropropanamide is a substituted aromatic amide with a molecular structure that presents significant interest for synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, structural features, and, where available, its physicochemical properties. Drawing upon data for structurally related compounds, this document will explore its probable synthetic routes, expected reactivity, and potential applications as a versatile chemical intermediate. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical Identity and Molecular Structure
This compound is unequivocally identified by the following key parameters:
| Identifier | Value | Source |
| CAS Number | 18014-78-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | O=C(NC1=CC=CC=C1C(C)=O)CCCl | [1] |
Structural Elucidation
The molecular architecture of this compound comprises a central benzene ring substituted at the 1-position with an N-propanamide group and at the 2-position with an acetyl group. The propanamide side chain is further functionalized with a chlorine atom at the 3-position. This specific arrangement of functional groups—an amide linkage, a ketone, and an alkyl chloride—renders the molecule a trifunctional scaffold with distinct regions of varying reactivity.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
-
Appearance: Likely a solid at room temperature, possibly crystalline.
-
Solubility: Expected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.
-
Melting Point: By analogy to similar N-aryl propanamides and acetamides, a melting point in the range of 100-150°C could be expected. For instance, N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide has a reported melting point of 132-134°C.
-
Boiling Point: A high boiling point is expected due to its molecular weight and polar functional groups, though it may decompose upon heating at atmospheric pressure.
-
Stability: The compound is likely stable under standard laboratory conditions. However, the presence of the 3-chloropropanamide moiety suggests potential for slow hydrolysis in the presence of strong acids or bases, and the acetyl group may be susceptible to certain redox reactions.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and commonly employed method for the synthesis of this compound would involve the acylation of 2-aminoacetophenone with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-aminoacetophenone (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and stir.
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in the same solvent to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the following characteristic signals can be predicted based on its structure:
-
¹H NMR:
-
Aromatic protons would appear in the range of δ 7.0-8.5 ppm, with multiplicities determined by their coupling patterns.
-
The N-H proton of the amide would likely be a broad singlet, its chemical shift being solvent-dependent.
-
The methylene protons of the chloropropyl group would appear as two triplets: the CH₂ adjacent to the carbonyl at a downfield position compared to the CH₂ adjacent to the chlorine.
-
The methyl protons of the acetyl group would be a sharp singlet, typically around δ 2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl carbons of the amide and ketone would resonate at the downfield end of the spectrum (δ 165-200 ppm).
-
Aromatic carbons would appear in the δ 110-150 ppm region.
-
The methylene carbons of the chloropropyl group and the methyl carbon of the acetyl group would be found in the aliphatic region of the spectrum.
-
-
IR Spectroscopy:
-
A characteristic N-H stretching vibration for the secondary amide would be observed around 3300 cm⁻¹.
-
Two distinct C=O stretching bands would be present: one for the amide carbonyl (around 1650-1680 cm⁻¹) and one for the ketone carbonyl (around 1680-1700 cm⁻¹).
-
C-Cl stretching vibrations would be found in the fingerprint region (below 800 cm⁻¹).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.
-
Fragmentation patterns would likely involve cleavage at the amide bond and loss of the chloropropyl side chain.
-
Reactivity and Potential Applications
The trifunctional nature of this compound makes it a valuable intermediate in organic synthesis.
Figure 3: Key reactive sites and potential transformations of this compound.
Nucleophilic Substitution at the 3-Chloro Position
The primary reactive site for derivatization is the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a useful building block for combinatorial chemistry and the synthesis of compound libraries for biological screening. The reactivity of related N-aryl chloroacetamides with various nucleophiles is well-documented.[3]
Potential in Drug Discovery
Derivatives of N-aryl amides and related structures have shown a broad range of biological activities. While no specific biological data for this compound has been found, its structural motifs are present in compounds with reported anti-inflammatory, analgesic, and other therapeutic properties. For instance, propanamide derivatives have been investigated as potent TRPV1 antagonists for pain management. The core structure could serve as a scaffold for the development of novel therapeutic agents.
Intermediate in Heterocyclic Synthesis
The presence of the ortho-acetyl group and the reactive chloropropanamide side chain suggests its potential as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions, depending on the reaction conditions and reagents used.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic amides should be observed. Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation.
General Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical compound with significant potential as a versatile intermediate in organic synthesis. Its trifunctional nature allows for diverse chemical transformations, making it an attractive starting material for the synthesis of novel compounds, particularly in the realm of drug discovery and materials science. Although detailed experimental data on its physicochemical properties and biological activity are currently limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related molecules. Further research into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.
References
Sources
An In-Depth Technical Guide to N-(2-acetylphenyl)-3-chloropropanamide (CAS: 18014-78-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-acetylphenyl)-3-chloropropanamide, a valuable chemical intermediate. Given the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data on analogous structures to offer a robust resource for its synthesis, characterization, and potential applications in research and development.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule possessing both an amide and a reactive alkyl chloride. This dual functionality makes it a promising building block in synthetic and medicinal chemistry. Its structure suggests potential for intramolecular cyclization reactions and as a scaffold for the synthesis of more complex molecules.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 18014-78-3 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [2] |
| Molecular Weight | 225.67 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC(=O)C1=CC=CC=C1NC(=O)CCCl | N/A |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with coordinates for better layout C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; O1 [label="O", pos="-2.8,2.1!"]; C8 [label="C", pos="-2.8,0!"]; N1 [label="N", pos="-0.7,-1.2!"]; C9 [label="C", pos="-2.1,-1.2!"]; O2 [label="O", pos="-2.8,-2.1!"]; C10 [label="C", pos="-2.8, -0!"]; C11 [label="C", pos="-4.2, -0!"]; Cl1 [label="Cl", pos="-5.6, -0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1 [label=""]; C6 -- C7; C7 -- O1 [style=double]; C7 -- C8; N1 -- C9; C9 -- O2 [style=double]; C9 -- C10; C10 -- C11; C11 -- Cl1;
// Implicit hydrogens (not drawn for clarity) }
Caption: Chemical structure of this compound.
Synthesis and Mechanism
Proposed Synthetic Protocol
This protocol is a representative procedure based on established methods for the N-acylation of anilines.
Materials:
-
2-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. A precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.[3]
Caption: Mechanism of N-acylation of 2-aminoacetophenone.
Physicochemical and Spectroscopic Characterization
The following are predicted physicochemical properties and spectroscopic data based on the structure of this compound and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Appearance | White to off-white solid | Typical for similar aromatic amides. |
| Melting Point | Expected to be a solid with a defined melting point. | Amide and aromatic functionalities generally lead to crystalline solids. |
| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, acetone); sparingly soluble in water. | The presence of polar amide and ketone groups is offset by the nonpolar aromatic ring and alkyl chain. |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in a molecule.[4]
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3300 - 3500 | A sharp to moderately broad peak.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium intensity peaks.[4] |
| C=O Stretch (Ketone) | ~1680 | Strong, sharp peak. |
| C=O Stretch (Amide I) | ~1660 | Very strong, sharp peak.[5] |
| N-H Bend (Amide II) | ~1550 | Strong peak. |
| C-Cl Stretch | 600 - 800 | Medium to weak intensity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The predicted chemical shifts are based on standard values for similar structural motifs.[6][7]
¹H NMR (Predicted, in CDCl₃):
-
δ ~10.0-11.0 ppm (s, 1H): Amide N-H proton.
-
δ ~7.2-8.0 ppm (m, 4H): Aromatic protons.
-
δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).
-
δ ~2.9 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).
-
δ ~2.6 ppm (s, 3H): Acetyl methyl protons (-CO-CH₃).
¹³C NMR (Predicted, in CDCl₃):
-
δ ~200 ppm: Ketone carbonyl carbon.
-
δ ~170 ppm: Amide carbonyl carbon.
-
δ ~120-140 ppm: Aromatic carbons.
-
δ ~40 ppm: Methylene carbon attached to chlorine.
-
δ ~38 ppm: Methylene carbon attached to the amide carbonyl.
-
δ ~28 ppm: Acetyl methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 225/227 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).
-
Major Fragments:
-
Loss of the chloropropyl group.
-
Cleavage of the amide bond.
-
McLafferty rearrangement involving the acetyl group.[8]
-
Loss of the acetyl group.
-
Caption: Proposed experimental workflow for the synthesis of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no specific literature detailing the biological activity of this compound, its structural motifs are present in many biologically active compounds. This suggests its potential as a valuable intermediate in drug discovery programs.
-
Scaffold for Heterocycle Synthesis: The presence of the acetyl group and the reactive chloropropionyl side chain makes this molecule a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.
-
Analgesic and Anti-inflammatory Agents: N-acyl anilines and related structures are known to exhibit a range of biological activities. For instance, various N-(substituted phenyl)-2-chloroacetamides have been investigated for their antimicrobial and other biological activities.[5]
-
Enzyme Inhibitors: The chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This makes this compound an interesting starting point for the design of targeted covalent inhibitors.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a readily accessible chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The combination of a reactive alkyl chloride and a versatile N-acyl aniline scaffold makes it a valuable tool for the development of novel chemical entities. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.
References
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PrepChem.com. Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone. [Link]
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Brainly.com. Provide the IR spectrum of acetanilide. [Link]
- Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(4), 233–242.
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Proprep. Ir spectrum for acetanilide? [Link]
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Brainly.com. Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. [Link]
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The Royal Society of Chemistry. Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones. [Link]
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ResearchGate. N-(2-Acetylphenyl)acetamide. [Link]
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PubMed. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. [Link]
- Google Patents. Preparation method for 3-chloropropionylchloride.
-
ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
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Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
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PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
- Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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PubChem. Propanamide, N-acetyl-. [Link]
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PubMed. Surveying heterocycles as amide bioisosteres within a series of mGlu7 NAMs: Discovery of VU6019278. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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PubMed Central. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]
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Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]
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A Comprehensive Spectroscopic Guide to N-(2-acetylphenyl)-3-chloropropanamide
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound N-(2-acetylphenyl)-3-chloropropanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the rationale behind the expected spectral features, outlines robust experimental protocols, and offers a framework for the structural elucidation of this and similar molecules.
Introduction: The Molecular Blueprint
This compound (Molecular Formula: C₁₁H₁₂ClNO₂, Molecular Weight: 225.67 g/mol ) is a multifaceted organic compound featuring several key functional groups that dictate its chemical behavior and spectroscopic signature.[1] Its structure incorporates an ortho-substituted phenyl ring, a secondary amide linkage, an acetyl moiety (ketone), and a chloroalkyl chain.
The unambiguous characterization of such a molecule is paramount for quality control, reaction monitoring, and understanding its potential as a synthetic intermediate. Spectroscopic analysis provides the necessary empirical evidence to confirm its identity and purity. This guide synthesizes theoretical predictions with established analytical principles to create a self-validating reference for the characterization of this compound.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the electronic environment of each proton, its neighboring protons (through spin-spin coupling), and the relative number of protons of each type (through integration).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5 - 10.5 | Broad Singlet | 1H | N-H (Amide) | The amide proton is highly deshielded due to the adjacent carbonyl and resonance effects. Its broadness results from quadrupole broadening and potential hydrogen bonding. |
| ~8.5 (dd) | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the amide group, deshielded by the amide's anisotropy. |
| ~7.6 (td) | Triplet of doublets | 1H | Ar-H | Aromatic proton para to the amide group. |
| ~7.5 (dd) | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the acetyl group. |
| ~7.1 (td) | Triplet of doublets | 1H | Ar-H | Aromatic proton meta to both substituents. |
| ~3.9 (t) | Triplet | 2H | -CH₂-Cl | Methylene protons adjacent to the electronegative chlorine atom are significantly deshielded. |
| ~2.9 (t) | Triplet | 2H | -C(O)-CH₂- | Methylene protons alpha to the amide carbonyl group. |
| ~2.6 (s) | Singlet | 3H | -C(O)-CH₃ | Acetyl methyl protons are in a distinct environment with no adjacent protons, resulting in a sharp singlet. |
Expertise in Action: Interpreting Aromatic Signals The aromatic region (6.5-8.5 ppm) is complex due to the ortho-disubstitution pattern. The electron-withdrawing nature of both the acetyl and amide groups deshields all aromatic protons relative to benzene (7.26 ppm). The exact splitting patterns (e.g., triplet of doublets) arise from both ortho (~7-10 Hz) and meta (~2-3 Hz) coupling, requiring high-field instrumentation for full resolution.[2][3]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their functional group type.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~198 | C=O | Ketone Carbonyl | Ketone carbonyls are highly deshielded and appear significantly downfield. |
| ~169 | C=O | Amide Carbonyl | Amide carbonyls are also deshielded but typically appear slightly upfield from ketones. |
| ~138 | Aromatic C | C -NH | Quaternary aromatic carbon attached to the nitrogen atom. |
| ~135 | Aromatic C | C -C(O)CH₃ | Quaternary aromatic carbon attached to the acetyl group. |
| ~133 | Aromatic CH | Ar-C H | Aromatic methine carbon. |
| ~125 | Aromatic CH | Ar-C H | Aromatic methine carbon. |
| ~122 | Aromatic CH | Ar-C H | Aromatic methine carbon. |
| ~121 | Aromatic CH | Ar-C H | Aromatic methine carbon. |
| ~41 | Aliphatic CH₂ | -C H₂-C(O)- | Methylene carbon alpha to the amide carbonyl. |
| ~39 | Aliphatic CH₂ | -C H₂-Cl | Methylene carbon attached to the chlorine atom. |
| ~29 | Aliphatic CH₃ | -C(O)-C H₃ | Acetyl methyl carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's resonances.[4]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Shimming: Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. To confirm the amide N-H peak, a D₂O exchange experiment can be performed: add a drop of D₂O, shake, and re-acquire the spectrum. The N-H peak will disappear or significantly diminish.[5]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Causality: Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets, making it easier to identify the number of unique carbons.[6] A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Predicted FT-IR Data (KBr Pellet/ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
|---|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide | Medium-Strong | A single, relatively sharp peak is characteristic of N-H stretching in secondary amides.[7] |
| 3100-3000 | C-H Stretch | Aromatic | Medium | Stretching of sp² C-H bonds on the phenyl ring. |
| 2960-2850 | C-H Stretch | Aliphatic | Medium-Weak | Stretching of sp³ C-H bonds in the methylene and methyl groups. |
| ~1685 | C=O Stretch | Ketone | Strong | The acetyl ketone carbonyl typically absorbs at a higher frequency than the amide carbonyl. |
| ~1650 | C=O Stretch | Amide (Amide I Band) | Strong | This band is a hallmark of the amide group and is very intense.[8][9] |
| ~1540 | N-H Bend | Amide (Amide II Band) | Strong | A coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides.[9][10] |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Weak | Skeletal vibrations of the phenyl ring. |
| ~750 | C-H Bend | Aromatic | Strong | Out-of-plane bending for ortho-disubstituted rings. |
| ~700 | C-Cl Stretch | Alkyl Halide | Medium-Strong | C-Cl stretching vibrations typically appear in the fingerprint region. |
Trustworthiness Through Self-Validation: The IR spectrum provides a cross-check for the functional groups identified by NMR. The presence of a strong N-H stretch around 3300 cm⁻¹, two distinct and intense C=O stretches between 1640-1700 cm⁻¹, and the characteristic Amide II band around 1540 cm⁻¹ would strongly corroborate the proposed structure.[7]
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound.
-
m/z 225 (M⁺): Corresponding to the molecule with the ³⁵Cl isotope.
-
m/z 227 (M+2⁺): Corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for the presence of one chlorine atom.[11]
-
-
Key Fragment Ions: Fragmentation in EI-MS is initiated by the removal of an electron, creating a radical cation that undergoes a series of bond cleavages.[12][13]
Table of Predicted Major Fragments
| m/z | Proposed Fragment | Rationale for Formation |
|---|---|---|
| 189 | [M - HCl]⁺ | Loss of a neutral HCl molecule. |
| 148 | [C₉H₁₀NO]⁺ | Alpha-cleavage with loss of the -CH₂Cl radical. |
| 135 | [C₈H₉NO]⁺ | Cleavage of the N-C(O) bond, forming the N-phenylacetamide cation. |
| 120 | [C₈H₁₀N]⁺ | McLafferty-type rearrangement followed by loss of ketene from the m/z 135 fragment, or direct cleavage. |
| 92 | [C₆H₆N]⁺ | Cleavage of the bond between the aromatic ring and the nitrogen atom. |
| 43 | [CH₃CO]⁺ | The acetyl cation, a very common and stable fragment from acetyl-containing compounds. |
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). The GC separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source of the mass spectrometer. Here, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.
Integrated Analytical Workflow
The confirmation of a chemical structure is not a linear process but an integrated system where each piece of data validates the others. The workflow below illustrates the logical progression from synthesis to final structural confirmation.
Caption: Integrated workflow for the synthesis and spectroscopic confirmation.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the proton and carbon framework. IR spectroscopy rapidly confirms the presence and nature of the key functional groups—most notably the distinct ketone and secondary amide moieties. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable and logical fragmentation patterns, including the characteristic isotopic signature of chlorine. Together, these methods provide a robust, self-validating dataset essential for the confident identification and characterization of the target molecule in any research or development setting.
References
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Marinov, M., Frenkeva, M., & Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. Available at: [Link]
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Oztaslar, A., & Arslan, H. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 8(3). Available at: [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]
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Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023). YouTube. Available at: [Link]
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AIP Publishing. (2022). Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. Available at: [Link]
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PubMed Central. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Available at: [Link]
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MDPI. (2002). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Available at: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]
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ResearchGate. (2018). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Available at: [Link]
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Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. Available at: [Link]
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Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. (2022). YouTube. Available at: [Link]
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Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]
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PubMed Central. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]
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The Strategic Utility of N-(2-acetylphenyl)-3-chloropropanamide in Heterocyclic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(2-acetylphenyl)-3-chloropropanamide, a bespoke chemical entity, has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of nitrogen-containing heterocyclic compounds of significant pharmacological interest. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential.
The unique structural arrangement of this compound, featuring a nucleophilic secondary amide, an electrophilic acetyl group, and a reactive alkyl chloride, preordains its utility in intramolecular cyclization reactions. This trifecta of functional groups allows for the orchestrated construction of key heterocyclic scaffolds, most notably quinolines and benzodiazepines, which form the core of numerous therapeutic agents. This guide will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but a rationale for the experimental choices, thereby empowering researchers to adapt and innovate upon these methodologies.
I. Synthesis and Characterization of the Building Block
The synthesis of this compound is a direct and efficient process, typically achieved through the N-acylation of 2'-aminoacetophenone with 3-chloropropionyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 2'-Aminoacetophenone | C₈H₉NO | 135.16 | 1.0 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 1.1 |
| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | 1.2 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.
-
Triethylamine: This non-nucleophilic base is essential to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[1] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Low Temperature: The initial reaction is performed at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. |
II. Application in Quinolone Synthesis: An Intramolecular Condensation Approach
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] this compound serves as an excellent precursor for the synthesis of 4-hydroxyquinoline derivatives through a base- or acid-catalyzed intramolecular cyclization. This transformation is analogous to the classical Conrad-Limpach synthesis of 4-hydroxyquinolines.[3]
Proposed Synthetic Pathway to 4-Hydroxy-2-methylquinolines
The intramolecular cyclization of this compound to a quinoline derivative involves the formation of a new carbon-carbon bond between the methyl group of the acetyl moiety and the aromatic ring, followed by dehydration. The 3-chloropropionamide side chain is subsequently cleaved under the reaction conditions. A more direct route to a substituted quinolone involves the intramolecular aldol-type condensation between the acetyl methyl group and the amide carbonyl, followed by elimination and tautomerization.
A plausible and more direct application involves a base-mediated intramolecular cyclization. The presence of a base facilitates the deprotonation of the α-carbon of the acetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. Subsequent dehydration and tautomerization would lead to the formation of a 4-hydroxy-2-methylquinoline.
Caption: Synthetic utility of this compound.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline
Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | C₁₁H₁₂ClNO₂ | 225.67 | 1.0 |
| Sodium ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 2.2 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (2.2 eq) to the solution and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2-methylquinoline.
Mechanistic Rationale:
The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the acetyl group, initiating the intramolecular condensation. Ethanol serves as a suitable solvent for this reaction.
III. Application in Benzodiazepine Synthesis: An Intramolecular Nucleophilic Substitution Approach
The 1,4-benzodiazepine core is a cornerstone of central nervous system (CNS) active drugs, renowned for their anxiolytic, sedative, and anticonvulsant properties.[4] this compound provides a streamlined entry to the 1,5-benzodiazepine-2-one scaffold via a base-mediated intramolecular nucleophilic substitution.
Proposed Synthetic Pathway to 1,5-Benzodiazepin-2-ones
In this transformation, a base is employed to deprotonate the amide nitrogen, enhancing its nucleophilicity. The resulting amide anion then undergoes an intramolecular S_N2 reaction, attacking the electrophilic carbon bearing the chlorine atom to form the seven-membered diazepine ring.
Caption: Base-mediated cyclization to a benzodiazepine derivative.
Experimental Protocol: Synthesis of 4-acetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | C₁₁H₁₂ClNO₂ | 225.67 | 1.0 |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1,5-benzodiazepin-2-one derivative.
Mechanistic Considerations:
Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the amide nitrogen without competing in nucleophilic attack. THF is a suitable aprotic solvent that can solvate the resulting anion.
IV. Conclusion and Future Outlook
This compound has demonstrated its significant potential as a versatile and strategic building block for the synthesis of medicinally important heterocyclic compounds. Its straightforward synthesis and inherent reactivity profile make it an attractive starting material for the construction of quinoline and benzodiazepine scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and application of this valuable intermediate in drug discovery and development. The strategic functional group handles on the resulting heterocyclic products offer ample opportunities for further diversification and the generation of novel compound libraries for biological screening. As the demand for efficient and innovative synthetic methodologies continues to grow, the utility of well-designed building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry.
References
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Mushtaq, N., et al. (2018). Recent Progress in the Synthesis of Quinolines. Molecules, 23(8), 2045. [Link]
-
Kovács, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
-
de la Fuente, J. A., et al. (2001). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 12(4), 499-503. [Link]
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The Emerging Therapeutic Potential of N-(acetylphenyl) chloroacetamide Derivatives: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide
Executive Summary
The N-(acetylphenyl) chloroacetamide scaffold represents a versatile and synthetically accessible chemical framework that has garnered increasing attention in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities associated with its derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the mechanistic underpinnings of these activities, synthesize key findings from preclinical studies, and provide detailed, field-proven experimental protocols to empower researchers in their evaluation of novel analogues. This document is structured to serve not as a rigid template, but as a logical and in-depth exploration of the scientific rationale, experimental design, and future trajectory for this promising class of compounds.
The Chloroacetamide Moiety: A Reactive Pharmacophore
The chloroacetamide group is a potent electrophilic "warhead." The presence of the electron-withdrawing chlorine atom renders the adjacent methylene carbon susceptible to nucleophilic attack by thiol groups, particularly the cysteine residues found in the active sites of many enzymes. This capacity for covalent bond formation is a key driver of the biological activity of these derivatives, enabling irreversible inhibition of specific protein targets. The N-(acetylphenyl) portion of the scaffold acts as a versatile handle that can be modified to tune physicochemical properties, modulate target specificity, and enhance potency. The strategic combination of this reactive moiety with a customizable phenyl ring system provides a robust platform for developing targeted therapeutic agents.
Synthetic Pathways: From Precursors to Bioactive Molecules
The synthesis of N-(acetylphenyl) chloroacetamide derivatives is typically straightforward, often beginning with commercially available aminophenols or aminoacetophenones. A common and efficient method involves the acylation of the starting amine with chloroacetyl chloride.[1][2][3] This reaction is generally performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct.[1][4] The choice of solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), depends on the solubility of the reactants.[1][4]
Caption: General synthesis of N-(4-acetylphenyl)-2-chloroacetamide.
Anticancer Activity: Targeting Malignant Cell Proliferation
A significant body of research has highlighted the potent cytotoxic effects of chloroacetamide derivatives against various cancer cell lines.[5][6] This activity is often attributed to their ability to function as alkylating agents, covalently modifying key proteins involved in cancer cell survival and proliferation.
Mechanistic Insights
Several mechanisms have been proposed for the anticancer action of chloroacetamide derivatives:
-
Glutathione S-transferase (GST) Inhibition : Cancer cells often exhibit elevated levels of GST, an enzyme that detoxifies xenobiotics, contributing to drug resistance. Chloroacetamides can form conjugates with glutathione, which then inhibit GST, increasing the cell's susceptibility to oxidative stress and apoptosis.[7]
-
Receptor Tyrosine Kinase (RTK) Inhibition : Specific derivatives have been designed as irreversible inhibitors of RTKs like the Fibroblast Growth Factor Receptor (FGFR).[8] The chloroacetamide moiety can form a covalent bond with a cysteine residue in the kinase domain, leading to sustained blockade of downstream signaling pathways that drive tumor growth.[8]
-
Induction of Apoptosis : Treatment with these compounds can trigger programmed cell death by modulating key apoptotic regulators. Studies have shown that N-phenyl dichloroacetamide analogues can induce apoptosis, a mechanism distinct from the metabolic effects of related compounds like sodium dichloroacetate (DCA).[6]
In Vitro Evaluation Summary
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, determined using assays like the MTT or SRB assay.[9][10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung) | Value not specified, but potent | [6] |
| Thiazole-bearing 2-chloroacetamides | Jurkat (Leukemia) | Significant Activity | [5][7] |
| Thiazole-bearing 2-chloroacetamides | MDA-MB-231 (Breast) | Significant Activity | [5][7] |
| N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | MCF7 (Breast) | 38.0 - 40.6 | [10] |
In Vivo Anticancer Models
Promising candidates identified through in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[11][12] The most common models are human tumor xenografts, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[13][14] Key endpoints in these studies include tumor growth inhibition, changes in tumor volume, and overall survival of the animal.[14][15]
Caption: Preclinical workflow for evaluating anticancer agents.[12][16]
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a cornerstone for assessing cell viability and the cytotoxic effects of novel compounds.[17][18] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][19]
-
Cell Seeding : Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the N-(acetylphenyl) chloroacetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is optimized based on the cell line's doubling time.
-
MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation : Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A Strategy Against Pathogens
Derivatives of the N-phenylacetamide class have demonstrated notable activity against a range of bacterial and even nematicidal pathogens.[20][21][22] The mechanism often involves disruption of essential cellular processes or structures, such as the cell membrane.
Spectrum of Activity and Mechanism of Action
Studies have shown that N-phenylacetamide derivatives can be effective against plant pathogenic bacteria like Xanthomonas oryzae.[20][21][23] Scanning electron microscopy (SEM) has confirmed that some of these compounds can cause rupture of the bacterial cell membrane, leading to cell death.[20][21] The broad applicability of this scaffold allows for the synthesis of derivatives with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[24]
Quantitative Assessment of Antimicrobial Potency
The effectiveness of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[25][26]
| Compound Class | Pathogen | EC50 / MIC (mg/L or µM) | Reference |
| N-phenylacetamide-thiazole hybrid (A1) | Xanthomonas oryzae pv. Oryzae | 156.7 µM | [20][21] |
| 2-oxo-N-phenylacetamide (D14) | Xanthomonas oryzae pv. Oryzae | 0.63 mg/L | [23] |
| 2-oxo-N-phenylacetamide (D14) | X.oryzae pv. oryzicola | 0.79 mg/L | [23] |
| Diphenylacetamide derivatives | Various bacteria & fungi | Significant Activity | [24] |
Detailed Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of a compound against a specific bacterium.[25][27] It is efficient and allows for the testing of multiple compounds or bacterial strains simultaneously.[28]
-
Preparation of Inoculum : Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[29]
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.[26] Start with a high concentration in the first well and dilute across the plate, leaving a well for a positive control (bacteria, no compound) and a negative control (broth only).
-
Inoculation : Dilute the adjusted bacterial culture so that when 100 µL is added to each well (containing 100 µL of the compound dilution), the final inoculum concentration is approximately 5 × 10⁵ CFU/mL.[29]
-
Incubation : Cover the plate and incubate at 35-37°C for 16-24 hours.[29]
-
MIC Determination : After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[29] The results can also be read using a plate reader at 600 nm.[30]
Anti-inflammatory Potential: Modulating the Immune Response
Chronic inflammation is a key pathological feature of many diseases. The development of novel anti-inflammatory agents is a critical area of drug discovery. While less explored for N-(acetylphenyl) chloroacetamide specifically, the general class of anti-inflammatory compounds can be evaluated using well-established models.[31][32]
Rationale and Potential Mechanisms
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response.[33] It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways (like NF-κB) and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[33] Novel compounds can be screened for their ability to inhibit this process.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.[33]
Detailed Protocol: In Vitro LPS-Induced Inflammation in Macrophages
This in vitro model is widely used to screen for the anti-inflammatory activity of compounds by measuring their ability to suppress cytokine production in LPS-stimulated immune cells.[34][35]
-
Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in a 24-well plate until they reach 80-90% confluency.
-
Pre-treatment : Treat the cells with various concentrations of the N-(acetylphenyl) chloroacetamide derivative for 1-2 hours prior to LPS stimulation. Include a vehicle control.
-
Inflammatory Challenge : Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6 or 24 hours).[34]
-
Supernatant Collection : After incubation, collect the cell culture supernatant to measure secreted cytokines.
-
Cytokine Quantification : Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Cell Viability : Concurrently, perform a cell viability assay (e.g., MTT) on the cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.
-
Data Analysis : Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells.
Structure-Activity Relationship (SAR) and Future Directions
The existing literature suggests that the biological activity of these derivatives can be significantly modulated by substitutions on the phenyl ring and modifications of the acetamide group.[5][20] For instance, the introduction of thiazole moieties has been shown to enhance antibacterial and anticancer activities.[7][20][21] The presence and position of electron-withdrawing or -donating groups on the phenyl ring can influence the reactivity of the chloroacetamide warhead and the compound's binding affinity to its target.
Future research should focus on:
-
Systematic SAR studies to optimize potency and selectivity for specific biological targets.
-
Target deconvolution studies to identify the specific protein targets of the most active compounds.
-
Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties.
-
Exploration of novel biological activities , such as antiviral or neuroprotective effects, given the scaffold's versatility.
Conclusion
N-(acetylphenyl) chloroacetamide derivatives represent a promising and synthetically tractable class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is supported by a growing body of preclinical evidence. The inherent reactivity of the chloroacetamide moiety, combined with the modular nature of the overall structure, provides a fertile ground for the discovery and development of novel therapeutics. This guide provides the foundational knowledge and methodological framework for researchers to effectively explore and advance this compelling area of medicinal chemistry.
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An In-Depth Technical Guide to the Solubility and Stability of N-(2-acetylphenyl)-3-chloropropanamide: A Roadmap for Preformulation Development
Introduction: Unveiling the Physicochemical Landscape of a Novel Moiety
N-(2-acetylphenyl)-3-chloropropanamide is a molecule of interest in contemporary drug discovery, featuring a unique combination of an acetanilide core and a reactive chloropropanamide side chain. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount to its successful development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering a strategic approach for researchers, scientists, and drug development professionals. Our focus will be on establishing a robust, self-validating experimental plan that not only meets regulatory expectations but also provides critical insights to guide formulation and analytical method development.
The dual functionality of this molecule—the aromatic ketone and the electrophilic chloro-amide—suggests potential challenges and opportunities in its handling and formulation. This document will therefore detail the necessary steps to elucidate its behavior in various solvent systems and under a range of stress conditions, thereby creating a foundational dataset for its progression through the development pipeline.
Part 1: Foundational Physicochemical Characterization
Before embarking on extensive solubility and stability studies, a baseline characterization of this compound is essential. These initial data points provide the context for subsequent, more complex investigations.
Ionization Constant (pKa) Determination
The presence of an amide group suggests that the molecule's ionization state may be pH-dependent, which will significantly influence its aqueous solubility.
Experimental Protocol: Potentiometric Titration
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) due to anticipated low aqueous solubility.
-
Dilute the stock solution in a range of hydro-alcoholic solutions with varying water content.
-
Titrate the solutions with standardized 0.1 N HCl and 0.1 N NaOH.
-
Monitor the pH change using a calibrated pH meter.
-
Calculate the pKa values using appropriate software to analyze the titration curves. This will reveal the pH at which 50% of the compound is ionized.
Partition Coefficient (Log P) and Distribution Coefficient (Log D)
Log P (octanol-water partition coefficient) is a critical measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Log D provides a more physiologically relevant measure by accounting for pH-dependent ionization.
Experimental Protocol: Shake-Flask Method
-
Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Saturate n-octanol with the corresponding aqueous buffer and vice versa.
-
Add a known amount of this compound to a mixture of the buffered aqueous phase and the n-octanol phase.
-
Shake the mixture at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Separate the two phases by centrifugation.
-
Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate Log P and Log D values from the concentration ratios.
Part 2: A Deep Dive into Solubility Assessment
A comprehensive understanding of a compound's solubility is a cornerstone of preformulation. The following protocols are designed to provide a detailed solubility profile for this compound.
Thermodynamic (Equilibrium) Solubility
The shake-flask method remains the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol, and other pharmaceutically relevant solvents).
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Visually inspect for the presence of undissolved solids.
-
Filter the samples through a 0.22 µm filter to remove undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Data Presentation: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Equilibrium Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| Purified Water | 37 | To be determined |
| 0.1 N HCl (pH 1.2) | 37 | To be determined |
| Acetate Buffer (pH 4.5) | 37 | To be determined |
| Phosphate Buffer (pH 6.8) | 37 | To be determined |
| Phosphate Buffer (pH 7.4) | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
| Polyethylene Glycol 400 | 25 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |
Kinetic Solubility
Kinetic solubility provides an early indication of a compound's dissolution behavior and is particularly useful in high-throughput screening.
Experimental Protocol: Turbidimetric Method
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with an aqueous buffer (e.g., PBS pH 7.4).
-
Monitor the turbidity of each well over time using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Part 3: Comprehensive Stability Profiling
A drug's stability is a critical quality attribute that dictates its shelf-life and storage conditions. A combination of forced degradation studies and long-term stability testing provides a complete picture.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.[1][2][3] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[4]
Experimental Workflow for Forced Degradation
Caption: Predicted degradation pathways.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.
Experimental Protocol: HPLC Method Development
-
Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation of the parent compound and its degradation products generated during forced degradation studies.
-
Method Optimization: Fine-tune the mobile phase gradient, flow rate, column temperature, and injection volume to achieve a robust and efficient separation with good peak shape and resolution.
-
Detection Wavelength Selection: Determine the optimal UV detection wavelength by analyzing the UV spectra of the parent compound and its major degradants. A photodiode array (PDA) detector is highly recommended.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [5][6][7][8] Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve the parent peak from all known degradation products and process impurities. Peak purity analysis should confirm no co-elution. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range (e.g., 50-150% of the target concentration). |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | Recovery of 98.0% to 102.0% for the API at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is in place, formal stability studies can be initiated as per ICH Q1A(R2) guidelines.
Experimental Protocol: ICH Stability Study
-
Package the drug substance in containers that mimic the proposed commercial packaging.
-
Store the samples under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating method.
Conclusion: A Pathway to Informed Drug Development
The comprehensive experimental plan detailed in this guide provides a robust framework for characterizing the solubility and stability of this compound. By systematically evaluating its physicochemical properties, identifying potential degradation pathways, and developing a validated stability-indicating method, researchers can build a strong foundation for subsequent formulation development and regulatory submissions. This proactive and scientifically rigorous approach is indispensable for mitigating risks, optimizing drug product performance, and ultimately accelerating the journey from discovery to clinical application.
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- Held, C., Brinkmann, J., Schröder, A.-D., Yagofarov, M. I., & Verevkin, S. P. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 458, 43-53.
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ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. [Link]
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The Genesis and Evolution of N-Aryl Chloroacetamides: From Agricultural Staples to Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl chloroacetamide scaffold, a seemingly simple chemical motif, has carved a significant niche in both agriculture and medicine. Initially rising to prominence as a cornerstone of selective herbicides, this class of compounds has undergone a remarkable evolution, now emerging as a versatile platform for the design of targeted covalent inhibitors in drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of N-aryl chloroacetamide compounds. We will delve into the pioneering work that led to their widespread use in weed management, elucidate their molecular mechanism of action, and chart their contemporary journey into the realm of therapeutic intervention. This guide is intended to serve as a valuable resource for researchers and scientists, offering not only a historical perspective but also practical insights into the synthesis and application of these remarkable molecules.
Part 1: A Historical Perspective: The Agricultural Revolution of Chloroacetamides
The story of N-aryl chloroacetamides begins in the mid-20th century, a period of intense innovation in agricultural chemistry. Scientists were on a quest for selective herbicides that could control weeds in major crops, thereby boosting yields and reducing manual labor.
The Monsanto Breakthrough: Discovery of a New Class of Herbicides
In the early 1950s, a dedicated herbicide research program at Monsanto, led by Dr. A.J. Speziale, embarked on an empirical screening of a wide array of chemical compounds.[1] This systematic effort bore fruit with the discovery of the herbicidal activity of α-chloroacetamides.[1] One of the first compounds to show significant promise was N,N-diallyl-2-chloroacetamide (CDAA), which would later be commercialized under the trademark Randox.[1][2][3] This discovery marked the dawn of a new era in weed control, as CDAA was the first successful pre-emergence grass herbicide.[4]
The initial patent applications for this new class of herbicides were filed in October 1953, and the first public disclosure of their structure-activity relationships was presented by P.C. Hamm and A.J. Speziale at the North Central Weed Conference in 1954.[1]
The Rise of Key Chloroacetamide Herbicides
Following the initial success of CDAA, Monsanto and other agrochemical companies continued to synthesize and screen new N-aryl chloroacetamide analogs, leading to the development of several highly effective and widely adopted herbicides.
-
Propachlor (Ramrod®): Introduced by Monsanto in the 1960s, propachlor (2-chloro-N-isopropylacetanilide) became a key herbicide for controlling annual grasses and some broadleaf weeds in crops like corn and soybeans.[4]
-
Alachlor (Lasso®): Registered in 1969, alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] quickly became one of the most extensively used herbicides in the United States, particularly in corn and soybean cultivation.[5][6] Its development was a significant milestone, and it became a major commercial success for Monsanto.[7]
-
Metolachlor (Dual®): Developed by Ciba-Geigy and first registered in the U.S. in 1976, metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide] offered broad-spectrum control of grassy weeds.[8][9][10] A significant advancement in metolachlor technology was the development of its enantiomerically pure form, S-metolachlor (Dual Magnum®).[11] It was discovered that the herbicidal activity resides primarily in the S-isomer, allowing for lower application rates with the same efficacy, thereby reducing the environmental load.[11][12]
The following table provides a timeline of the development of these key chloroacetamide herbicides:
| Year of First Registration | Herbicide | Chemical Name | Key Crops |
| 1956 | CDAA (Randox®) | N,N-diallyl-2-chloroacetamide | Corn, Soybeans |
| 1965 | Propachlor (Ramrod®) | 2-chloro-N-isopropylacetanilide | Corn, Sorghum |
| 1969 | Alachlor (Lasso®) | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Corn, Soybeans, Peanuts |
| 1976 | Metolachlor (Dual®) | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | Corn, Soybeans, Cotton |
| 1996 (approx.) | S-Metolachlor (Dual Magnum®) | (S)-2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | Corn, Soybeans, Cotton |
Part 2: The Core Chemistry: Synthesis and Characterization
The synthesis of N-aryl chloroacetamides is a fundamental and well-established process in organic chemistry, typically involving the chloroacetylation of an appropriate aniline derivative.
General Synthetic Protocol: Chloroacetylation of Anilines
The most common method for preparing N-aryl chloroacetamides is the reaction of a primary or secondary aromatic amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[5][13][14]
Reaction Scheme:
General Synthesis of N-Aryl Chloroacetamides.
Step-by-Step Methodology:
-
Dissolution of the Amine: The selected aryl amine is dissolved in a suitable inert solvent, such as benzene, toluene, or tetrahydrofuran (THF).[13][15]
-
Addition of Base: A base, typically a tertiary amine like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution to act as an acid scavenger.[13][15]
-
Cooling: The reaction mixture is cooled in an ice bath to control the exothermic nature of the acylation reaction.[15]
-
Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the stirred solution of the amine and base. The rate of addition is controlled to maintain a low temperature.[15]
-
Reaction: After the addition is complete, the reaction mixture is typically stirred for a few hours at room temperature to ensure the reaction goes to completion.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[16]
-
Work-up and Isolation: The reaction mixture is then poured into cold water, which causes the N-aryl chloroacetamide product to precipitate.[16] The solid product is collected by filtration, washed with water to remove any remaining salts, and then dried.[13]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[13]
Characterization of N-Aryl Chloroacetamides
The synthesized N-aryl chloroacetamide compounds are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include the N-H stretch (for secondary amides), the C=O stretch of the amide carbonyl group, and the C-Cl stretch.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed structure of the molecule. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the compound.[17][18]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[18]
-
Melting Point Determination: The melting point of a solid compound is a good indicator of its purity. A sharp melting point range suggests a pure compound.[17]
Part 3: Mechanism of Action: From Weed Control to Enzyme Inhibition
The biological activity of N-aryl chloroacetamides stems from their ability to act as alkylating agents, a property that has been harnessed in both agricultural and medicinal contexts.
Herbicidal Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action of chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[9][19][20] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin.[19][21]
The VLCFA Elongase Complex:
VLCFA synthesis in plants occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the VLCFA elongase.[20][22] This complex sequentially adds two-carbon units from malonyl-CoA to an existing fatty acid chain.[19][23] The key enzyme in this complex, and the primary target of chloroacetamide herbicides, is the 3-ketoacyl-CoA synthase (KCS) , also known as the VLCFA synthase.[20][24]
Inhibition of VLCFA Elongase by N-Aryl Chloroacetamides.
Mechanism of Inhibition:
N-aryl chloroacetamides act as irreversible inhibitors of KCS.[24] The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by a cysteine residue in the active site of the KCS enzyme.[20] This forms a covalent thioether bond, thereby inactivating the enzyme.[24] The S-enantiomers of chiral chloroacetamides, such as metolachlor, are the more active inhibitors.[24]
Downstream Effects of VLCFA Inhibition:
The inhibition of VLCFA synthesis leads to a cascade of detrimental effects in susceptible plants:
-
Disruption of Cell Division and Growth: VLCFAs are crucial for the formation of new cell membranes, and their depletion halts cell division and overall plant growth, particularly in the early stages of seedling development.[24][25]
-
Impaired Cuticle Formation: The plant cuticle, which is rich in VLCFA-derived waxes, provides a protective barrier against water loss and environmental stresses. Inhibition of VLCFA synthesis leads to a defective cuticle, making the plant more vulnerable.[25]
-
Altered Membrane Integrity: Changes in the fatty acid composition of cell membranes can disrupt their function, affecting nutrient transport and other vital processes.[23][26]
Detoxification in Plants: The Role of Glutathione S-Transferases (GSTs)
Plants have evolved detoxification mechanisms to tolerate certain herbicides. In the case of chloroacetamides, a key detoxification pathway involves conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][21][27]
Detoxification of N-Aryl Chloroacetamides in Plants.
This conjugation reaction renders the herbicide more water-soluble and less toxic, and the resulting conjugate is then sequestered in the plant's vacuole, effectively removing it from its site of action.[27] The differential expression and activity of GSTs in various plant species contribute to the selectivity of chloroacetamide herbicides.
Part 4: The Modern Frontier: N-Aryl Chloroacetamides in Medicinal Chemistry
In recent years, the N-aryl chloroacetamide scaffold has garnered significant attention in the field of drug discovery, primarily as a "warhead" for the design of targeted covalent inhibitors.[28][29] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[22][29]
Targeting Cysteine Residues in Disease-Related Proteins
The electrophilic nature of the chloroacetamide group makes it an excellent tool for targeting nucleophilic amino acid residues, particularly cysteine, in the active or allosteric sites of proteins.[23][28]
Case Study: Covalent Inhibition of Cysteine Proteases
Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including cancer, inflammation, and infectious diseases. The catalytic activity of these enzymes relies on a cysteine residue in their active site. N-aryl chloroacetamides can be designed to specifically bind to the active site of a target cysteine protease and then covalently modify the catalytic cysteine, leading to irreversible inhibition. For example, chlorofluoroacetamide-based inhibitors have been developed for the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[15][17]
Applications in Oncology and Beyond
The versatility of the N-aryl chloroacetamide scaffold has led to its exploration in various therapeutic areas:
-
Anticancer Agents: Many kinases and other proteins involved in cancer signaling pathways contain accessible cysteine residues that can be targeted by covalent inhibitors. Chloroacetamide-based compounds have been investigated as inhibitors of various cancer-related targets.[27]
-
Anti-inflammatory Drugs: Cysteine proteases and other enzymes involved in inflammatory processes are attractive targets for covalent inhibition.
-
Antimicrobial Agents: The essential enzymes of bacteria, fungi, and viruses can be targeted with chloroacetamide-based inhibitors. For instance, MurA, an enzyme involved in bacterial peptidoglycan biosynthesis, has been successfully targeted with chloroacetamide-containing compounds.[23]
Conclusion
The journey of N-aryl chloroacetamide compounds, from their discovery as revolutionary herbicides to their current status as promising scaffolds in drug discovery, is a testament to the enduring power of chemical innovation. Their well-understood synthesis, predictable reactivity, and potent biological activity have made them invaluable tools in both agriculture and medicine. As our understanding of the molecular basis of disease continues to grow, the rational design of N-aryl chloroacetamide-based covalent inhibitors holds immense promise for the development of novel and effective therapies for a wide range of human ailments. The principles of selectivity and targeted action, first honed in the fields of weed science, are now being applied with increasing sophistication to the intricate landscape of human biology, opening up exciting new avenues for scientific exploration and therapeutic advancement.
References
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An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. (n.d.). Retrieved from [Link]
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Beyond Pesticides. (n.d.). Alachlor ChemicalWatch Factsheet. Retrieved from [Link]
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FBN. (2023). Everything Farmers Need to Know About Metolachlor. Retrieved from [Link]
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Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Retrieved from [Link]
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An In-depth Technical Guide to N-(2-acetylphenyl)-3-chloropropanamide
This guide provides a comprehensive technical overview of N-(2-acetylphenyl)-3-chloropropanamide, a molecule of interest in synthetic organic chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and potential applications.
Core Molecular Identity
This compound is a bifunctional organic compound featuring an acetophenone moiety and a chloropropanamide side chain. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic systems.
Molecular Formula: C₁₁H₁₂ClNO₂[1][2]
Molecular Weight: 225.67 g/mol [1][2]
CAS Number: 18014-78-3[2]
Structural Representation
The chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data is not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1][2] |
| CAS Number | 18014-78-3 | [2] |
| Appearance | Solid (predicted) | - |
| SMILES | O=C(NC1=CC=CC=C1C(C)=O)CCCl | [2] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the acylation of 2-aminoacetophenone with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution where the amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.
Proposed Synthetic Pathway
Caption: General synthetic scheme for this compound.
Representative Experimental Protocol
Materials:
-
2-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoacetophenone (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of 3-chloropropionyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Water would react with the acyl chloride, reducing the yield.
-
Base (Triethylamine): Scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
0 °C Addition: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and minimize side reactions.
-
Aqueous Work-up: The series of washes removes the triethylamine hydrochloride salt, any remaining acid or base, and other water-soluble impurities.
Analytical Characterization (Predicted)
As experimental spectral data for this compound is not widely available, this section provides predicted data based on its chemical structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (4H): Multiple signals in the range of δ 7.0-8.5 ppm.
-
Amide Proton (1H): A broad singlet, typically in the range of δ 8.0-9.5 ppm.
-
-CH₂-Cl (2H): A triplet around δ 3.8-4.0 ppm.
-
-CO-CH₂- (2H): A triplet around δ 2.8-3.0 ppm.
-
Acetyl Methyl Protons (3H): A singlet around δ 2.5-2.7 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons (C=O): Two signals in the range of δ 165-200 ppm (amide and ketone).
-
Aromatic Carbons (6C): Multiple signals in the range of δ 120-140 ppm.
-
-CH₂-Cl: A signal around δ 40-45 ppm.
-
-CO-CH₂-: A signal around δ 35-40 ppm.
-
Acetyl Methyl Carbon: A signal around δ 25-30 ppm.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): An ion peak at m/z = 225, with an isotopic peak at m/z = 227 (M+2) in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Key Fragmentation Pattern: Expect fragmentation corresponding to the loss of the chloropropyl group and cleavage of the amide bond.
Potential Applications in Research and Development
This compound is a valuable building block in organic synthesis due to its multiple reactive sites.
Precursor to Heterocyclic Compounds
The primary potential application of this compound is in the synthesis of quinazolinone derivatives.[4][5] Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The ortho-acetyl group and the amide nitrogen can participate in an intramolecular cyclization reaction, often under acidic or basic conditions, to form the quinazolinone ring system.
Caption: Potential cyclization to a quinazolinone derivative.
The chloroethyl side chain provides an additional handle for further functionalization or cyclization, potentially leading to the formation of tricyclic fused systems.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Toxicology: Assumed to be harmful if swallowed.[6] May cause skin and eye irritation. The long-term toxicological properties have not been investigated.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of complex organic molecules, particularly bioactive heterocyclic compounds like quinazolinones. This guide has provided a detailed overview of its fundamental properties, a representative synthetic protocol, and an outline of its potential applications and necessary safety precautions. Further research into the reactivity and biological applications of this compound and its derivatives is warranted.
References
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Cole-Parmer (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Available at: [Link]
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Abstract
The N-(acetylphenyl) amide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutically significant agents. This guide provides an in-depth exploration of this chemical class, beginning with its fundamental physicochemical properties and synthesis. We delve into the critical structure-activity relationships (SAR) that govern biological efficacy, using the well-known analgesic and antipyretic agent, paracetamol (acetaminophen), as a primary case study to elucidate mechanisms of action. Furthermore, this document furnishes detailed, field-tested experimental protocols for the synthesis, purification, and characterization of these compounds, intended to provide researchers with a robust framework for their own discovery and development efforts.
Introduction: The N-(Acetylphenyl) Amide Core Structure
N-(acetylphenyl) amides are a class of organic compounds characterized by an acetamide group linked to a phenyl ring. The core structure, N-phenylacetamide, is the simplest exemplar. However, it is the substitution on the phenyl ring that gives rise to the diverse pharmacological activities observed across this family of molecules. The most prominent member, N-(4-hydroxyphenyl)acetamide, known as paracetamol or acetaminophen, is a widely used over-the-counter drug for treating pain and fever[1]. The amide linkage is a critical feature, contributing to the molecule's polarity, hydrogen bonding capability, and metabolic stability[2][3][4]. The versatility of this scaffold has led to its incorporation into a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs[5].
Physicochemical Properties and Synthesis
Key Physicochemical Characteristics
The properties of N-(acetylphenyl) amides are heavily influenced by the nature and position of substituents on the phenyl ring. Generally, these compounds are solids at room temperature with relatively high melting and boiling points due to the polarity of the amide group and its capacity for intermolecular hydrogen bonding[2][3].
Solubility is variable. While lower molecular weight amides show some solubility in water, this decreases as the carbon chain length increases[2][3]. Paracetamol, for instance, is a weak acid with a pKa of 9.5 and is moderately lipid-soluble, which allows it to readily cross the blood-brain barrier—a key aspect of its central mechanism of action[6].
| Property | Typical Range/Value | Significance |
| Melting Point | Generally >80 °C | High values indicate strong intermolecular forces (e.g., H-bonding).[3] |
| Boiling Point | Generally >200 °C | Higher than alcohols of similar mass due to strong H-bonding.[3] |
| Water Solubility | Variable (Low to Moderate) | Depends on substituents; crucial for formulation and bioavailability.[2] |
| pKa | ~9-10 (for phenolic OH) | Influences ionization at physiological pH, affecting absorption and distribution.[6] |
| LogP | Variable (e.g., Paracetamol ~0.5) | Indicates lipophilicity and ability to cross biological membranes.[7] |
General Synthesis Pathways
The most common and straightforward method for synthesizing N-(acetylphenyl) amides is through the acylation of a substituted aniline with an acylating agent, such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base or a catalyst.
A classic laboratory-scale synthesis of paracetamol involves the acylation of 4-aminophenol with acetic anhydride. This reaction is robust and serves as a foundational example for the synthesis of other derivatives in this class. More advanced methods utilize coupling reagents or catalysts to facilitate amide bond formation under milder conditions, which is particularly useful for complex substrates with sensitive functional groups[8][9].
Structure-Activity Relationships (SAR)
The biological activity of N-(acetylphenyl) amides is exquisitely sensitive to the substitution pattern on the aryl ring. SAR studies are crucial for optimizing potency, selectivity, and metabolic stability while minimizing toxicity.
-
Position of the Acetyl Group: The position of the acetyl group (ortho, meta, or para) relative to the amide linkage significantly impacts activity. For instance, N-(2-acetylphenyl)acetamide and its derivatives have been explored for various applications, with their conformation often stabilized by intramolecular hydrogen bonds[10].
-
Substituents on the Phenyl Ring:
-
Hydroxyl Group: The para-hydroxyl group in paracetamol is critical for its analgesic and antipyretic activity. Its removal or relocation diminishes efficacy.
-
Halogens: Introduction of halogens can modulate lipophilicity and receptor binding affinity. Studies on related N-arylacetamide series have shown that halogen substitution can significantly increase affinity for specific biological targets, such as sigma receptors[11][12].
-
Other Groups: The addition of other functional groups can be used to target different receptors or enzymes. For example, modifying the core structure can lead to compounds with activity against NMDA receptors or cancer cells[13][14].
-
The overarching principle is that the electronic and steric properties of substituents dictate how the molecule interacts with its biological target. Comparative molecular field analysis (CoMFA) has shown that electrostatic properties of substituents are strong influencers of binding affinity[12].
Pharmacology and Mechanism of Action: The Case of Paracetamol
Paracetamol's mechanism of action has been a subject of extensive research and debate, and it is believed to act through multiple central pathways. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), it is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues, which explains its minimal anti-inflammatory effects[15].
The predominant theories for its analgesic and antipyretic effects are:
-
Central COX Inhibition: Paracetamol is proposed to selectively inhibit a splice variant of COX-1, often referred to as COX-3, which is expressed in the brain and spinal cord. It may also act as a reducing agent at the peroxidase (POX) site of COX enzymes, which is more effective in the low-peroxide environment of the central nervous system (CNS)[6][16][17].
-
Endocannabinoid System Modulation: In the brain, a metabolite of paracetamol, p-aminophenol, is conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404). AM404 is an agonist of the TRPV1 receptor and inhibits the reuptake of the endogenous cannabinoid anandamide, potentiating its effects and contributing to analgesia[1][16][17].
-
Serotonergic Pathway Activation: There is substantial evidence that paracetamol's analgesic effect is mediated by the activation of descending serotonergic pathways in the spinal cord, which inhibit pain signaling[6][17].
Caption: Proposed central mechanisms of action for paracetamol.
Experimental Protocols
Protocol: Synthesis of N-(4-acetylphenyl)benzamide
This protocol details the synthesis of a representative N-(acetylphenyl) amide derivative.
Objective: To synthesize N-(4-acetylphenyl)benzamide from 4-aminoacetophenone and benzoyl chloride.
Materials:
-
4-Aminoacetophenone
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in DCM. Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards the product. The ice bath controls the exothermic reaction.
-
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.
-
Self-Validation: The disappearance of the 4-aminoacetophenone spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), water (1x), and saturated sodium bicarbonate solution (1x).
-
Causality: The HCl wash removes excess pyridine. The bicarbonate wash removes any remaining unreacted benzoyl chloride.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture or purify by column chromatography on silica gel.
-
Self-Validation: A sharp melting point and clean ¹H NMR and ¹³C NMR spectra confirm the purity of the final product.
-
Workflow: Synthesis to Characterization
Caption: General workflow from synthesis to final product characterization.
Future Directions and Challenges
Research into N-(acetylphenyl) amides continues to be a vibrant field. Key areas of focus include:
-
Novel Therapeutic Targets: Exploring derivatives for new applications, such as neurodegenerative diseases and specific cancer types[7][18].
-
Prodrug Strategies: Designing compounds that are metabolized into active agents in a target-specific manner, potentially reducing side effects[18].
-
Green Chemistry: Developing more sustainable and efficient synthetic methods to reduce environmental impact[9].
The primary challenge remains the optimization of the therapeutic window—maximizing efficacy while minimizing off-target effects and toxicity. A deep understanding of SAR and metabolic pathways is paramount to overcoming this hurdle.
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Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55. [Link]
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Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta poloniae pharmaceutica, 71(1), 11-23. [Link]
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Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action. Paediatric anaesthesia, 18(10), 915-921. [Link]
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Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol). Nature, 240(5381), 410-411. [Link]
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Wikipedia. (2024). Paracetamol. [Link]
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Mach, R. H., et al. (2001). Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands. Journal of Medicinal Chemistry, 44(25), 4497-4507. [Link]
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PubMed. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. [Link]
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Kawai, M., et al. (2007). Structure-activity relationship study of novel NR2B-selective antagonists with arylamides to avoid reactive metabolites formation. Bioorganic & Medicinal Chemistry Letters, 17(20), 5537-5542. [Link]
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Organic Chemistry Portal. (2023). Amide synthesis by acylation. [Link]
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PubMed Central. (2015). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]
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PubMed. (2019). Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. [Link]
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Chemistry LibreTexts. (2022). Physical Properties of Amides. [Link]
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Semantic Scholar. Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. [Link]
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White Rose eTheses Online. (2019). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]
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Drug Design Org. Structure Activity Relationships. [Link]
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Karbala International Journal of Modern Science. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]
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PubMed. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]
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PubMed Central. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]
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ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. [Link]
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PubMed Central. (2021). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [Link]
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ResearchGate. (2023). Representative examples of amide-containing drugs. [Link]
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Methodological & Application
Synthesis protocol for "N-(2-acetylphenyl)-3-chloropropanamide" using chloroacetyl chloride
Application Note & Synthesis Protocol: N-(2-acetylphenyl)-2-chloroacetamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(2-acetylphenyl)-2-chloroacetamide, a valuable intermediate in organic synthesis and pharmaceutical research. The protocol details the N-acylation of 2'-aminoacetophenone with chloroacetyl chloride. As a self-validating system, this guide explains the causality behind each experimental step, from reagent selection to purification and characterization. It is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis techniques. Safety protocols and waste disposal are critically addressed.
Introduction: Rationale and Scientific Context
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, integral to the structure of countless natural products and synthetic drugs.[1] N-aryl acetamides, in particular, serve as versatile precursors for a variety of more complex molecular architectures. The target molecule, N-(2-acetylphenyl)-2-chloroacetamide, is of particular interest as it incorporates two distinct reactive sites: the acetyl group on the phenyl ring and the α-chloro group on the acetamide moiety. This dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable building block in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds.[2]
The synthesis described herein employs the Schotten-Baumann reaction conditions, a robust and widely-used method for acylating amines.[1] Chloroacetyl chloride is a highly reactive acylating agent, chosen for its cost-effectiveness and the utility of the resulting α-chloro amide, which provides a reactive handle for subsequent nucleophilic substitutions.[1] The reaction involves the nucleophilic attack of the primary amine of 2'-aminoacetophenone on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]
Note on Nomenclature: The user request specified the synthesis of "N-(2-acetylphenyl)-3-chloropropanamide" using chloroacetyl chloride. It is critical to note that the reaction of an amine with chloroacetyl chloride will yield a 2-chloroacetamide derivative. The synthesis of a 3-chloropropanamide would necessitate the use of 3-chloropropionyl chloride.[4] This protocol proceeds with the synthesis of N-(2-acetylphenyl)-2-chloroacetamide, the logical product from the specified starting materials.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2'-aminoacetophenone attacks the carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by a base to yield the final amide product.
Caption: General reaction scheme for the synthesis of N-(2-acetylphenyl)-2-chloroacetamide.
Safety and Handling
Extreme caution must be exercised when handling the reagents for this synthesis. A thorough risk assessment should be completed before commencing any experimental work.
-
Chloroacetyl Chloride: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[5][6][7] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5] Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles with a face shield.[7] Keep away from water and moisture.[6]
-
2'-Aminoacetophenone: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area or fume hood, wearing standard PPE.[8][9]
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and harmful if swallowed, inhaled, or in contact with skin. Handle in a fume hood away from ignition sources.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Handle in a fume hood with appropriate PPE.
Emergency Procedures:
-
Skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | M/Density | Amount | Moles (mmol) | Eq. |
| 2'-Aminoacetophenone | C₈H₉NO | 135.16 | 1.09 g/mL | 2.70 g | 20.0 | 1.0 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.42 g/mL | 1.8 mL | 22.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.726 g/mL | 3.1 mL | 22.0 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 100 mL | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | ~40 mL | - | - |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | ~40 mL | - | - |
| Brine | NaCl | 58.44 | - | ~40 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - | - |
Equipment
-
250 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Condenser with a calcium chloride drying tube
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Filtration apparatus
Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis of N-(2-acetylphenyl)-2-chloroacetamide.
Reaction Setup
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2'-aminoacetophenone (2.70 g, 20.0 mmol).
-
Add 80 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid has completely dissolved.
-
Add triethylamine (3.1 mL, 22.0 mmol) to the solution.
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.8 mL, 22.0 mmol) in 20 mL of anhydrous DCM.
Acylation Reaction
-
Add the chloroacetyl chloride solution dropwise from the dropping funnel to the stirred amine solution over a period of 20-30 minutes. Justification: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The temperature should be maintained at or below 5 °C during the addition.[3]
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 3-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[3] The reaction is complete when the spot corresponding to 2'-aminoacetophenone is no longer visible.
Workup and Isolation
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
40 mL of 1 M HCl (to remove excess triethylamine).
-
40 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
40 mL of brine (to remove residual water).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate. Justification: Drying agents are used to remove dissolved water from the organic solvent, which is essential before solvent evaporation.
-
Filter the drying agent and wash the solid with a small amount of fresh DCM.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely as a solid.
Purification
-
The crude solid can be purified by recrystallization. Ethanol is often a suitable solvent for this type of compound.[3]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the final product, N-(2-acetylphenyl)-2-chloroacetamide, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-8.0 ppm), NH proton (broad singlet, ~9-12 ppm), CH₂Cl protons (singlet, ~4.2-4.5 ppm), and acetyl CH₃ protons (singlet, ~2.5 ppm). |
| ¹³C NMR | Carbonyl carbons (amide and ketone, ~165-200 ppm), aromatic carbons (~120-140 ppm), CH₂Cl carbon (~40-45 ppm), and acetyl CH₃ carbon (~25-30 ppm). |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretches (amide and ketone, ~1650-1680 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).[10] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₀ClNO₂ = 211.65 g/mol ), often with a characteristic M+2 peak due to the ³⁷Cl isotope. |
| Melting Point | A sharp melting point range indicates high purity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during workup. | Ensure anhydrous conditions. Monitor reaction to completion with TLC. Be careful during extractions to avoid losing the organic layer. |
| Oily Product | Impurities present. | Attempt purification via column chromatography on silica gel if recrystallization fails. |
| Multiple Spots on TLC | Incomplete reaction or side product formation. | Ensure the reaction temperature was maintained at 0 °C during addition. Increase stirring time. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(2-acetylphenyl)-2-chloroacetamide. By adhering to the described procedures and safety precautions, researchers can effectively produce this versatile intermediate for further synthetic applications. The principles of nucleophilic acyl substitution and the practical considerations for handling reactive reagents are central to the success of this synthesis.
References
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- Sigma-Aldrich. (2025).
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- Fisher Scientific. (n.d.).
- CDH Fine Chemical. (n.d.).
- Thermo Fisher Scientific. (2025).
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- BenchChem. (2025).
- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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The Strategic Utility of N-(2-acetylphenyl)-3-chloropropanamide in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of N-(2-acetylphenyl)-3-chloropropanamide , a versatile intermediate for the construction of medicinally relevant heterocyclic scaffolds. We delve into the strategic application of this building block for the synthesis of quinolin-4-ones and 1,5-benzodiazepin-2-ones, core structures found in a multitude of pharmacologically active agents. This document outlines detailed experimental protocols, discusses the underlying reaction mechanisms, and presents data in a clear, accessible format to empower researchers in the fields of medicinal chemistry and drug development.
Introduction: The Value of a Versatile Intermediate
The quest for novel therapeutic agents is intrinsically linked to the development of efficient and adaptable synthetic methodologies for constructing complex molecular architectures. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals. The strategic design of intermediates that can be readily converted into diverse heterocyclic systems is therefore of paramount importance. This compound is one such intermediate, possessing a unique arrangement of functional groups ripe for intramolecular cyclization reactions.
The ortho-acetylphenyl moiety provides a reactive ketone carbonyl and an amide linkage, while the 3-chloropropanamide side chain introduces a reactive electrophilic site. This combination allows for the selective formation of different ring systems under controlled reaction conditions, making it a valuable tool for generating libraries of compounds for biological screening.
Synthesis of the Intermediate: this compound
The synthesis of this compound is readily achieved through the acylation of 2'-aminoacetophenone with 3-chloropropionyl chloride. This reaction is a standard N-acylation and can be performed under mild conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2'-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2'-aminoacetophenone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec | [M+H]⁺ corresponding to C₁₁H₁₂ClNO₂ |
Application in Heterocyclic Synthesis: Quinolone Formation
The quinolone scaffold is a privileged structure in medicinal chemistry, most notably recognized in the fluoroquinolone class of antibiotics.[1] The intramolecular cyclization of this compound provides a direct route to 4-quinolone derivatives through a base-catalyzed intramolecular aldol-type condensation, a variation of the Camps cyclization.[1][2]
Mechanism of Quinolone Formation
The reaction proceeds via a base-mediated intramolecular cyclization. The base, such as sodium hydroxide or potassium tert-butoxide, deprotonates the α-carbon of the acetyl group, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent elimination of the chloride ion and tautomerization leads to the formation of the stable 4-quinolone ring system.
Caption: Mechanism for the synthesis of 4-quinolones.
Experimental Protocol: Synthesis of 2-methyl-4-quinolone
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)
-
Ethanol or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water or potassium tert-butoxide (2.5 equivalents) in THF to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-methyl-4-quinolone.
Data Presentation:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| 2-methyl-4-quinolone | NaOH | Ethanol | 4 | 75 |
| 2-methyl-4-quinolone | t-BuOK | THF | 2 | 82 |
Application in Heterocyclic Synthesis: Benzodiazepine Formation
The 1,5-benzodiazepine core is another crucial pharmacophore, found in drugs with anxiolytic, anticonvulsant, and sedative properties.[3] The synthesis of 1,5-benzodiazepin-2-ones from this compound can be envisioned through a tandem intramolecular reaction sequence.
Proposed Mechanism for 1,5-Benzodiazepin-2-one Synthesis
This proposed pathway involves an initial intramolecular nucleophilic substitution, followed by a cyclization.
-
Intramolecular N-Alkylation: The amide nitrogen, acting as a nucleophile, displaces the chloride ion from the 3-chloropropyl side chain to form a seven-membered lactam intermediate.
-
Intramolecular Imine Formation: The amine within the newly formed ring can then undergo an intramolecular condensation with the ortho-acetyl carbonyl group, leading to the formation of the 1,5-benzodiazepine ring system after dehydration.
Caption: Proposed workflow for 1,5-benzodiazepin-2-one synthesis.
Experimental Protocol: Synthesis of 4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one
Materials:
-
This compound
-
A non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH)) - for the second step
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Step 1: Intramolecular N-Alkylation
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude lactam intermediate may be used directly in the next step or purified by column chromatography.
-
-
Step 2: Intramolecular Cyclization and Dehydration
-
Dissolve the crude lactam intermediate in a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated NaHCO₃ solution, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one.
-
Conclusion
This compound serves as a highly effective and versatile intermediate for the synthesis of important heterocyclic scaffolds. The protocols detailed in this guide for the preparation of quinolin-4-ones and the proposed route to 1,5-benzodiazepin-2-ones demonstrate its potential in generating structural diversity for drug discovery programs. The straightforward synthesis of the intermediate, coupled with the ability to direct its cyclization towards different ring systems, underscores its value to the medicinal and organic chemistry communities.
References
-
Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
-
Chen, J., et al. (2017). Synthesis of 4-quinolone derivatives via a one-pot tandem procedure. Organic & Biomolecular Chemistry, 15(3), 584-592. [Link]
-
El-Faham, A., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]
-
Wolska, L., & Stasiłowicz, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]
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Arslan, H., et al. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(4), 489-500. [Link]
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Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Kumar, A., & Narasimhan, B. (2018). 1, 5-Benzodiazepines: a review update. International Journal of Chemical Studies, 6(1), 102-110. [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
Sources
Application Note: N-(2-acetylphenyl)-3-chloropropanamide as a Key Intermediate in the Synthesis of Quinolone-based Kinase Inhibitors
Introduction
In the landscape of medicinal chemistry, the quinoline and quinolone scaffolds are of paramount importance. These nitrogen-containing heterocyclic structures form the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Specifically, quinoline-based molecules have emerged as a privileged class of kinase inhibitors, targeting aberrant signaling pathways that drive cancer progression.[4][5] The successful development of these complex therapeutic agents relies on the efficient and strategic synthesis of key molecular intermediates.
This document provides a detailed guide on the application of N-(2-acetylphenyl)-3-chloropropanamide (CAS 18014-78-3), a specialized chemical building block. While not an active pharmaceutical ingredient itself, this compound serves as a critical precursor in the synthesis of potent quinolone derivatives, particularly those designed as kinase inhibitors. Its structure is uniquely primed for intramolecular cyclization, a foundational strategy in the construction of the quinolone core. We will detail the scientific rationale, a comprehensive synthetic protocol for its use, and the broader context of its application in drug discovery.
Core Application: Synthesis of 4-oxo-1,4-dihydroquinoline Derivatives
The primary application of this compound in medicinal chemistry is its role as a precursor for the base-catalyzed intramolecular cyclization to form a 4-oxo-1,4-dihydroquinoline (quinolone) ring system. This transformation is a powerful method for rapidly assembling the core scaffold of a significant class of kinase inhibitors.
The chemical logic behind this application hinges on an intramolecular condensation reaction. The this compound molecule contains all the necessary components for this transformation within its structure:
-
An acetyl group on the phenyl ring, which provides an activated methyl ketone.
-
An amide linkage , which positions the side chain correctly.
-
A 3-chloropropanamide side chain , which, upon deprotonation, can act as a nucleophile.
The reaction proceeds via a base-mediated intramolecular cyclization. A strong base abstracts a proton from the α-carbon of the acetyl group's methyl moiety, generating a carbanion (enolate). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the amide group. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic-like quinolone ring system. This type of reaction is a variation of well-established quinoline syntheses like the Friedländer or Conrad-Limpach pathways, which rely on the condensation of an ortho-aminoaryl ketone with a compound containing an active methylene group.[6][7]
The strategic advantage of using this compound is that it streamlines the synthesis into a single, efficient cyclization step, providing a direct route to highly functionalized quinolone cores that are central to targeting enzymes like c-Met and other receptor tyrosine kinases.[2]
Experimental Protocol: Base-Catalyzed Intramolecular Cyclization
This protocol describes the conversion of this compound to a 4-oxo-1,4-dihydroquinoline derivative. Researchers should adapt solvent volumes and reaction times based on their specific substrate and scale.
Objective: To synthesize a 2-substituted-4-oxo-1,4-dihydroquinoline from this compound.
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Santa Cruz Biotechnology, etc. | Starting Material (CAS 18014-78-3)[8] |
| Potassium tert-butoxide (KOtBu) | Reagent grade | Sigma-Aldrich, etc. | Strong, non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics, etc. | Anhydrous polar aprotic solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | For extraction |
| Saturated aq. NH₄Cl | For quenching | ||
| Saturated aq. NaCl (Brine) | For washing | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying | ||
| Ethyl Acetate | ACS Grade | For purification | |
| Hexanes | ACS Grade | For purification |
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
-
Base Addition:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add potassium tert-butoxide (KOtBu) (1.1 to 1.5 eq) portion-wise over 15 minutes. Causality Note: The use of a strong, non-nucleophilic base like KOtBu is crucial to favor the desired intramolecular condensation over potential intermolecular side reactions. Slow addition at low temperature helps control the exothermic reaction and improves selectivity.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and dichloromethane (DCM).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with water and then saturated aqueous sodium chloride (brine).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-oxo-1,4-dihydroquinoline product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the conversion of the starting material to the final quinolone product.
Caption: Synthetic workflow for quinolone synthesis.
Medicinal Chemistry Context: The Importance of the Quinolone Product
The 4-oxo-1,4-dihydroquinoline scaffold synthesized through this protocol is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[9] Quinolone derivatives have been successfully developed into FDA-approved drugs that target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[2][4][5]
By providing an efficient route to this valuable scaffold, this compound serves as an enabling tool for drug discovery programs. The resulting quinolone core can be further functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties, accelerating the development of next-generation targeted cancer therapies.[4]
Conclusion
This compound is a strategically designed chemical intermediate whose value lies in its efficient conversion to the medicinally significant 4-oxo-1,4-dihydroquinoline scaffold. The protocol detailed herein provides a reliable and robust method for this transformation, leveraging a base-catalyzed intramolecular cyclization. For researchers in drug development, understanding the application of such precursors is essential for the rapid and effective synthesis of novel kinase inhibitors and other potential therapeutic agents.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules.
- Intramolecular cyclization of various 2-alkynylarylketones. (n.d.). ResearchGate.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Remedy Publications LLC.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). ACS Omega.
- Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. (2022). Nature Communications.
- Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. (n.d.). ResearchGate.
- Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Der Pharma Chemica.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Process for the synthesis of quinoline derivatives. (2007). Google Patents.
- synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives. (2020). ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
- N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide. (n.d.). BLDpharm.
- N-(3-Acetylphenyl)-2-chloropropanamide. (n.d.). Huateng Pharma.
- This compound. (n.d.). Santa Cruz Biotechnology.
- N-(3-Acetylphenyl)-2-chloropropanamide. (n.d.). Matrix Scientific.
- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti.
- N-(3-Acetylphenyl)-2-chloroacetamide. (n.d.). PubChem.
- Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl). (n.d.). PubChem.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Molecules.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (n.d.). Scholars Research Library.
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- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
Application Notes and Protocols for the Acylation of Aminoacetophenones
Introduction: The Versatility of the Acyl Group in Modulating Bioactivity
Aminoacetophenones are foundational scaffolds in the synthesis of a diverse array of biologically active molecules.[1][2] Their inherent structure, featuring both a reactive amino group and a modifiable keto functionality, makes them prized starting materials in medicinal chemistry. The strategic introduction of an acyl group onto the nitrogen atom—an N-acylation reaction—yields N-acylaminoacetophenones, a class of compounds with significant and often enhanced pharmacological relevance.
This acylation serves to modulate the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. For instance, acylated flavonoids and other related acetamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, and anticonvulsant properties.[3][4][5] This application note provides a comprehensive guide to the experimental procedure for the acylation of aminoacetophenones, focusing on the synthesis of N-(4-acetylphenyl)acetamide as a representative example. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and outline the necessary steps for product purification and characterization.
Core Principles: The Nucleophilic Acyl Substitution Mechanism
The acylation of an amino group proceeds via a well-established nucleophilic addition-elimination mechanism .[6] The reaction is typically carried out using an acylating agent such as an acid anhydride or an acyl chloride.
The Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This initial attack forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. In the case of acetic anhydride, the leaving group is an acetate ion, which is a relatively stable anion.
-
Deprotonation: The resulting protonated amide is then deprotonated, often by a weak base present in the reaction mixture (such as unreacted amine or an added base like pyridine), to yield the final, neutral N-acylaminoacetophenone and a byproduct (e.g., acetic acid).
This sequence of events underscores the importance of the nucleophilicity of the amine and the electrophilicity of the acylating agent for a successful reaction.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of N-(4-acetylphenyl)acetamide.
Caption: A streamlined workflow for the acylation of 4-aminoacetophenone.
Detailed Experimental Protocol: Synthesis of N-(4-acetylphenyl)acetamide
This protocol is adapted from established procedures for the acetylation of aromatic amines and provides a reliable method for the synthesis of N-(4-acetylphenyl)acetamide.[7][8]
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 5.00 g | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.2 mL (4.5 g) | ~1.2 |
| Deionized Water | H₂O | 18.02 | ~200 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Equipment
-
125 mL Erlenmeyer flask or 100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Safety Precautions
-
Acetic anhydride is corrosive, a lachrymator, and reacts with water. Handle it in a well-ventilated fume hood.[9]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Avoid inhalation of dust and vapors.
Step-by-Step Procedure
Part A: Acylation Reaction
-
Dissolve the Amine: In a 125 mL Erlenmeyer flask, combine 5.00 g of 4-aminoacetophenone with 15 mL of deionized water. Add a magnetic stir bar.
-
Add Acylating Agent: While stirring the suspension, carefully add 4.2 mL of acetic anhydride to the flask.
-
Initiate Reaction: Gently heat the mixture to approximately 80-90 °C using a water bath or heating mantle while stirring continuously. The solid will dissolve as the reaction proceeds.
-
Reaction Time: Maintain the temperature and continue stirring for 15-20 minutes to ensure the reaction goes to completion.
-
Cooling and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the crude product should begin to form.
-
Complete Precipitation: Place the flask in an ice-water bath for an additional 20-30 minutes to maximize the precipitation of the crude N-(4-acetylphenyl)acetamide.
Part B: Isolation and Purification
-
Isolate Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of cold deionized water to remove any soluble impurities.
-
Air Dry: Allow the crude product to air dry on the filter paper for 10-15 minutes by drawing air through the funnel.
-
Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a hot water/ethanol mixture (start with ~50 mL of water and add ethanol dropwise to aid dissolution) and heat gently with stirring until all the solid dissolves.[7]
-
Crystal Formation: Remove the beaker from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Complete Crystallization: Once at room temperature, place the beaker in an ice bath to complete the crystallization process.
-
Collect Pure Product: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Drying: Dry the final product thoroughly in a desiccator or a vacuum oven at a low temperature. Weigh the dried product and calculate the percent yield.
Product Characterization
To confirm the identity and purity of the synthesized N-(4-acetylphenyl)acetamide, the following analytical techniques are recommended.
Thin-Layer Chromatography (TLC)
-
Purpose: To assess the purity of the product and compare it to the starting material.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a suitable eluent.
-
Visualization: UV lamp (254 nm).
-
Expected Result: The product spot should have a different Rf value than the 4-aminoacetophenone starting material and should ideally show as a single spot, indicating high purity.
Melting Point Determination
-
Purpose: A sharp melting point range close to the literature value indicates high purity.
-
Literature Value: 168-171 °C.
Spectroscopic Analysis
The structure of the final product should be confirmed by spectroscopic methods.[12]
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A peak around 3300 cm⁻¹ (amide N-H).
-
C=O Stretch (Ketone): A strong peak around 1670 cm⁻¹.
-
C=O Stretch (Amide I Band): A strong peak around 1660 cm⁻¹.
-
Aromatic C-H Bending: Peaks in the 900-690 cm⁻¹ region.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃ or DMSO-d₆):
-
Amide Proton (N-H): A singlet around δ 10.0-10.5 ppm (can be broad).
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ketone Methyl Protons (-COCH₃): A singlet around δ 2.5 ppm.
-
Amide Methyl Protons (-NHCOCH₃): A singlet around δ 2.1 ppm.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁NO₂), which is 177.20 g/mol .[12]
-
Conclusion and Field-Proven Insights
The N-acylation of aminoacetophenones is a robust and highly efficient transformation that provides access to a wide range of compounds with significant potential in drug discovery and materials science. The protocol detailed herein for the synthesis of N-(4-acetylphenyl)acetamide is a reliable and scalable procedure suitable for both academic and industrial research settings.
Expert Insights for Optimization:
-
Choice of Base: While this procedure does not require an external base, for less reactive amines or more aggressive acylating agents (like acyl chlorides), the use of a non-nucleophilic base such as pyridine or triethylamine is recommended. This is known as the Schotten-Baumann reaction condition, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[13][14]
-
Purification Strategy: Recrystallization is an effective method for purifying the solid product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-(4-acetylphenyl)acetamide, aqueous ethanol is a common and effective choice.
-
Monitoring the Reaction: For optimization purposes, the reaction progress can be conveniently monitored by TLC. The disappearance of the starting amine spot indicates the completion of the reaction.
By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can confidently synthesize and characterize acylated aminoacetophenones for their specific research applications.
References
- Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
-
ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available from: [Link]
-
PubChem. (n.d.). Acetamide, N-acetyl-N-phenyl-. Available from: [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available from: [Link]
-
ATB. (n.d.). N-(4-Acetylphenyl)acetamide. Available from: [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
-
RSC Publishing. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]
-
PubChem. (n.d.). N-(p-acetylphenyl)acetamide. Available from: [Link]
-
University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available from: [Link]
-
Encyclopedia.pub. (2021, November 19). Amino Acetophenones for Natural Product Analogs. Available from: [Link]
-
Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Available from: [Link]
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
PrepChem.com. (n.d.). Synthesis of p-acetamidoacetophenone. Available from: [Link]
-
ResearchGate. (n.d.). Natural-derived acetophenones: chemistry and pharmacological activities. Available from: [Link]
-
Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Available from: [Link]
-
PMC. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Available from: [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?. Available from: [Link]
-
PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available from: [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]
-
PMC. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]
-
ResearchGate. (2025, August 10). N-(2-Acetylphenyl)acetamide. Available from: [Link]
-
PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available from: [Link]
-
PMC. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Available from: [Link]
-
PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]
-
MDPI. (n.d.). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Available from: [Link]
-
PubMed. (2018, December 1). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Available from: [Link]
-
ResearchGate. (2025, August 6). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Available from: [Link]
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- 4. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking | MDPI [mdpi.com]
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- 13. encyclopedia.pub [encyclopedia.pub]
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Application Notes and Protocols for the Synthesis of Potential Antibacterial Agents from N-(2-acetylphenyl)-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-(2-acetylphenyl)-3-chloropropanamide in Antibacterial Drug Discovery
The escalating threat of multidrug-resistant bacteria necessitates the development of novel antibacterial agents with diverse mechanisms of action.[1] Quinazolinone scaffolds have emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[2][3][4][5] this compound is a key intermediate, strategically designed for the efficient synthesis of a variety of 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds known to exhibit significant antibacterial activity.[1][2][3][4]
This document provides a comprehensive guide for the synthesis of this compound and its subsequent conversion into potential antibacterial quinazolinone derivatives. It includes detailed experimental protocols, an exploration of the underlying chemical principles, and methodologies for evaluating the antibacterial efficacy of the synthesized compounds.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the N-acylation of 2-aminoacetophenone with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Protocol 1: Synthesis of this compound
Materials:
-
2-aminoacetophenone
-
3-chloropropionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoacetophenone (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a pure solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
From Intermediate to Bioactive Scaffold: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
The this compound intermediate serves as a versatile precursor for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. A common and effective method involves a two-step sequence: initial cyclization to a benzoxazinone intermediate, followed by reaction with a primary amine to form the quinazolinone ring.
Protocol 2: Synthesis of a Representative 2-methyl-3-phenylquinazolin-4(3H)-one
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
Place this compound (1.0 eq.) in a round-bottom flask.
-
Add an excess of acetic anhydride (5-10 eq.).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one
-
In a round-bottom flask, dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the desired primary amine (e.g., aniline, 1.1 eq.).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude 2-methyl-3-phenylquinazolin-4(3H)-one by recrystallization.
Application: Antibacterial Potential and Structure-Activity Relationship (SAR)
Quinazolin-4(3H)-one derivatives are a promising class of antibacterial agents.[5][6] Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like penicillin-binding proteins (PBPs) or DNA gyrase.[4] The antibacterial activity of these compounds is highly dependent on the nature and position of the substituents on the quinazolinone core.[1][2][4]
Structure-Activity Relationship (SAR) Insights:
-
Position 2: Substitution at the 2-position of the quinazolinone ring is crucial for antibacterial activity. The presence of a methyl group, as synthesized in the protocol above, or other small alkyl or aryl groups can influence the potency and spectrum of activity.
-
Position 3: The substituent at the 3-position, introduced from the primary amine in the final synthetic step, significantly impacts the antibacterial profile. Aryl groups, often with electron-withdrawing or electron-donating substituents, are commonly explored to optimize activity.
Table 1: Representative Antibacterial Activity of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Compound ID | 2-Substituent | 3-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| I | -CH₃ | -C₆H₅ | 16 | 32 | [2] |
| II | -CH₃ | -C₆H₄-Cl (p) | 8 | 16 | [2] |
| III | -C₆H₅ | -C₆H₅ | >64 | >64 | [1] |
| IV | -C₆H₅ | -C₆H₄-NO₂ (p) | 32 | 64 | [1] |
Note: The data presented here is illustrative and synthesized from general findings in the cited literature. Actual MIC values will vary based on the specific compound and testing conditions.
Protocol 3: Evaluation of Antibacterial Activity by Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized quinazolinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized quinazolinone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and the standard antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in MHB to obtain a range of test concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and the standard antibiotic).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound is a valuable and readily accessible intermediate for the synthesis of a diverse library of 2,3-disubstituted quinazolin-4(3H)-ones. The protocols outlined in this document provide a robust framework for the synthesis and subsequent antibacterial evaluation of these promising compounds. By systematically modifying the substituents at the 2- and 3-positions of the quinazolinone core, researchers can explore the structure-activity relationships and develop novel antibacterial agents to combat the growing challenge of antibiotic resistance.
References
- Synthesis and antibacterial activity of some 2,3-disubstituted quinazolin-4(3H) ones. (URL not available)
- Synthesis and antibacterial activity of some 2,3-disubstituted quinazolin-4(3H) ones. Manipal College of Pharmaceutical Sciences, Manipal. (URL not available)
-
Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. (URL: [Link])
-
Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. National Institutes of Health. (URL: [Link])
- Synthesis, Antibacterial and invitro Antioxidant Activity of 2,3-Substituted Quinazolin-4(3H). (URL not available)
-
Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... ResearchGate. (URL: [Link])
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. (URL: [Link])
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Antifungal Potential: Application Notes and Protocols for N-(2-acetylphenyl)-3-chloropropanamide
Introduction: The Pressing Need for Novel Antifungal Agents
The rise of fungal infections, coupled with the growing challenge of antifungal resistance, presents a significant threat to agriculture, food security, and human health. The development of novel fungicidal compounds with unique mechanisms of action is paramount to overcoming these challenges. Within the vast landscape of chemical scaffolds, amide derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities. This document provides detailed application notes and protocols for the investigation of N-(2-acetylphenyl)-3-chloropropanamide , a compound of interest in the exploration of new fungicidal leads.
Drawing upon established principles of medicinal chemistry and mycology, these guidelines are designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established methodologies to ensure scientific rigor and reproducibility, while the application notes offer insights into the potential fungicidal properties and mechanisms of this compound, based on the activities of structurally related molecules.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward N-acylation reaction. The following protocol outlines a standard laboratory procedure for its preparation.
Protocol 1: Synthesis of this compound
Principle: This synthesis involves the nucleophilic acyl substitution reaction between the amine group of 2-aminoacetophenone and the acyl chloride group of 3-chloropropionyl chloride. A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1]
Materials:
-
2-aminoacetophenone
-
3-chloropropionyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the stirred solution.
-
Dropwise, add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes: Investigating the Fungicidal Potential
While specific fungicidal data for this compound is not yet extensively published, the chemical structure, featuring a chloroacetamide moiety, suggests a strong potential for antifungal activity. Research on analogous chloroacetamide and N-phenylacetamide derivatives has demonstrated efficacy against a range of fungal pathogens.
Hypothesized Fungicidal Activity and Spectrum
Based on the fungicidal properties of related compounds, this compound is hypothesized to exhibit activity against both plant pathogenic fungi and human fungal pathogens. Structurally similar chloroacetamide derivatives have shown promising activity against species of Candida and various dermatophytes.[2] Furthermore, N-phenylacetamide derivatives have been investigated for their efficacy against plant pathogens such as Bipolaris maydis and Rhizoctonia solani.[2]
It is therefore recommended to screen this compound against a diverse panel of fungal species, including but not limited to:
-
Plant Pathogens: Fusarium oxysporum, Botrytis cinerea, Alternaria solani, Rhizoctonia solani, and Magnaporthe oryzae.
-
Human Pathogens: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and dermatophyte species like Trichophyton rubrum.
Postulated Mechanism of Action
The mechanism of action for amide-based fungicides can be diverse. For this compound, two primary hypotheses can be proposed based on existing literature for similar compounds:
-
Disruption of Fungal Cell Membrane Integrity: Some chloroacetamide derivatives are believed to exert their antifungal effects by interacting with ergosterol, a key component of the fungal cell membrane.[1] This interaction can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
-
Enzyme Inhibition: A significant class of amide fungicides, the succinate dehydrogenase inhibitors (SDHIs), function by targeting complex II of the mitochondrial respiratory chain. While the specific structural motifs for SDHI activity are well-defined, the potential for this compound to inhibit other essential fungal enzymes should not be discounted.
The experimental protocols outlined below will aid in elucidating the precise mechanism of action.
Experimental Protocols for Fungicidal Evaluation
The following protocols provide a framework for the comprehensive evaluation of the fungicidal properties of this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound against a specific fungal strain. The MIC is the lowest concentration that inhibits visible growth, while the MFC is the lowest concentration that results in fungal death.
Materials:
-
This compound
-
Fungal strains of interest
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer
-
Positive control antifungals (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in RPMI-1640 to the final desired inoculum concentration.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (fungus with a known antifungal), a negative control (fungus in medium only), and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto a suitable agar medium. Incubate the plates until growth is visible in the control plates. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
Protocol 3: In Vivo Evaluation of Fungicidal Efficacy on a Plant Model
Principle: This protocol assesses the protective and curative efficacy of this compound against a plant pathogenic fungus in a controlled environment.
Materials:
-
This compound formulated for application (e.g., as an emulsifiable concentrate or wettable powder)
-
Susceptible host plants (e.g., tomato seedlings for Alternaria solani)
-
Spore suspension of the target plant pathogenic fungus
-
Spray application equipment
-
Controlled environment growth chamber
Procedure:
-
Plant Propagation: Grow healthy, uniform host plants to a suitable growth stage.
-
Compound Application:
-
Protective Assay: Spray the plants with different concentrations of the formulated this compound. Allow the treatment to dry before inoculation.
-
Curative Assay: Inoculate the plants with the fungal pathogen first, and then apply the compound at different time intervals post-inoculation.
-
-
Inoculation: Spray the plants with a calibrated spore suspension of the fungal pathogen until runoff.
-
Incubation: Place the plants in a growth chamber with optimal conditions (temperature, humidity, light) for disease development.
-
Disease Assessment: After a specified incubation period, assess the disease severity on each plant. This can be done by visually rating the percentage of leaf area affected by the disease.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.
Data Presentation and Visualization
Table 1: Hypothetical In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Fusarium oxysporum | 16 | 32 |
| Botrytis cinerea | 8 | 16 |
| Candida albicans | 32 | 64 |
| Aspergillus fumigatus | 64 | >64 |
Note: The above data is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Fungicidal development and screening workflow.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel fungicidal agents. The protocols and application notes provided herein offer a comprehensive guide for its synthesis, characterization, and biological evaluation. Future research should focus on determining its precise fungicidal spectrum and mechanism of action. Subsequent structure-activity relationship (SAR) studies, involving modifications of the acetylphenyl and chloropropanamide moieties, could lead to the identification of derivatives with enhanced potency, a broader spectrum of activity, and improved safety profiles.
References
- Zhao, W., You, J., Zha, R., Zhao, H., Zhao, W., & Xu, Z. (2022). Synthesis and fungicidal activity of N-phenylacetamide derivatives containing 1,2,4-triazole. Huaxue Shiji, 44(6), 1363-1371.
- Hao, X., Zhu, H., & Yang, H. (2019). Progress of the development on the novel amides fungicides. Chinese Journal of Pesticide Science, 21(5-6), 669-680.
- Machado, M. M., D'Silva, T. C., & Geller, M. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(11), 1017-1025.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Antifungal Activity Assays for Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
Sources
Analytical techniques for characterizing "N-(2-acetylphenyl)-3-chloropropanamide"
An In-Depth Guide to the Analytical Characterization of N-(2-acetylphenyl)-3-chloropropanamide
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of this compound (CAS No. 18014-78-3), a key chemical intermediate.[1][2] The structural confirmation, purity assessment, and physicochemical profiling of such molecules are critical milestones in research and development, particularly within the pharmaceutical and fine chemical industries.[3] This document outlines a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we detail the underlying principles, provide robust, step-by-step protocols, and discuss the interpretation of expected results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a validated, in-house protocol for the comprehensive analysis of this compound.
Introduction and Molecular Overview
This compound is an organic compound featuring an acetylphenyl group linked to a chloropropanamide moiety. Its structure contains multiple reactive sites and functional groups, making it a versatile building block in organic synthesis. The unequivocal confirmation of its identity and the stringent control of its purity are paramount to ensure the reliability and reproducibility of downstream applications.
The analytical strategy herein is designed to be orthogonal; each technique provides a unique and complementary piece of information. This integrated approach ensures a holistic characterization, from the atomic-level structural detail provided by NMR to the bulk purity assessment by HPLC.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18014-78-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1][2] |
| Canonical SMILES | CC(=O)C1=CC=CC=C1NC(=O)CCCl | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
Integrated Analytical Workflow
A systematic approach is crucial for the efficient and comprehensive characterization of a newly synthesized or sourced batch of this compound. The following workflow illustrates the logical relationship and feedback loops between the primary analytical techniques.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Principle: HPLC is a cornerstone technique in pharmaceutical analysis, used to separate, identify, and quantify components in a mixture.[5] It operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.[5]
Application: For this compound, HPLC is the primary method for determining its purity and identifying any synthesis-related impurities or degradation products. A well-developed method will yield a sharp, symmetrical peak for the main compound, with any impurities appearing as separate, smaller peaks.
Protocol: Reverse-Phase HPLC Method
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Linear gradient from 90% to 30% B
-
19-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Expected Results & Interpretation: A pure sample of this compound will produce a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under the specified conditions.
Mass Spectrometry (MS): Molecular Weight Confirmation
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides exact molecular weight information and, through fragmentation analysis, can offer structural clues.[6]
Application: MS is used to unequivocally confirm the molecular weight of this compound. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a powerful confirmation of the elemental composition.
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Instrumentation: A high-resolution mass spectrometer, such as a TOF or Orbitrap, coupled to an LC system (using the HPLC method above) or via direct infusion.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is expected to protonate the molecule, forming the [M+H]⁺ ion.
-
Sample Preparation: Dilute the HPLC stock solution to approximately 10 µg/mL using the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Look for the mass of the protonated molecule [M+H]⁺ and its characteristic isotopic pattern.
Expected Results & Interpretation:
| Ion | Calculated m/z (C₁₁H₁₃ClNO₂)⁺ | Description |
| [M+H]⁺ (with ³⁵Cl) | 226.0635 | Protonated molecular ion with the ³⁵Cl isotope. This should be the most abundant peak in the isotopic cluster. |
| [M+H]⁺ (with ³⁷Cl) | 228.0605 | Protonated molecular ion with the ³⁷Cl isotope. Its intensity should be approximately one-third of the 226.06 peak. |
The observation of this isotopic cluster at the correct m/z provides very strong evidence for the identity and elemental formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle: NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules.[6] It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C), providing information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.
Application: ¹H and ¹³C NMR spectra will provide a complete map of the carbon-hydrogen framework of this compound, confirming the specific arrangement of the acetylphenyl and chloropropanamide moieties and their points of connection.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (several hundred to thousands of scans).
Expected Results & Interpretation:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.0 | Broad Singlet | 1H | NH | Amide proton, often broad. Position is solvent and concentration dependent. |
| ~ 7.0 - 8.0 | Multiplet | 4H | Ar-H | Aromatic protons on the phenyl ring. |
| ~ 3.9 | Triplet | 2H | -CO-CH₂-CH₂ -Cl | Methylene protons adjacent to the chlorine atom. Split into a triplet by the adjacent CH₂ group. |
| ~ 2.8 | Triplet | 2H | -CO-CH₂ -CH₂-Cl | Methylene protons adjacent to the carbonyl group. Split into a triplet by the adjacent CH₂ group. |
| ~ 2.6 | Singlet | 3H | -CO-CH₃ | Acetyl methyl protons, appear as a singlet as there are no adjacent protons. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C =O (Ketone) |
| ~ 168 | C =O (Amide) |
| ~ 120 - 140 | Aromatic C |
| ~ 41 | -CO-C H₂-CH₂-Cl |
| ~ 39 | -CO-CH₂-C H₂-Cl |
| ~ 28 | -CO-C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds.[8] The specific frequencies of absorption are characteristic of the functional groups present in the molecule.
Application: FTIR is a rapid and simple method to confirm the presence of key functional groups in this compound, including the amide N-H, the two distinct carbonyl (C=O) groups, the aromatic ring, and the C-Cl bond.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans.
-
Background Correction: Perform a background scan prior to the sample scan.
Expected Results & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 1680-1700 | C=O Stretch | Ketone |
| ~ 1650-1670 | C=O Stretch (Amide I band) | Secondary Amide |
| ~ 1510-1550 | N-H Bend (Amide II band) | Secondary Amide |
| ~ 1450-1600 | C=C Stretch | Aromatic Ring |
| ~ 690-770 | C-Cl Stretch | Alkyl Halide |
UV-Visible (UV-Vis) Spectroscopy: Chromophore Analysis
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores (light-absorbing groups).[9][10]
Application: This technique is used to characterize the electronic properties of this compound, specifically the chromophoric system composed of the acetyl-substituted benzene ring. It is also a simple method for quantitative analysis using the Beer-Lambert Law once a standard is established.
Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Acquisition: Scan the absorbance of the sample from 200 to 400 nm against a solvent blank.
Expected Results & Interpretation: The UV spectrum is expected to show absorption maxima characteristic of the substituted benzene ring. One would anticipate a strong absorption band around 240-260 nm and a weaker band around 280-300 nm, corresponding to π→π* and n→π* transitions of the aromatic ketone system.
References
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National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences. Available from: [Link]
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Aragen Life Sciences. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Available from: [Link]
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AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. Available from: [Link]
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Pharma Times. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
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Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. Available from: [Link]
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Wikipedia. Propanamide. Available from: [Link]
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NIST. Propanamide - IR Spectrum. Available from: [Link]
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NIST. Propanamide. Available from: [Link]
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Karbala International Journal of Modern Science. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link]
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PubMed Central. (2024, January 2). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Available from: [Link]
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SIELC Technologies. Separation of Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Available from: [Link]
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PubChem. N-(3-Acetylphenyl)-2-chloroacetamide. Available from: [Link]
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Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available from: [Link]
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PubChem. Propanamide, N-acetyl-. Available from: [Link]
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ResearchGate. (2017). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available from: [Link]
-
Bulgarian Chemical Communications. UV-VIS ABSORPTION AND FLUORESCENT CHARACTERISTICS OF SOME SUBSTITUTED IN THE STYRYL FRAGMENT SYNTHETIC CHALCONES. Available from: [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the -. Available from: [Link]
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NIST. Acetamide, N-ethyl-N-phenyl-. Available from: [Link]
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MDPI. (2004). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Available from: [Link]
- Google Patents. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
-
NIH. (2021, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available from: [Link]
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ResearchGate. FTIR spectra; a Chloro-acetyl derivative of methyl ester of tryptophan,.... Available from: [Link]
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PubChem. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Available from: [Link]
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ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Available from: [Link]
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ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]
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MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available from: [Link]
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science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link]
-
SpectraBase. Propanamide, 3-chloro-2-oxo-N-phenyl-. Available from: [Link]
-
NIST. Propanamide, N-(3-methylphenyl)-2-chloro-. Available from: [Link]
-
ResearchGate. (2021, March 17). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Available from: [Link]
-
Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]
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Application Notes and Protocols for N-(2-acetylphenyl)-3-chloropropanamide: A Versatile Intermediate in Heterocyclic Synthesis
Introduction
N-(2-acetylphenyl)-3-chloropropanamide is a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloropropionyl tail and a strategically positioned acetyl group on the aniline ring, offers a unique platform for the synthesis of a diverse range of heterocyclic compounds. The interplay between intermolecular nucleophilic substitution at the electrophilic C-Cl bond and potential intramolecular cyclization pathways involving the ortho-acetyl group makes this molecule a valuable scaffold for generating novel molecular architectures.
This comprehensive guide provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles. We will explore the mechanistic rationale behind the observed reactivity and furnish field-proven methodologies for the synthesis of key derivatives. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.
Chemical Properties and Reactivity Overview
The reactivity of this compound is dominated by two primary reactive sites:
-
The Electrophilic Chlorinated Carbon: The carbon atom attached to the chlorine is highly susceptible to nucleophilic attack, facilitating classic SN2 displacement reactions. This allows for the introduction of a wide array of functional groups.
-
The Ortho-Acetyl Group: The carbonyl group of the acetyl moiety can act as an internal electrophile or its enolate can act as an internal nucleophile, opening the door to a variety of intramolecular cyclization reactions. The proximity of the N-propanamide chain is critical for these transformations.
These two features can be exploited independently or in tandem to construct complex heterocyclic systems such as benzodiazepines and other fused ring structures.
Synthesis of this compound
The starting material can be readily synthesized from commercially available 2'-aminoacetophenone and 3-chloropropionyl chloride.
Protocol 1: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the N-acylation of 2'-aminoacetophenone.
Materials:
-
2'-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Reactions with External Nucleophiles
The primary reaction of this compound with external nucleophiles is the displacement of the chloride ion. This SN2 reaction is a reliable method for introducing various functionalities.
General Workflow for Nucleophilic Substitution
The following diagram illustrates the general workflow for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: General workflow for nucleophilic substitution reactions.
Protocol 2: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of N-(2-acetylphenyl)-3-(piperidin-1-yl)propanamide, a representative example of a reaction with a secondary amine nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in ACN, add piperidine (1.2 eq) and K₂CO₃ (1.5 eq).
-
Heat the mixture to reflux (approximately 82 °C for ACN) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Expected Yield: 70-90%
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol details the synthesis of N-(2-acetylphenyl)-3-(phenylthio)propanamide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.
-
Add a solution of NaOH (1.1 eq) in water to form the sodium thiophenolate in situ.
-
Add a solution of this compound (1.0 eq) in ethanol to the thiophenolate solution.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography to afford the pure product.
Expected Yield: 75-90%
Protocol 4: Reaction with Oxygen Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of N-(2-acetylphenyl)-3-methoxypropanamide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expected Yield: 60-80%
Intramolecular Cyclization Reactions
A key feature of this compound is its propensity to undergo intramolecular cyclization to form seven-membered rings, specifically 1,4-benzodiazepine derivatives. This reaction is typically promoted by a base.
Proposed Mechanistic Pathway for Benzodiazepine Formation
The formation of the benzodiazepine ring is thought to proceed through the following steps:
-
Enolate Formation: A base abstracts a proton from the methyl group of the acetyl moiety to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 fashion.
-
Cyclization and Tautomerization: This leads to the formation of a seven-membered ring, which can then tautomerize to the more stable benzodiazepine structure.
Caption: Proposed pathway for benzodiazepine synthesis.
Protocol 5: Synthesis of a 1,4-Benzodiazepin-2-one Derivative
This protocol provides a general method for the base-mediated intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) or another strong, non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,4-benzodiazepin-2-one derivative.
Expected Yield: 50-70% (This reaction may require optimization depending on the specific substrate and conditions).
Data Summary
The following table summarizes the expected products and typical reaction conditions for the reactions of this compound with various nucleophiles.
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Piperidine | N-(2-acetylphenyl)-3-(piperidin-1-yl)propanamide | ACN | K₂CO₃ | 82 | 70-90 |
| Thiophenol | N-(2-acetylphenyl)-3-(phenylthio)propanamide | EtOH | NaOH | RT | 75-90 |
| Sodium Methoxide | N-(2-acetylphenyl)-3-methoxypropanamide | MeOH | NaOMe | 0 to RT | 60-80 |
| Internal (enolate) | 5-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | THF | NaH | 0 to RT | 50-70 |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a variety of nitrogen-containing compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers exploring the synthetic utility of this molecule. The ability to perform both intermolecular nucleophilic substitutions and intramolecular cyclizations makes it a powerful tool in the design and synthesis of novel chemical entities with potential applications in drug discovery and materials science. As with any synthetic procedure, the conditions outlined here may require optimization for specific applications and scales.
References
-
Synthesis of N'-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Synthesis of quinolines from 2'-aminoacetophenone and 1,3-dicarbonyl compound. ResearchGate. [Link]
-
Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. Organic Chemistry Portal. [Link]
-
De-O-acetylation using sodium methoxide. GlycoPODv2. [Link]
-
Facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones via cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. Organic & Biomolecular Chemistry. [Link]
Application Note: A Scalable and Robust Protocol for the Synthesis of N-(2-acetylphenyl)-3-chloropropanamide
Abstract
This document provides a comprehensive, field-tested guide for the scale-up synthesis of N-(2-acetylphenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical and chemical research. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, scalability, and reproducibility. The synthesis is based on the Schotten-Baumann N-acylation of 2-aminoacetophenone with 3-chloropropanoyl chloride. This guide details the reaction mechanism, a step-by-step scale-up procedure, safety protocols, in-process controls, and analytical methods for final product validation.
Introduction and Scientific Background
This compound [CAS: 18014-78-3] is a bifunctional organic molecule featuring an amide linkage, a reactive chloropropyl chain, and an acetylphenyl moiety.[1][2] These functional groups make it a versatile building block for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The efficient production of this intermediate at scale is therefore of significant interest.
The core of this synthesis is the nucleophilic acyl substitution reaction between an amine (2-aminoacetophenone) and an acyl chloride (3-chloropropanoyl chloride).[3] This method, a variation of the Schotten-Baumann reaction, is highly efficient but requires careful control of reaction conditions, particularly on a larger scale, to manage its exothermic nature and prevent side reactions.[3] This application note provides a robust protocol to ensure high yield and purity while maintaining a strong safety profile.
Reaction Mechanism and Stoichiometry
The reaction proceeds via a nucleophilic attack of the primary amine group of 2-aminoacetophenone on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The initial tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Diagram 1: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Molarity | Density | Notes |
| 2-Aminoacetophenone | 551-93-9 | 135.16 g/mol | - | ~1.1 g/mL | Starting material. Purity >98%. |
| 3-Chloropropanoyl chloride | 625-36-5 | 126.97 g/mol | ~11.2 M | 1.33 g/mL | Acylating agent. Purity >98%. |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 7.2 M | 0.726 g/mL | Base. Anhydrous grade. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | 1.33 g/mL | Solvent. Anhydrous grade. |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 g/mol | 1.0 M | ~1.0 g/mL | For aqueous work-up. |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | ~1 M | ~1.0 g/mL | For aqueous work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~5.4 M | ~1.2 g/mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | 2.66 g/mL | Drying agent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | 0.902 g/mL | Recrystallization solvent. |
| Hexanes | 110-54-3 | 86.18 g/mol | - | ~0.66 g/mL | Recrystallization solvent. |
Equipment
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
5 L pressure-equalizing dropping funnel.
-
Recirculating chiller/heater for temperature control.
-
20 L separatory funnel.
-
Large Büchner funnel and vacuum flask for filtration.
-
Rotary evaporator with a 5 L flask.
-
Vacuum oven.
-
Standard laboratory glassware and personal protective equipment (PPE).
Hazard Analysis and Safety Precautions
This synthesis involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.
-
3-Chloropropanoyl Chloride: Highly corrosive, causes severe skin burns and eye damage.[4][5][6][7] It is a lachrymator and is fatal if inhaled.[5][6][7] It is also flammable and reacts violently with water.[6][7] Always handle in a fume hood with appropriate PPE, including chemical resistant gloves (e.g., butyl rubber), a face shield, and a lab coat. Keep away from water and ignition sources.
-
2-Aminoacetophenone: Harmful if swallowed and causes skin, eye, and respiratory system irritation.[8][9][10]
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. A calcium gluconate gel should be available for potential acid burns. Ensure a Class B fire extinguisher is nearby.
Detailed Scale-Up Synthesis Protocol (1 kg Scale)
Step 1: Reactor Setup and Reagent Preparation
-
Ensure the 10 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 2-aminoacetophenone (1.00 kg, 7.40 mol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 5.0 L).
-
Stir the mixture at 150 RPM until all solids dissolve.
-
Add triethylamine (TEA, 1.12 kg, 1.55 L, 11.1 mol, 1.5 equiv).
-
Cool the reactor contents to 0-5 °C using the recirculating chiller.
Step 2: Controlled Addition of Acyl Chloride
-
In the fume hood, carefully measure 3-chloropropanoyl chloride (1.03 kg, 0.77 L, 8.14 mol, 1.1 equiv) into the 5 L dropping funnel.
-
Once the reactor temperature is stable at 0-5 °C, begin the dropwise addition of the 3-chloropropanoyl chloride.
-
Crucial Control Point: Maintain the internal temperature below 10 °C throughout the addition. The addition should take approximately 2-3 hours. A highly exothermic reaction indicates the addition is too fast.
Step 3: Reaction and In-Process Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is complete when the 2-aminoacetophenone spot is no longer visible.
Step 4: Aqueous Work-up and Quenching
-
Once the reaction is complete, cool the mixture back to 10-15 °C.
-
Slowly add 1M HCl (aq.) (3.0 L) to the reactor to quench the reaction and neutralize the excess TEA. The triethylamine hydrochloride salt will form.
-
Transfer the entire mixture to the 20 L separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x 2.0 L) to remove residual acid.
-
Brine (1 x 2.0 L) to remove residual water.
-
-
Dry the collected organic layer over anhydrous magnesium sulfate (~200 g), stir for 30 minutes, and then filter.
Step 5: Product Isolation and Purification
-
Concentrate the filtered DCM solution using a rotary evaporator. Keep the bath temperature below 40 °C.
-
A crude off-white to yellow solid will be obtained.
-
Recrystallization: Transfer the crude solid to a large flask. Add hot ethyl acetate (~2.0 L) until the solid dissolves completely. Slowly add hexanes (~4.0 L) while stirring until the solution becomes cloudy.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with cold hexanes (2 x 500 mL).
Step 6: Drying
-
Dry the purified product in a vacuum oven at 45-50 °C overnight or until a constant weight is achieved.
-
Expected Yield: 1.45 - 1.58 kg (87-95%). Purity: >99% by HPLC.
Experimental Workflow Diagram
Diagram 2: Step-by-step experimental workflow.
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Analytical Method | Parameter | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Capillary Method | Consistent with literature value |
| FTIR | KBr Pellet or ATR | ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (Amide C=O), ~1640 cm⁻¹ (Ketone C=O) |
| ¹H NMR | (400 MHz, CDCl₃) | Characteristic peaks for aromatic, acetyl, and chloropropanamide protons |
| ¹³C NMR | (100 MHz, CDCl₃) | Peaks corresponding to all 11 unique carbons |
| LC-MS | ESI+ | [M+H]⁺ at m/z 226.06 |
| HPLC | UV detection | Purity > 99% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Reagent degradation (esp. acyl chloride).3. Product loss during work-up/recrystallization. | 1. Increase reaction time; confirm reagent stoichiometry.2. Use fresh, high-purity 3-chloropropanoyl chloride.3. Optimize extraction pH; use minimal hot solvent for recrystallization and ensure adequate cooling. |
| Dark-colored Product | 1. Reaction temperature too high.2. Impurities in starting materials. | 1. Ensure strict temperature control (<10 °C) during addition.2. Use high-purity starting materials. Perform a charcoal treatment during recrystallization if necessary. |
| Product Fails Purity Spec | 1. Incomplete removal of starting materials.2. Inefficient recrystallization. | 1. Ensure work-up washes are thorough.2. Re-recrystallize the product, ensuring slow cooling for better crystal formation. Consider an alternative solvent system. |
| Reaction Stalls | 1. Insufficient base to neutralize HCl.2. Inactive reagents. | 1. Check the stoichiometry and purity of the base (TEA).2. Verify the quality of all reagents before starting. |
References
-
Oxford Lab Fine Chem. Material Safety Data Sheet - 2-amino acetophenone. Retrieved from [Link]
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: 2'-Aminoacetophenone (Canada WHMIS 2015). Retrieved from [Link]
-
Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
CPAchem. (2023, January 17). Safety data sheet: 2-Aminoacetophenone. Retrieved from [Link]
-
Chemistry Education. Synthesis and analysis of amides. Retrieved from [Link]
Sources
- 1. 18014-78-3|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. fr.cpachem.com [fr.cpachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of N-(2-acetylphenyl)-3-chloropropanamide
Welcome to the technical support center for the synthesis of N-(2-acetylphenyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently troubleshoot any challenges that may arise.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the N-acylation of 2'-aminoacetophenone with 3-chloropropionyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride.[1][2] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
The overall reaction is as follows:
Caption: General mechanism for the Schotten-Baumann synthesis of this compound.
II. Detailed Experimental Protocol
Materials:
-
2'-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 equivalents).
-
Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. A precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Caption: Troubleshooting workflow for the synthesis of this compound.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in this N-acylation can stem from several factors:
-
Incomplete Reaction: Aromatic amines like 2'-aminoacetophenone are less nucleophilic than aliphatic amines, which can lead to a sluggish reaction.[7]
-
Solution: Monitor the reaction by TLC until the starting amine is consumed. If the reaction stalls, consider increasing the reaction time or temperature moderately.
-
-
Hydrolysis of 3-Chloropropionyl Chloride: Acyl chlorides are highly reactive towards water. Any moisture in the reaction will lead to the formation of 3-chloropropanoic acid, which is unreactive towards the amine.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. Use a fresh bottle of 3-chloropropionyl chloride.
-
-
Protonation of 2'-Aminoacetophenone: The reaction generates HCl as a byproduct. If not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[7]
-
Solution: Use at least one equivalent of a base like triethylamine or two equivalents of a weaker base like sodium bicarbonate to neutralize the HCl.
-
Q2: My TLC shows multiple spots, indicating a mixture of products. What are the likely side products?
A2: The formation of multiple products is a common issue. Here are the most probable side products and how to minimize them:
-
Unreacted Starting Materials: This is often due to an incomplete reaction (see Q1).
-
Diacylation Product: While less common for primary anilines, it's possible for the initially formed amide to be further acylated, especially if a large excess of the acyl chloride is used.
-
Solution: Use a stoichiometry of approximately 1.1 equivalents of 3-chloropropionyl chloride.
-
-
Self-Condensation of 2'-Aminoacetophenone: Under certain conditions, particularly with acid or base catalysis and heat, 2'-aminoacetophenone can undergo self-condensation reactions.[8]
-
Solution: Maintain a low reaction temperature (0 °C to room temperature) and avoid prolonged reaction times.
-
-
Intramolecular Cyclization Product (Quinazolinone): The product, this compound, contains a reactive alkyl chloride and an amide. Under basic conditions, intramolecular cyclization can occur to form a seven-membered ring, or more complex rearrangements could lead to quinazolinone derivatives.[1][9]
-
Solution: Use a non-nucleophilic base like triethylamine and avoid excessive heat during the reaction and work-up. If this is a persistent issue, consider using a milder base like sodium bicarbonate.
-
Q3: The crude product is a dark oil and difficult to purify. What should I do?
A3: The formation of a dark oil can be due to impurities or decomposition products.
-
Purification Strategy:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product, leaving the more soluble impurities in the solvent.
-
Column Chromatography: If trituration fails, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for purification.[6]
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent pair like ethanol/water or ethyl acetate/hexane will further enhance purity.
-
IV. Product Characterization and Verification
Verifying the identity and purity of the final product is crucial. Below are the expected characterization data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Melting Point | Data not available in searched literature. A related compound, N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, has a melting point of 132-134 °C.[2] |
| ¹H NMR | Expected chemical shifts (ppm): Aromatic protons (4H, multiplet), NH proton (1H, singlet, broad), -CH₂-Cl (2H, triplet), -CO-CH₂- (2H, triplet), -CO-CH₃ (3H, singlet). |
| ¹³C NMR | Expected chemical shifts (ppm): Carbonyl carbons (~190-200 ppm for ketone, ~165-175 ppm for amide), aromatic carbons (110-140 ppm), -CH₂-Cl (~40-45 ppm), -CO-CH₂- (~35-40 ppm), -CO-CH₃ (~25-30 ppm). |
| IR (Infrared) | Expected characteristic peaks (cm⁻¹): N-H stretch (~3300-3400), C=O stretch (amide I, ~1650-1680), C=O stretch (ketone, ~1680-1700), N-H bend (amide II, ~1510-1550), C-Cl stretch (~600-800). |
Note: Predicted NMR and IR values are based on standard chemical shift and frequency tables.[10][11][12]
V. Frequently Asked Questions (FAQs)
Q: Can I use a different base, like pyridine or sodium hydroxide?
A: Yes, other bases can be used. Pyridine can act as both a base and a nucleophilic catalyst. Sodium hydroxide in a biphasic Schotten-Baumann setup (e.g., DCM/water) is also effective.[1] However, strong bases like NaOH could promote side reactions such as hydrolysis of the acyl chloride or intramolecular cyclization of the product. Triethylamine is a good first choice due to its non-nucleophilic nature and the ease of removing its hydrochloride salt by filtration or aqueous work-up.
Q: Is it necessary to run the reaction under an inert atmosphere?
A: While not strictly necessary for the N-acylation itself, using an inert atmosphere is highly recommended. 3-Chloropropionyl chloride is sensitive to moisture, and an inert atmosphere helps to ensure a dry reaction environment, thus preventing the hydrolysis of the acyl chloride and maximizing the yield.
Q: How can I confirm that the reaction has gone to completion?
A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (2'-aminoacetophenone). The reaction is complete when the spot corresponding to the starting amine is no longer visible. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 2:1 or 1:1).
Q: What are the potential subsequent reactions of this compound?
A: The product itself is a versatile intermediate. The chloro group can be displaced by various nucleophiles. Additionally, as mentioned in the troubleshooting section, it can undergo intramolecular cyclization to form heterocyclic compounds like quinazolinones, which are a class of compounds with significant biological activity.[1][8] The conditions for such cyclizations would typically involve a stronger base and/or heat.
VI. References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biotechnology.
-
Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem. (URL not available)
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - ResearchGate. (URL: [Link])
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Side reactions of 2'-Aminoacetophenone in acidic conditions - Benchchem. (URL not available)
-
CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide - Google Patents. (URL: )
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (URL: [Link])
-
Propanamide, N-acetyl- | C5H9NO2 | CID 536086 - PubChem. (URL: [Link])
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (URL: [Link])
-
Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl) - PubChem. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide - Benchchem. (URL not available)
-
(-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem. (URL: [Link])
-
FT-IR spectra of N-phenylpropanamide. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem. (URL: [Link])
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])
-
Step-by-step guide for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides using N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem. (URL not available)
-
Acetamide, N-(2-methoxyphenyl)- - the NIST WebBook. (URL: [Link])
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (URL: [Link])
-
Propanamide, 2,2-dimethyl-N-phenyl- - the NIST WebBook. (URL: [Link])
-
N-(3-Acetylphenyl)-2-chloropropanamide [379255-80-8] | Chemsigma. (URL: [Link])
-
Application Notes and Protocols for the Purification of N,N'-bis(3-acetylphenyl)nonanediamide - Benchchem. (URL not available)
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-ACETYLPHENYL)-3-CHLORO-2,2-DIMETHYLPROPANAMIDE CAS#: 453557-74-9 [m.chemicalbook.com]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. ekwan.github.io [ekwan.github.io]
- 11. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 12. Propanamide, 2,2-dimethyl-N-phenyl- [webbook.nist.gov]
Technical Support Center: Synthesis of N-(2-acetylphenyl)-3-chloropropanamide
Welcome to the technical support guide for the synthesis of N-(2-acetylphenyl)-3-chloropropanamide. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your target compound.
The synthesis of this compound is typically achieved via the N-acylation of 2'-aminoacetophenone with 3-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust method for forming the amide bond.[1] However, its success is highly sensitive to reagent quality, reaction conditions, and work-up procedures. This guide will address the critical parameters to ensure a successful and high-yield synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
Low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the root cause.
Potential Cause 1: Reagent Quality & Stoichiometry
-
2'-Aminoacetophenone Purity: The starting amine is susceptible to oxidation and can discolor over time (turning yellow or brown), indicating the presence of impurities that can interfere with the reaction.[2][3]
-
3-Chloropropionyl Chloride Hydrolysis: As an acyl chloride, this reagent is extremely sensitive to moisture.[4] Exposure to atmospheric humidity or wet solvents will cause it to hydrolyze to the unreactive 3-chloropropionic acid, which is a common water-soluble impurity found during workup.[5][6]
-
Incorrect Stoichiometry: The reaction produces one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][7] An insufficient amount of base will lead to incomplete conversion.
Solutions & Optimization Steps:
-
Verify Reagent Purity: If the 2'-aminoacetophenone is discolored, consider purifying it by distillation under reduced pressure or recrystallization.[2][3] Always use a fresh or properly stored bottle of 3-chloropropionyl chloride.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous grade solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]
-
Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride. Crucially, ensure at least two equivalents of a base like triethylamine or pyridine are used—one to neutralize the generated HCl and one to act as a base catalyst.[5] If using a biphasic Schotten-Baumann setup (e.g., DCM/water), ensure at least one equivalent of aqueous base (like NaOH) is used.[1][5]
Q2: The reaction stalls, and TLC analysis shows significant unreacted 2'-aminoacetophenone, even after extended reaction times. Why?
Reaction stalling is typically due to the deactivation of the nucleophile (the amine) or insufficient reactivity of the electrophile.
Potential Cause 1: Amine Protonation As mentioned in Q1, the HCl byproduct will form an ammonium salt with the 2'-aminoacetophenone if not effectively neutralized by a base.[7] This salt is unreactive towards the acyl chloride.
Potential Cause 2: Insufficient Mixing in Biphasic Systems In a Schotten-Baumann reaction using an organic solvent and aqueous base, the reaction occurs at the interface between the two layers. If stirring is not vigorous enough, the interfacial area is small, leading to a very slow reaction rate.[5][8]
Solutions & Optimization Steps:
-
Base Selection & Addition: In a single-phase system (e.g., using DCM with triethylamine), ensure the base is added before or concurrently with the acyl chloride. For biphasic systems, add the aqueous base slowly while stirring vigorously (e.g., >1000 rpm) to create an emulsion, maximizing the interfacial area.[5]
-
Temperature Control: The reaction is exothermic. While some heat can increase the rate, excessive temperatures can promote side reactions. Running the reaction at 0 °C to room temperature is generally recommended. Add the 3-chloropropionyl chloride dropwise to a cooled solution of the amine and base to maintain temperature control.
Q3: My final product is off-white or yellow and difficult to purify. How can I improve its purity?
Product discoloration often points to side reactions or degradation.
Potential Cause 1: Self-Condensation of 2'-Aminoacetophenone Under acidic or basic conditions, 2'-aminoacetophenone can undergo self-condensation reactions, leading to colored, polymeric impurities.[9]
Potential Cause 2: Excess Acylating Agent Using a large excess of the acyl chloride can lead to side reactions, and any unreacted acyl chloride can complicate the workup.
Solutions & Optimization Steps:
-
Controlled Reagent Addition: Add the 3-chloropropionyl chloride solution slowly to the amine solution at 0 °C. This maintains a low instantaneous concentration of the electrophile and helps control the exotherm.
-
Effective Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding water or a dilute aqueous acid to hydrolyze any remaining acyl chloride.
-
Purification Protocol:
-
Washing: Thoroughly wash the organic layer during workup with a saturated sodium bicarbonate solution to remove acidic impurities (like 3-chloropropionic acid) and then with brine.
-
Recrystallization: The crude product can often be purified effectively by recrystallization. A common solvent system is ethanol or an ethyl acetate/hexane mixture.[10]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be used to isolate the pure product.[11]
-
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction? Dichloromethane (DCM) is an excellent choice as it is aprotic, has good solubility for the reactants, and is easy to remove.[12] Other aprotic solvents like tetrahydrofuran (THF) or ethyl acetate can also be used. For Schotten-Baumann conditions, a biphasic system of DCM and water is standard.[5][8]
-
Which base is best: an organic base like triethylamine or an inorganic base like NaOH? Both can be effective.
-
Triethylamine (or Pyridine) is used in anhydrous, single-phase systems. It acts as both an acid scavenger and a catalyst. It is easily removed during workup.[6]
-
Sodium Hydroxide (NaOH) is used in aqueous solution in a two-phase Schotten-Baumann setup. This method is often robust and cost-effective, but risks hydrolysis of the acyl chloride if mixing is poor or the pH is too high.[1][8]
-
-
How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. Spot the starting amine, the reaction mixture, and a co-spot. The reaction is complete when the 2'-aminoacetophenone spot has disappeared. The product will have a different Rf value.
Data & Protocols
Key Parameter Optimization
The following table summarizes the key experimental variables and their typical ranges for optimizing the synthesis of this compound.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Solvent | Dichloromethane (DCM) | Aprotic, good solubility, prevents hydrolysis of acyl chloride. |
| Base | Triethylamine (Et3N) or aq. NaOH | Et3N for anhydrous conditions; NaOH for biphasic Schotten-Baumann. Neutralizes HCl byproduct, preventing amine protonation. |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.05-1.1 : 2.1 (for Et3N) or 1 : 1.1 : >1 (for NaOH) | A slight excess of acyl chloride ensures complete conversion of the amine. Sufficient base is critical to drive the reaction to completion.[7] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Controls the exothermic reaction, minimizes side reactions. Starting at 0 °C during addition is recommended. |
| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion. Monitor by TLC to avoid unnecessary heating or extended times that could lead to degradation. |
Detailed Experimental Protocol (Optimized)
This protocol describes the synthesis using triethylamine in an anhydrous organic solvent.
Materials:
-
2'-Aminoacetophenone (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (2.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 2'-aminoacetophenone (1.0 eq) and triethylamine (2.1 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM.
-
Addition: Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Once the starting material is consumed, cool the mixture again to 0 °C and slowly add 1M HCl to quench the reaction and neutralize excess triethylamine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a solid.
Visualizations
Reaction Pathway
Caption: Synthesis of the target amide via N-acylation.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing low reaction yield.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation. 11
-
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents. 4
-
BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. 10
-
BenchChem. (n.d.). Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride. 5
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(10), 7058-7070. Link
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions. 6
-
International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Link
-
ARKIVOC. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Link
-
Saikia, U. P., et al. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Synthetic Communications, 46(6), 541-548. Link
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Link
-
Google Patents. (2002). CN1349969A - Prepn of 3-chloropropionyl chloride. Link
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Link
-
Synlett. (2015). 3-Chloropropionyl Chloride. Thieme. Link
-
Google Patents. (1933). US1908951A - Method of separating alkyl anilines. Link
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Link
-
Guidechem. (n.d.). What are the applications of 3-Chloropropionyl chloride?. Link
-
LookChem. (n.d.). Purification of Aniline. Link
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Link
-
BLDpharm. (n.d.). This compound. Link
-
PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Link
-
The Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Link
-
BenchChem. (n.d.). Side reactions of 2'-Aminoacetophenone in acidic conditions. 9
-
Reddit. (2014). Purify and dry aniline?. Link
-
Matrix Scientific. (n.d.). N-(3-Acetylphenyl)-2-chloropropanamide. Link
-
ChemicalBook. (n.d.). 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis. Link
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Link
-
ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines, and sulfonamides. Link
-
Google Patents. (2019). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. Link
-
Suvchem Laboratory Chemicals. (n.d.). 2-AMINOACETOPHENONE (FOR SYNTHESIS). Link
-
MDPI. (2017). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Link
Sources
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- 2. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of N-(2-acetylphenyl)-3-chloropropanamide
Welcome to the technical support guide for the purification of N-(2-acetylphenyl)-3-chloropropanamide (CAS 18014-78-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, grounding our recommendations in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that can arise during the purification of this compound in a direct question-and-answer format.
Issue 1: My crude product is an oil or a sticky solid, not a free-flowing powder. What should I do?
Answer: An oily or non-crystalline crude product is a common issue, often indicating the presence of residual solvents or impurities that depress the melting point.
-
Causality: Impurities, such as unreacted starting materials or byproducts, can interfere with the formation of a stable crystal lattice. Residual solvents from the reaction workup (e.g., Dichloromethane, Ethyl Acetate) can also result in an oily consistency. The presence of geometric isomers, if applicable to the synthesis route, can sometimes lead to an oil instead of a solid.[3]
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, high-vacuum distillation or lyophilization may be necessary.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a poor solvent (a solvent in which your product is insoluble), such as cold hexanes or diethyl ether. This process can wash away soluble impurities and induce crystallization of the desired product.
-
Proceed to Chromatography: If trituration fails, the most effective path forward is to dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane) and purify it directly using column chromatography, which is excellent for separating complex or oily mixtures.[4]
-
Issue 2: During recrystallization, my product "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5]
-
Causality: This is typically caused by a highly supersaturated solution or the presence of impurities that inhibit crystal nucleation. Cooling the solution too rapidly can also contribute to this problem.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[6]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly and undisturbed. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Rapid cooling often leads to precipitation rather than crystallization.[5]
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites. Alternatively, add a tiny "seed" crystal of the pure product to the solution to initiate crystallization.[4]
-
Issue 3: My recovery yield after recrystallization is very low.
Answer: Low recovery is a frequent challenge in recrystallization and can often be optimized.
-
Causality: The primary causes are using an excessive volume of solvent, incomplete crystallization due to insufficient cooling, or choosing a solvent in which the product has significant solubility even at low temperatures.[4][5]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution (the mother liquor) upon cooling.[5]
-
Maximize Cooling: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[4]
-
Mother Liquor Recovery: If you suspect significant product loss, you can concentrate the mother liquor by about 50% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 4: I'm getting poor separation during column chromatography.
Answer: Poor separation on a silica gel column means the chosen mobile phase is not optimal for differentiating the polarity of your product from that of the impurities.
-
Causality: If the mobile phase (eluent) is too polar, all components will travel quickly up the column with little interaction with the silica, resulting in low resolution (high Rf values). If it's not polar enough, components will stick to the silica and not move (low Rf values).[6]
-
Troubleshooting Steps:
-
TLC Optimization: First, optimize your solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your desired product an Rf value of approximately 0.3-0.4, with good separation from impurity spots.[4]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Packing: Ensure the column is packed uniformly without air bubbles or cracks, as these lead to "channeling" where the solvent and sample run unevenly through the column.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: The synthesis generally involves the acylation of 2'-aminoacetophenone with 3-chloropropanoyl chloride. Potential impurities include:
-
Unreacted 2'-aminoacetophenone: A starting material that is basic and can be removed with an acidic wash during workup.
-
Hydrolyzed 3-chloropropanoyl chloride: The acid chloride can react with trace moisture to form 3-chloropropanoic acid.
-
Di-acylated product: It is possible, though less likely, for the amide nitrogen to be acylated a second time under certain conditions.
-
Side-reaction products: Depending on the reaction conditions (e.g., base used), other byproducts may form.[7]
Q2: How do I decide between recrystallization and column chromatography for purification?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is most effective when your product is already relatively pure (>90%) and the impurities have different solubility profiles from your product in a given solvent. It is a fast and economical method for removing small amounts of impurities.[4][6]
-
Column Chromatography is the more powerful technique, necessary when the crude product is very impure, is an oil, or contains impurities with polarities very similar to the desired compound. It offers much higher resolution but is more time-consuming and uses larger volumes of solvent.[4]
Q3: How can I effectively monitor the purification process in real-time?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[4]
-
Before Purification: Run a TLC of your crude material to assess its complexity and help select a purification method.
-
During Column Chromatography: Analyze the fractions collected from the column by TLC to identify which ones contain the pure product. Spot the starting material, the crude mixture, and each fraction on the same plate for easy comparison.
-
After Purification: Run a final TLC of your purified product against the starting material and crude mixture to confirm its purity. A pure compound should appear as a single spot.
Q4: Is this compound stable, and how should it be stored?
A4: The chloroacetamide functional group makes the compound susceptible to degradation, particularly through hydrolysis or reaction with nucleophiles, which can be accelerated by moisture, strong acids, or bases.[7]
-
Storage Recommendations: Store the purified, dry solid in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is recommended.[7]
Experimental Protocols & Data
Table 1: Recommended Solvent Systems
This table provides starting points for developing solvent systems for TLC, column chromatography, and recrystallization. Optimization is crucial for best results.
| Application | Solvent System (v/v) | Polarity | Rationale & Comments |
| TLC & Column Chromatography | Hexane / Ethyl Acetate (3:1 to 1:1) | Low to Medium | A standard system for compounds of moderate polarity. Start with 3:1 and increase the proportion of ethyl acetate to increase eluent strength.[4][6] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Use if the compound has low mobility in Hexane/EtOAc. Methanol significantly increases polarity; add it sparingly. | |
| Recrystallization | Ethanol / Water | Polar | Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Re-heat to clarify and cool slowly.[4][7] |
| Isopropanol | Polar | A good single-solvent system to try. The compound should be soluble when hot and sparingly soluble when cold. | |
| Ethyl Acetate / Hexane | Medium | Dissolve in hot ethyl acetate and add hexanes as the anti-solvent to induce crystallization. |
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid and relatively pure (>90%).
-
Solvent Selection: Choose an appropriate solvent system from Table 1. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the primary solvent and begin heating on a hotplate with stirring. Add more solvent in small portions until the solid just dissolves.[5]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. Characterize the final product by melting point and TLC.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying oily or highly impure samples.
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase (eluent) that gives the product an Rf of ~0.3-0.4.[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the silica gel bed.[4]
-
Elution: Begin eluting the column with the mobile phase. If a single solvent system (isocratic elution) does not provide good separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.[6]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[4]
Visual Workflows
General Purification Strategy
Caption: Decision workflow for purifying this compound.
Troubleshooting Recrystallization: Product Oiling Out
Caption: Step-by-step guide for troubleshooting when a product oils out.
References
- BenchChem. (n.d.). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide.
- BenchChem. (n.d.). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
- BLDpharm. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(2-chloroacetyl)-3-nitrobenzamide.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
- BenchChem. (n.d.). Common impurities in 3-Chloro-2-phenylprop-2-enamide synthesis and their removal.
Sources
Technical Support Center: Synthesis of N-(2-acetylphenyl)-3-chloropropanamide
Welcome to the technical resource guide for the synthesis of N-(2-acetylphenyl)-3-chloropropanamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during this specific N-acylation reaction. Our primary focus is to provide actionable troubleshooting strategies, particularly for the prevention of diacylation, a common and yield-reducing side reaction.
Core Topic: Troubleshooting Diacylation
This section provides in-depth answers to the most critical questions regarding the formation of the undesired diacylated byproduct.
Q1: I'm observing a significant amount of a higher molecular weight byproduct in my reaction. What is diacylation and why is it occurring?
A1: Diacylation is the process where the nitrogen atom of the starting amine is acylated twice. In the synthesis of this compound, the target is mono-acylation. However, the product itself, a secondary amide, can undergo a second acylation reaction with another molecule of 3-chloropropanoyl chloride.
Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution.[1] The primary amine of 2-aminoacetophenone is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms the desired mono-acylated product. However, under certain conditions, the nitrogen atom of this newly formed amide can be deprotonated (or have sufficient nucleophilicity) to attack a second molecule of the acyl chloride, leading to the diacylated imide byproduct. The lone pair on the amide nitrogen is less available for reaction than in the starting amine because it is delocalized by resonance with the adjacent carbonyl group, but the reaction can still occur, especially if conditions are not optimized.[2]
Caption: Reaction pathways for mono-acylation vs. diacylation.
Q2: How do I choose the right base and stoichiometry to prevent diacylation?
A2: The choice of base and the precise control of reactant stoichiometry are the most critical factors in preventing diacylation. The primary role of the base is to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Stoichiometry: Never use an excess of the acylating agent (3-chloropropanoyl chloride). An excess of this reagent will drive the formation of the diacylated byproduct once the primary amine is consumed. The optimal approach is to use the amine as the limiting reagent or a slight excess of the amine.
| Reagent Ratio (Amine:Acyl Chloride) | Rationale & Expected Outcome |
| 1 : 1.05+ | Not Recommended. Excess acyl chloride is present after the primary amine is consumed, significantly increasing the risk of diacylation. |
| 1 : 1 | Good. A precise 1:1 ratio minimizes excess acyl chloride. Requires accurate weighing and pure starting materials. |
| 1.05-1.1 : 1 | Recommended. A slight excess of the more nucleophilic starting amine ensures the acyl chloride is fully consumed, competitively inhibiting the side reaction. |
Base Selection: The ideal base is a non-nucleophilic organic base that acts solely as an HCl scavenger.
| Base | Equivalents | Advantages | Disadvantages | Recommendation |
| Triethylamine (TEA) | 1.1 - 1.3 | Strong enough to scavenge HCl; non-nucleophilic; forms a salt (triethylammonium chloride) that often precipitates, driving the reaction.[3] | Can be difficult to remove completely during work-up. | Highly Recommended |
| Pyridine | 1.1 - 1.3 | Effective HCl scavenger; can also act as a catalyst in some acylations. | Can be nucleophilic itself, potentially leading to other side products; distinct odor. | Viable Alternative |
| Inorganic Bases (K₂CO₃, NaHCO₃) | >2 (excess) | Easy to remove during aqueous work-up. | Often requires a biphasic system or a polar aprotic solvent like DMF for sufficient reactivity; can lead to slower reaction rates. | Use if organic bases are problematic |
Q3: What role do temperature and reagent addition rate play in this synthesis?
A3: Acylation reactions with acyl chlorides are typically fast and highly exothermic.[1] Controlling the reaction kinetics through temperature and addition rate is essential for selectivity.
-
Temperature Control: The reaction should be performed at a reduced temperature, typically 0 °C to 5 °C , using an ice bath.[1][4] Lowering the temperature decreases the rate of both the desired reaction and the undesired side reaction. However, it has a more pronounced effect on the slower, higher activation energy diacylation process, thus improving the selectivity for the mono-acylated product.
-
Rate of Addition: The 3-chloropropanoyl chloride should be added dropwise to the solution of 2-aminoacetophenone and base over a prolonged period (e.g., 20-30 minutes). This ensures that the instantaneous concentration of the acyl chloride in the reaction mixture remains low. A low concentration favors its reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic secondary amide product.
Caption: Troubleshooting workflow for preventing diacylation.
Experimental Protocol & General FAQs
Q4: Can you provide an optimized, step-by-step protocol for the synthesis?
A4: Certainly. This protocol incorporates the best practices discussed above to maximize the yield of the mono-acylated product.
Materials:
-
2-Aminoacetophenone (1.0 eq)
-
3-Chloropropanoyl chloride (0.95 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NH₄Cl, 1M HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminoacetophenone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of 3-chloropropanoyl chloride (0.95 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate of triethylammonium chloride may form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC). The product should be more nonpolar than the starting amine.
-
Work-up:
-
Cool the mixture again to 0 °C and quench by slowly adding water or a saturated aqueous solution of NH₄Cl.[3]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aq. NaHCO₃ (to remove any remaining acid), and finally with brine.[3][4]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by silica gel column chromatography if necessary.
Q5: How do I confirm the identity and purity of my final product?
A5: Standard analytical techniques should be used for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic peaks for the acetyl group, the aromatic protons, the two methylene groups of the chloropropanoyl moiety, and the amide N-H proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₁H₁₂ClNO₂ = 225.67 g/mol ).[5]
-
Infrared (IR) Spectroscopy: This will show characteristic absorptions for the N-H stretch, the amide C=O stretch, and the ketone C=O stretch.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
-
Selby, T. (2021). Acetylation aniline. YouTube. Retrieved from [Link]
-
Andrew, T. G., et al. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
NIH. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
-
ResearchGate. (2020). (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved from [Link]
Sources
"N-(2-acetylphenyl)-3-chloropropanamide" stability issues and degradation products
A Guide to Understanding Stability and Degradation for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for N-(2-acetylphenyl)-3-chloropropanamide. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of this compound. As a molecule with multiple reactive functional groups, understanding its potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.
Introduction to the Stability of this compound
This compound is a compound that features three key functional groups which dictate its chemical stability:
-
Amide Linkage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule.
-
Alkyl Chloride: The chloropropyl side chain possesses a reactive C-Cl bond, making it a target for nucleophilic substitution and elimination reactions.
-
Acetylphenyl Group: The aromatic ketone is generally more stable but can be susceptible to photochemical reactions upon exposure to light.
This guide will address the potential stability issues arising from these functional groups and provide you with the necessary tools to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns are hydrolysis of the amide bond and reactions involving the chloroalkyl side chain. The molecule is most susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.
Q2: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored as a solid in a cool, dry, and dark place. If solutions are prepared, they should be made fresh and used promptly. For short-term storage of solutions, refrigeration (2-8 °C) is recommended, and for longer-term storage, freezing (-20 °C or below) may be necessary, although freeze-thaw cycles should be minimized.
Q3: Is this compound sensitive to light?
The acetylphenyl moiety could make the compound susceptible to photodegradation. It is advisable to protect the compound, both in solid form and in solution, from direct light exposure by using amber vials or storing it in the dark.
Q4: Can I heat solutions of this compound to aid dissolution?
Heating can accelerate degradation, particularly hydrolysis. If heating is necessary, it should be done gently and for the shortest possible time. It is recommended to first assess the thermal stability of the compound in your specific solvent system.
Troubleshooting Guide: Suspected Degradation
If you observe unexpected results in your experiments, such as loss of compound potency, appearance of new peaks in your chromatogram, or changes in the physical appearance of your sample, degradation may be the cause. This section provides a logical approach to troubleshooting these issues.
Issue: I see extra peaks in my HPLC analysis that were not present in the initial sample.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to get the mass of the new peaks. This can provide clues to their identity. Potential degradation products are discussed in the next section.
-
Review Sample Handling: Were the samples exposed to harsh pH, high temperatures, or light for extended periods?
-
Perform a Mini-Stress Test: Subject a small amount of your sample to the suspected stress condition (e.g., heat, acid, base) and analyze it by HPLC to see if the unknown peaks increase.
-
Issue: The measured concentration of my this compound solution is lower than expected.
-
Possible Cause: Degradation or poor solubility.
-
Troubleshooting Steps:
-
Check for Precipitate: Visually inspect the solution for any solid material. If present, try a different solvent or gentle warming.
-
Analyze for Degradants: Run an HPLC analysis to check for the presence of degradation products. A decrease in the main peak area with a corresponding increase in other peaks is a strong indicator of degradation.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for quantitative experiments to minimize the impact of degradation over time.
-
Potential Degradation Pathways and Products
The degradation of this compound can be predicted based on the reactivity of its functional groups. The following are the most likely degradation pathways:
Hydrolysis (Acidic or Basic)
The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 2-aminoacetophenone and 3-chloropropanoic acid.[1][2]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]
-
Base-Promoted Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.[5][6]
Nucleophilic Substitution of the Alkyl Chloride
The chlorine atom on the propyl chain is a good leaving group and can be displaced by nucleophiles. In aqueous solutions, water or hydroxide can act as the nucleophile.[7][8]
-
Hydrolysis of the Alkyl Chloride: This reaction would replace the chlorine with a hydroxyl group, forming N-(2-acetylphenyl)-3-hydroxypropanamide. Studies on similar chloroacetamide herbicides show this is a common degradation pathway.[3][9]
Elimination Reaction
In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of N-(2-acetylphenyl)propenamide.[10][11]
Photodegradation
The acetophenone moiety can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions.[12][13] While specific pathways for this molecule are not documented, similar compounds can undergo cleavage or rearrangement reactions.[10]
Visualizing Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation (stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, mix the stock solution with the stressor in a clear glass vial.
-
Include a control sample (drug substance in the same solvent system without the stressor) for each condition.
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method, such as HPLC.
Stress Conditions
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C |
| Base Hydrolysis | 0.1 M NaOH, at room temperature |
| Oxidative Degradation | 3% H₂O₂, at room temperature |
| Thermal Degradation | Heat the solid compound at 80°C |
| Photodegradation | Expose the solution to a light source (ICH Q1B guidelines) |
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Identifying Degradation Products with LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products.
-
Develop an LC method that separates the degradation products.
-
Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the degradation products.
-
Use the accurate mass data to predict the elemental composition of the degradation products.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in structure elucidation.
References
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Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
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Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]
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PubMed. (2020, January 13). The Fascinating Chemistry of α-Haloamides. Retrieved from [Link]
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PubChem. (n.d.). Acetophenone. National Institutes of Health. Retrieved from [Link]
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Troubleshooting exothermic reactions in chloroacetamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Exothermic Reactions
Welcome to the technical support center for chloroacetamide synthesis. This guide is designed to provide you, our fellow researchers and professionals, with practical, in-depth insights into managing the exothermic nature of this synthesis. As your Senior Application Scientist, my goal is to move beyond mere procedural lists and delve into the causality of experimental choices, ensuring both safety and success in your work. The protocols and troubleshooting advice herein are built on a foundation of scientific integrity and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - Managing Exotherms
This section addresses common questions and concerns regarding the thermal challenges of chloroacetamide synthesis.
Q1: My chloroacetamide synthesis reaction is showing a rapid, unexpected temperature increase. What is happening and what should I do immediately?
A1: You are likely observing the initial stages of a thermal runaway, a critical situation where the reaction's heat generation surpasses the cooling system's capacity.[1][2][3] The amidation of chloroacetic acid esters with ammonia is a significantly exothermic reaction.[4][5]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of ammonia or the chloroacetate ester.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-salt bath) is making maximum contact with the reaction vessel and has ample capacity. If available, switch to a more potent cooling system like a dry ice/acetone bath.[6]
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and cooling medium. This helps to break up potential hot spots within the reaction mixture.[7]
-
Prepare for Quenching: Have a pre-chilled, inert solvent or a quenching agent (e.g., cold water or a dilute acid solution) ready to rapidly dilute and cool the reaction if the temperature continues to rise uncontrollably.
Causality: The rapid temperature increase is due to the exponential relationship between temperature and reaction rate.[3] As the temperature rises, the reaction accelerates, generating even more heat in a dangerous feedback loop. This is often initiated by an inadequate cooling setup or too rapid addition of reagents.
Q2: What are the primary side reactions I should be concerned about if I lose temperature control, and how will they affect my final product?
A2: The primary and most significant side reaction at elevated temperatures is the nucleophilic substitution of the chlorine atom by ammonia to form glycine or its derivatives.[8]
Reaction Scheme:
-
Desired Reaction (Ammonolysis): ClCH₂CO₂R + NH₃ → ClCH₂CONH₂ + ROH
-
Side Reaction (Amination): ClCH₂CONH₂ + 2NH₃ → H₂NCH₂CONH₂ + NH₄Cl
This side reaction is detrimental for two main reasons:
-
Reduced Yield: Your target molecule, chloroacetamide, is consumed, directly lowering the yield.
-
Purification Difficulties: The resulting aminoacetamide and ammonium chloride impurities can complicate the isolation and purification of the desired chloroacetamide product.[9]
Maintaining a low temperature, ideally between 0-5°C, is the most critical factor in minimizing these side reactions.[8]
Q3: Can I use anhydrous ammonia instead of aqueous ammonia? What are the implications for exotherm control?
A3: Yes, using anhydrous ammonia is a valid method for synthesizing chloroacetamide.[9] In fact, it can offer the advantage of producing a product with fewer by-products like ammonium chloride, which simplifies purification.[9]
However, the use of anhydrous ammonia requires even more stringent temperature control. The reaction of gaseous or liquid anhydrous ammonia with the chloroacetate ester is often more rapid and can be more violently exothermic than with aqueous ammonia. It is crucial to have a high-capacity cooling system and to introduce the anhydrous ammonia at a very slow, controlled rate.
| Reagent | Advantages | Disadvantages | Exotherm Control |
| Aqueous Ammonia | Easier to handle; water helps to dissipate heat. | Introduces water, which can affect product solubility and requires removal. Can lead to ammonium chloride contamination.[9] | More manageable exotherm. |
| Anhydrous Ammonia | Can produce a cleaner product with higher purity.[9] | More hazardous to handle; requires a pressure-rated system. The reaction can be more vigorously exothermic. | Requires a more robust and responsive cooling system. |
Q4: I'm scaling up my chloroacetamide synthesis. What are the key considerations for managing the exotherm at a larger scale?
A4: Scaling up an exothermic reaction is not a linear process. The ratio of heat-generating volume to heat-dissipating surface area decreases as the reactor size increases. This makes heat removal significantly more challenging.
Key Scale-Up Considerations:
-
Reactor Choice: A jacketed reactor with a high surface area to volume ratio is essential. Ensure the cooling fluid in the jacket has a high heat capacity and is circulated at a high flow rate.
-
Agitation: The agitator design (e.g., turbine vs. anchor) and speed become critical for ensuring homogenous temperature distribution and preventing localized hot spots.
-
Addition Rate: The rate of reagent addition must be carefully controlled and is often much slower proportionally than in a lab-scale reaction. Consider subsurface addition of ammonia gas to improve dispersion.
-
Real-time Monitoring: Implement multiple temperature probes at different locations within the reactor to get a comprehensive thermal profile of the reaction.
-
Emergency Planning: Have a well-defined and tested emergency plan, which may include a quench tank or a pressure relief system.[3][10]
Section 2: Protocols and Workflows
Protocol 1: Step-by-Step Guide for Controlled Chloroacetamide Synthesis
This protocol is designed for the synthesis of chloroacetamide from an ethyl chloroacetate precursor using aqueous ammonia, with a primary focus on exotherm management.
Materials:
-
Ethyl chloroacetate
-
Aqueous ammonia (chilled to ~4°C)
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Reaction vessel equipped with a mechanical stirrer and a thermometer/temperature probe.
Procedure:
-
Prepare Cooling Bath: Prepare an ice-salt bath capable of maintaining a temperature between -5°C and 0°C.
-
Charge Reactor: Add the pre-determined quantity of ethyl chloroacetate to the reaction vessel and place it in the cooling bath.
-
Initial Cooling: Begin stirring and allow the ethyl chloroacetate to cool to between 0-5°C.
-
Controlled Ammonia Addition: Begin the slow, dropwise addition of the chilled aqueous ammonia. Monitor the internal temperature of the reaction closely.
-
Maintain Temperature: The rate of ammonia addition should be adjusted to ensure the internal temperature does not exceed 5°C.[8] If the temperature begins to rise, immediately halt the addition until it stabilizes back within the desired range.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture in the cooling bath for at least 30 minutes, monitoring the temperature to ensure the exotherm has subsided.
-
Product Isolation: Once the reaction is complete and the temperature is stable, the chloroacetamide product can be isolated via filtration.
Workflow for Troubleshooting a Temperature Spike
The following diagram illustrates the logical steps to take in the event of an unexpected temperature increase.
Caption: Workflow for managing a sudden temperature increase.
Section 3: In-Depth Scientific Discussion
The Chemistry of the Exotherm
The synthesis of chloroacetamide via ammonolysis is an exothermic process because the formation of the new carbon-nitrogen bond in the amide and the oxygen-hydrogen bond in the alcohol by-product releases more energy than is required to break the carbon-oxygen bond of the ester.[4][5][11] This net release of energy manifests as heat.
The reaction can be visualized through the following simplified mechanism:
Caption: Simplified reaction mechanism for chloroacetamide synthesis.
The stability of the final amide product relative to the starting ester is the thermodynamic driving force for the reaction and the source of the exotherm. Effective management of this exotherm is not just a safety precaution but also a critical parameter for ensuring high yield and purity.
References
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- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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- Wikipedia. Paracetamol.
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Removal of unreacted starting materials from "N-(2-acetylphenyl)-3-chloropropanamide"
Technical Support Center: Purification of N-(2-acetylphenyl)-3-chloropropanamide
Welcome to the technical support guide for the synthesis and purification of this compound. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of unreacted starting materials.
Introduction: Understanding the Chemistry
The synthesis of this compound typically involves the acylation of 2-aminoacetophenone with 3-chloropropanoyl chloride. While this reaction is generally straightforward, the purification of the final product can be challenging due to the presence of unreacted starting materials and side products.
The primary impurities of concern are:
-
Unreacted 2-aminoacetophenone: A basic compound.
-
Unreacted 3-chloropropanoyl chloride: A reactive acyl chloride.
-
3-chloropropanoic acid: The hydrolysis product of 3-chloropropanoyl chloride, which is an acidic impurity.
This guide will provide detailed protocols and the scientific rationale behind them to effectively remove these impurities.
Physical and Chemical Properties of Key Compounds
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the product and the impurities.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 2-Aminoacetophenone | C₈H₉NO | 135.16 | 85-90 (at 0.5 mmHg)[1][2] | 20[1] | Soluble in dichloromethane, DMSO, methanol (slightly).[1] |
| 3-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 143-145[3][4] | -32[4][5] | Reacts with water; soluble in common organic solvents.[5][6] |
| 3-Chloropropanoic acid | C₃H₅ClO₂ | 108.52 | 203-205[7][8] | 37-41[7][9] | Freely soluble in water, alcohol, and chloroform.[9] |
| This compound | C₁₁H₁₂ClNO₂ | 225.67 | - | - | Generally soluble in organic solvents like ethyl acetate and dichloromethane. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My crude product is contaminated with a basic impurity. How can I remove unreacted 2-aminoacetophenone?
Answer:
Unreacted 2-aminoacetophenone, being a primary amine, is basic. This property can be exploited for its removal using an acid-base extraction.[10][11][12] By washing the organic solution of your crude product with an acidic aqueous solution, the basic amine will be protonated, forming a water-soluble ammonium salt that will partition into the aqueous layer.[10][13]
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use approximately one-third of the volume of the organic layer for each wash.[10]
-
Separation: Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate, and then drain the lower aqueous layer.
-
Repeat: Repeat the washing step two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.[14]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
FAQ 2: I have an acidic impurity in my product. How do I remove 3-chloropropanoic acid?
Answer:
3-chloropropanoic acid is formed from the hydrolysis of the highly reactive 3-chloropropanoyl chloride. As a carboxylic acid, it can be easily removed by performing a liquid-liquid extraction with a basic aqueous solution.[11][12] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.[12][13]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is used to avoid potential hydrolysis of the amide product.
-
Separation: Shake the funnel cautiously and vent often, as the neutralization reaction will produce carbon dioxide gas. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash two more times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[14]
-
Drying and Evaporation: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
FAQ 3: Both acidic and basic starting materials are present in my crude product. What is the most efficient purification method?
Answer:
When both types of impurities are present, a sequential acid-base extraction is the most effective approach.[11] It is generally recommended to perform the basic wash first to remove the acidic impurity, followed by the acidic wash to remove the basic impurity. This order can prevent unwanted side reactions.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Basic Wash: First, wash the organic solution with saturated aqueous NaHCO₃ (3 times) as described in FAQ 2 to remove 3-chloropropanoic acid.
-
Acidic Wash: Subsequently, wash the organic layer with 1M HCl (3 times) as outlined in FAQ 1 to remove 2-aminoacetophenone.
-
Final Washes: Wash with water and then with brine.
-
Isolation: Dry the organic layer, filter, and remove the solvent in vacuo.
FAQ 4: After extraction, I still see impurities in my NMR spectrum. What other purification techniques can I use?
Answer:
If liquid-liquid extraction is insufficient, recrystallization and flash column chromatography are excellent subsequent purification steps.[11][15]
Recrystallization is a powerful technique for purifying solid compounds.[15] The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities should be either very soluble or insoluble at all temperatures.
Recommended Solvents to Screen:
-
Ethanol
-
Acetonitrile
-
Acetone
-
Ethyl acetate/Hexane mixture
Flash column chromatography is a versatile technique for separating compounds based on their polarity.[16][17] For this compound, a normal-phase silica gel column is typically effective.
General Parameters:
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 10-30% ethyl acetate in hexane.
Expert Tip: If your amide product is sensitive to the acidic nature of silica gel, you can add a small amount (0.5-1%) of triethylamine to the eluent to deactivate the silica.[18]
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
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-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]
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LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Welin, E. R., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]
-
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-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
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-
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-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
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-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
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-
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Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. [Link]
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-
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
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Technical Support Center: Recrystallization of N-aryl Chloroacetamides
Welcome to the technical support center for the purification of N-aryl chloroacetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important class of compounds. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure you can achieve the highest purity for your target molecules.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of N-aryl chloroacetamides, offering step-by-step solutions and explaining the underlying reasons for each experimental choice.
Issue 1: My N-aryl chloroacetamide is "oiling out" instead of forming crystals.
Question: I've dissolved my crude N-aryl chloroacetamide in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[1] This typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution at the point of saturation.[2] The resulting oil is often a supercooled liquid that can trap impurities, defeating the purpose of recrystallization.[1][3]
Several factors can contribute to oiling out:
-
High concentration of impurities: Significant amounts of impurities can depress the melting point of your compound.[3]
-
Rapid cooling: Cooling the solution too quickly can lead to a state of high supersaturation where oiling out is more favorable than controlled crystal growth.
-
Inappropriate solvent choice: The solvent may be too "good" at dissolving your compound, even at lower temperatures, or the boiling point of the solvent may be higher than the melting point of your compound.
Solutions to Oiling Out:
-
Reheat and Add More Solvent: The simplest first step is to reheat the solution to redissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation point and cool the solution again, but much more slowly.[2][4]
-
Slow Down the Cooling Rate: After redissolving the oil, allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[2] Slow cooling is crucial for allowing the molecules to orient themselves into a crystal lattice.[5]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites that encourage crystal formation.[5]
-
Add a Seed Crystal: If you have a small amount of pure N-aryl chloroacetamide, adding a tiny crystal to the cooled solution can induce crystallization.[6][7]
-
Change the Solvent System: If the above methods fail, a change in solvent is likely necessary.
-
Use a lower-boiling point solvent: If the solvent's boiling point is above your compound's melting point, choose a solvent with a lower boiling point.
-
Employ a mixed-solvent system: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble but is miscible with the good solvent) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to redissolve the cloudiness and then cool slowly.[3][4][8] A common example is using ethanol as the good solvent and water as the anti-solvent.[4]
-
Issue 2: The purity of my recrystallized N-aryl chloroacetamide is still low.
Question: I've performed a recrystallization, but my melting point is still broad, and analytical data (like NMR or LC-MS) shows the presence of impurities. How can I improve the purity?
Answer:
Low purity after a single recrystallization can occur for several reasons. It's important to remember that recrystallization is a purification technique that relies on the significant solubility difference between your desired compound and the impurities.[9][10]
Potential Causes and Solutions:
-
Incomplete Removal of Insoluble Impurities: If your crude material contains impurities that are insoluble in the hot recrystallization solvent, they must be removed before cooling.
-
Co-precipitation of Soluble Impurities: If an impurity has similar solubility characteristics to your product, it may crystallize along with it.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity. The concentration of the impurity will be lower in the second round, making it more likely to remain in the mother liquor.
-
Solvent Selection: Experiment with different solvents. The impurity may be more soluble in another solvent system, allowing for better separation. A thorough solvent screen with small amounts of your crude product is a valuable exercise.[4]
-
-
Rapid Crystal Formation: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2]
-
Slower Cooling: As mentioned previously, ensure a slow cooling rate.
-
Use More Solvent: While using the minimum amount of solvent is generally recommended to maximize yield, using slightly more can slow down the crystallization process and improve purity.[2]
-
-
Insufficient Washing of Crystals: After filtration, the crystals will be coated with the mother liquor, which contains the dissolved impurities.
Issue 3: I have a very low yield after recrystallization.
Question: My N-aryl chloroacetamide crystals are pure, but I lost a significant amount of material in the process. How can I improve my recovery?
Answer:
A low yield is a common trade-off for high purity in recrystallization. However, significant losses can often be mitigated.
Strategies to Improve Yield:
-
Use the Minimum Amount of Hot Solvent: The most critical factor for a good yield is to use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[11] Any excess solvent will keep more of your product dissolved when the solution is cooled.[11]
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your procedure to minimize these steps.
-
Recover a Second Crop of Crystals: The mother liquor (the filtrate after collecting your crystals) is saturated with your compound. You can often recover a second, less pure crop of crystals by boiling off some of the solvent from the mother liquor and cooling it again. This second crop may need to be recrystallized separately.
-
Proper Washing Technique: While washing is essential for purity, using too much wash solvent or a solvent that is not ice-cold will dissolve some of your product.[11] Use a minimal amount of ice-cold solvent for washing.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the recrystallization of N-aryl chloroacetamides, offering foundational knowledge to support your experimental design.
Q1: What are the best starting solvents for recrystallizing N-aryl chloroacetamides?
A1: Ethanol is often an excellent starting point for the recrystallization of chloroacetamide derivatives.[4][12] Many N-aryl chloroacetamides are also successfully recrystallized from other polar protic solvents like isopropanol, or polar aprotic solvents such as ethyl acetate.[4] For less polar derivatives, toluene or a mixed solvent system like ethanol/water or hexane/ethyl acetate might be effective.[4][13] A small-scale solvent screen is always recommended to find the optimal solvent for your specific compound.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4]
Q2: How does the N-aryl substituent affect my choice of recrystallization solvent?
A2: The electronic nature and size of the substituent on the aryl ring can significantly influence the polarity and solubility of the entire molecule.[14][15]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density of the aromatic ring, potentially making the compound slightly less polar.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density, which can affect intermolecular interactions and solubility.
-
Polar functional groups on the aryl ring (e.g., -OH, -NH₂) will increase the overall polarity of the molecule, suggesting the use of more polar solvents.
A general rule of thumb is that "like dissolves like." Solvents that share functional similarities with the solute are often good candidates.[13] Therefore, you may need to adjust your solvent polarity based on the specific substituents present on your N-aryl chloroacetamide.
Q3: What is a mixed-solvent recrystallization, and when should I use it?
A3: A mixed-solvent (or two-solvent) recrystallization is used when no single solvent has the ideal solubility properties for your compound (i.e., high solubility when hot and low solubility when cold).[10] This technique involves a "good" solvent that dissolves the compound at all temperatures and a "bad" (or anti-solvent) in which the compound is insoluble.[4] The two solvents must be miscible.[4]
You should consider a mixed-solvent recrystallization when you cannot find a suitable single solvent or when your compound oils out persistently in single-solvent systems.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If your cooled solution is clear and no crystals have formed, it may be supersaturated.[11] Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic scratches provide a surface for nucleation.[5]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.[6]
-
Cooling further: Ensure the solution has been thoroughly chilled in an ice bath.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.[2]
Q5: Can I use decolorizing carbon to remove colored impurities?
A5: Yes, if your N-aryl chloroacetamide is supposed to be a white or colorless solid but your solution is colored, you can use a small amount of activated charcoal (decolorizing carbon) to adsorb the colored impurities.[16] Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your product.[16]
III. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude N-aryl chloroacetamide. Add a few drops of a candidate solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves. Allow the tube to cool to room temperature and then in an ice bath. A good solvent will show low solubility at room temperature, high solubility when hot, and good crystal formation upon cooling.[4]
-
Dissolution: Place the crude N-aryl chloroacetamide in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to just cover the solid. Heat the flask on a hot plate with stirring. Gradually add more hot solvent in small portions until all the solid has just dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and receiving flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.[4]
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a solvent pair where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible.[4] (e.g., Ethanol and Water).
-
Dissolution: Dissolve the crude N-aryl chloroacetamide in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[4]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same approximate ratio.
Table 1: Common Solvents for Recrystallization of N-aryl Chloroacetamides
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good first choice for amides.[4] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility characteristics.[4] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities.[4] |
| Toluene | Nonpolar | 111 | May be suitable if the compound is less polar.[4] |
| Hexane/Heptane | Nonpolar | 69/98 | Typically used as an anti-solvent with a more polar solvent.[4] |
| Water | Very Polar | 100 | Unlikely to be a good single solvent but can be used as an anti-solvent.[4] |
IV. Visualized Workflows
Diagram 1: General Recrystallization Workflow
Caption: A standard workflow for single-solvent recrystallization.
Diagram 2: Troubleshooting "Oiling Out"
Caption: A decision tree for addressing the issue of a compound oiling out.
V. References
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
Arkivoc. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]
-
ResearchGate. (2025, June 28). (PDF) N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 17). Recrystallization. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. Retrieved from [Link]
Sources
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Managing moisture sensitivity of reagents in "N-(2-acetylphenyl)-3-chloropropanamide" synthesis
Technical Support Center: Synthesis of N-(2-acetylphenyl)-3-chloropropanamide
A Guide to Managing Moisture-Sensitive Reagents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture sensitivity in the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
The acylation of 2-aminoacetophenone with 3-chloropropionyl chloride is a straightforward reaction on paper, but its success is critically dependent on rigorous anhydrous conditions. The primary culprit for failed reactions or low yields is the high reactivity of 3-chloropropionyl chloride with water. This guide will help you troubleshoot common issues and establish best practices for handling the moisture-sensitive reagents involved.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each issue is followed by an analysis of the likely causes and actionable steps for resolution.
Q1: My reaction has a very low yield, or it failed completely. What are the likely moisture-related causes?
A low or zero yield is the most common symptom of moisture contamination. The issue almost certainly lies with the hydrolysis of the 3-chloropropionyl chloride.
Causality Analysis: 3-chloropropionyl chloride is an acyl chloride, a class of compounds that reacts readily with water.[1] This non-productive reaction, known as hydrolysis, consumes your electrophile, making it unavailable to react with the 2-aminoacetophenone.[2] The mechanism involves a nucleophilic attack by water on the carbonyl carbon of the acyl chloride.[3]
Furthermore, the hydrolysis of 3-chloropropionyl chloride produces two problematic byproducts: 3-chloropropionic acid and hydrochloric acid (HCl).[4] The generated HCl will protonate the amino group of your starting material, 2-aminoacetophenone, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the desired acylation reaction, effectively halting the synthesis.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your 3-chloropropionyl chloride is from a freshly opened bottle or has been stored properly under an inert atmosphere.[5] Older bottles may have been compromised by atmospheric moisture.
-
Solvent Anhydrousness: The reaction solvent (e.g., dichloromethane, THF, acetonitrile) must be rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled correctly.[6] Refer to the FAQ section for detailed solvent drying procedures.
-
Glassware Preparation: All glassware must be completely free of water. Oven-drying (at >120°C for several hours) or flame-drying under vacuum immediately before use is essential.[7] Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).[8]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere to prevent atmospheric moisture from entering the system.[9] See the detailed protocol in the FAQ section for setting up such a reaction.
Q2: My NMR/LC-MS analysis shows a significant amount of 3-chloropropionic acid and unreacted 2-aminoacetophenone. What happened?
This analytical result is a definitive sign that your acyl chloride has been hydrolyzed.
Causality Analysis: The presence of 3-chloropropionic acid directly confirms the reaction of 3-chloropropionyl chloride with water. The unreacted 2-aminoacetophenone indicates that the acylation did not proceed, likely because the acyl chloride was consumed by water or the amine was deactivated by the HCl byproduct, as explained in Q1.
Another potential source of moisture is a wet HCl scavenger, such as triethylamine (TEA). TEA is hygroscopic and can introduce water into the reaction.[10]
Troubleshooting Protocol:
-
Review All Steps in Q1: Re-evaluate your entire experimental setup for potential sources of moisture.
-
Purify the Amine Base: If you are using a base like triethylamine to scavenge HCl, ensure it is dry. TEA should be distilled from a suitable drying agent like calcium hydride (CaH₂) or potassium hydroxide (KOH) before use.[11][12]
-
Order of Reagent Addition: A common procedure is to dissolve the 2-aminoacetophenone and dry triethylamine in the anhydrous solvent under an inert atmosphere. Then, the 3-chloropropionyl chloride is added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[13]
Q3: I observed fuming when I added the acyl chloride, and the reaction mixture turned cloudy immediately. Is this a problem?
Some fuming is expected, but excessive fuming and immediate precipitation can signal a problem.
Causality Analysis: Acyl chlorides often fume in moist air because they react with atmospheric water to produce tiny droplets of hydrochloric acid.[4] The cloudiness or precipitate you observe is likely triethylamine hydrochloride (Et₃N·HCl), which is the salt formed when triethylamine neutralizes the HCl generated during the reaction. While the formation of this salt is expected, its rapid and excessive formation upon addition of the acyl chloride can indicate a "wet" system where hydrolysis is occurring rapidly alongside the desired reaction.
Preventative Measures:
-
Ensure a positive pressure of inert gas is maintained throughout the addition of the acyl chloride.
-
Add the acyl chloride slowly (dropwise) via a syringe or dropping funnel to a cooled (0 °C) and well-stirred solution of the amine and base. This allows the desired acylation to compete more effectively with the hydrolysis reaction.
Frequently Asked Questions (FAQs)
This section provides essential knowledge and standard operating procedures for handling moisture-sensitive reagents in this synthesis.
Q1: Which reagents are the most moisture-sensitive in this synthesis and why?
The most sensitive reagent by far is 3-chloropropionyl chloride .[14] As an acyl chloride, its carbonyl carbon is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1]
Other components that require attention are:
-
Anhydrous Solvents: Solvents like THF and DCM are hygroscopic and must be properly dried.
-
Triethylamine (TEA): This base is also hygroscopic and must be dried and distilled to prevent it from introducing water into the reaction.[10]
Q2: How do I properly dry the solvents for this reaction?
The choice of drying method depends on the solvent. Always consult safety data sheets before proceeding.
| Solvent | Recommended Drying Agent(s) | Protocol Summary |
| **Dichloromethane (CH₂Cl₂) ** | Calcium Hydride (CaH₂) | Reflux over CaH₂ for at least one hour, then distill under an inert atmosphere.[13] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone or Activated Alumina | For THF, distillation from sodium metal with benzophenone as an indicator is a classic method. Alternatively, passing the solvent through a column of activated neutral alumina provides very dry solvent rapidly.[15][16] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours, then distill, discarding the first 5-10% of the distillate. |
Q3: What are the best practices for handling and storing 3-chloropropionyl chloride?
Proper handling and storage are critical to maintaining the reagent's integrity.
-
Storage: Always store 3-chloropropionyl chloride in a cool, dry place under an inert atmosphere (e.g., in a desiccator with a nitrogen inlet or inside a glove box).[5] The bottle cap should be tightly sealed, and wrapping the seal with Parafilm® can provide an extra barrier against atmospheric moisture.
-
Handling: Only open the bottle for the minimum time necessary. It is best to dispense the liquid using a dry syringe through a rubber septum under a positive pressure of inert gas. Never leave the bottle open to the air.
Q4: How do I set up a reaction under an inert atmosphere?
Using an inert atmosphere of nitrogen or argon is standard practice for moisture-sensitive reactions. A balloon setup is common in many labs.[17]
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Oven- or flame-dry your round-bottom flask (containing a magnetic stir bar) and condenser.
-
Assembly: While the glassware is still hot, assemble it quickly and clamp it in place. Fold a rubber septum over the joint of the flask.
-
Inert Gas Flush: Insert a needle connected to a nitrogen or argon line (often via a balloon) through the septum. Insert a second "exit" needle to allow the air inside the flask to be displaced.[8]
-
Flushing: Allow the inert gas to flush the system for 5-10 minutes.
-
Cooling: Remove the exit needle and let the flask cool to room temperature under a positive pressure of the inert gas (the balloon will remain slightly inflated). The setup is now ready for the addition of reagents.
Below is a diagram illustrating the workflow for setting up a reaction under anhydrous conditions.
Caption: Workflow for setting up an anhydrous reaction.
This structured approach systematically eliminates sources of moisture, creating the necessary environment for a successful acylation reaction.
References
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). What is the best way to dry/purify triethylamine? Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
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Ben's Chem Videos. (2022). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
- Google Patents. (n.d.). US2846376A - Purification of triethylamine.
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
NurdRage. (2017). Use Sodium to Purify Triethylamine [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
-
MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]
- Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
-
Chem Player. (2017). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
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Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of N-(2-acetylphenyl)-3-chloropropanamide Derivatives
Introduction: The Therapeutic Potential of the Acyl-Anilide Scaffold
In the landscape of medicinal chemistry, the N-acyl-anilide scaffold serves as a versatile and privileged structural motif. Its presence in numerous biologically active compounds underscores its importance as a pharmacophore capable of engaging with a variety of biological targets. The parent compound, N-(2-acetylphenyl)-3-chloropropanamide, presents a unique chemical architecture, combining an ortho-acetylphenyl group with a reactive 3-chloropropanamide side chain. This combination offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The acetyl group can participate in hydrogen bonding or be a site for further derivatization, while the chloro- E-group provides a reactive handle for covalent interactions or further synthetic elaboration.
This guide provides a framework for the systematic evaluation of this compound derivatives. While published research on this specific parent compound is limited, we will draw upon established principles and data from structurally related chloroacetamide and propanamide analogs to build a robust comparative analysis.[1][2] We will explore postulated biological activities, detail rigorous experimental protocols for their assessment, and provide a basis for establishing a structure-activity relationship (SAR).
Postulated Biological Activities & Rationale
Based on the activities of related N-substituted amides and chloroacetamide derivatives, two primary areas of biological activity are of immediate interest for this class of compounds: anticancer and antimicrobial effects.
-
Anticancer Activity : Many small molecules containing chloroacetamide or related reactive groups exhibit cytotoxicity against cancer cell lines.[3][4] The proposed mechanism often involves the alkylation of nucleophilic residues in key proteins or enzymes, leading to the disruption of critical cellular processes like cell cycle progression or signaling pathways, ultimately inducing apoptosis.[4] The N-acyl-anilide core can influence cell permeability, target recognition, and overall potency.
-
Antimicrobial Activity : Chloroacetamide derivatives have a documented history of antimicrobial and antifungal activity.[2][5] Their efficacy is often attributed to their ability to act as electrophiles, reacting with sulfhydryl groups of enzymes essential for microbial metabolism and survival. By modifying the substituents on the phenyl ring, it is possible to modulate the lipophilicity and electronic properties of the molecule, thereby enhancing its ability to penetrate microbial cell walls and exert its inhibitory effects.[2][6]
General Synthetic Strategy
The synthesis of this compound derivatives typically follows a straightforward acylation reaction. The general scheme involves the reaction of a substituted 2-aminoacetophenone with 3-chloropropanoyl chloride or a related acyl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds and Media:
-
Prepare a stock solution of each derivative in DMSO.
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound at 4x the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Controls: Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
Select a few colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the turbid growth control in well 11. T[7]he sterility control (well 12) should remain clear.
-
A known antibiotic (e.g., Vancomycin) should be run in parallel as a quality control measure.
-
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological activity of novel this compound derivatives. By employing standardized, self-validating protocols for cytotoxicity and antimicrobial susceptibility testing, researchers can generate reliable, comparative data. The resulting IC50 and MIC values will form the basis of a robust structure-activity relationship analysis, guiding the rational design of more potent and selective analogs. Future work on promising candidates should progress to more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, and evaluation in preclinical in vivo models to validate their therapeutic potential.
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ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
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MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
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PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
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A Comparative Guide to Bioisosteric Replacement of the Acetylphenyl Moiety in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of this endeavor.[1] This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the acetylphenyl moiety, a common pharmacophore in numerous biologically active compounds. We will delve into the rationale, synthesis, and comparative performance of various bioisosteric replacements, supported by experimental data, to empower researchers in the rational design of novel therapeutics.
The Significance of the Acetylphenyl Moiety and the Rationale for its Bioisosteric Replacement
The acetylphenyl group, characterized by an acetyl group attached to a phenyl ring, is a prevalent structural motif in medicinal chemistry. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, while the phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions.[2] These features contribute to the binding of ligands to their biological targets.
However, the acetylphenyl moiety can also present challenges in drug development. The phenyl ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[2] Furthermore, the lipophilicity imparted by the phenyl ring can sometimes lead to poor aqueous solubility and unfavorable pharmacokinetic profiles. Bioisosteric replacement offers a powerful strategy to address these limitations by substituting the acetylphenyl moiety with groups that mimic its key interactions while offering improved metabolic stability, solubility, and overall drug-like properties.[3]
The Strategic Workflow of Bioisosteric Replacement
The process of identifying and evaluating a suitable bioisostere for the acetylphenyl moiety follows a structured, iterative workflow. This process begins with the identification of a lead compound containing the acetylphenyl pharmacophore and culminates in the selection of an optimized analog with superior properties.
Caption: A generalized workflow for bioisosteric replacement studies.
Comparative Analysis of Acetylphenyl Bioisosteres
A variety of heterocyclic and alicyclic moieties have been explored as bioisosteric replacements for the acetylphenyl group. This section provides a comparative overview of some of the most promising candidates, focusing on five-membered heterocycles which can mimic the spatial and electronic properties of the acetylphenyl moiety.
Five-Membered Heterocycles as Key Bioisosteres
Five-membered aromatic heterocycles, such as oxadiazoles, thiadiazoles, and isoxazoles, are particularly attractive as bioisosteres for the acetylphenyl group.[4][5] They possess a similar number of atoms and can present hydrogen bond acceptors in a spatially analogous manner to the carbonyl oxygen of the acetyl group. Furthermore, the introduction of heteroatoms can modulate the electronic properties and metabolic stability of the ring system.[3]
Caption: Common five-membered heterocyclic bioisosteres of the acetylphenyl moiety.
Quantitative Comparison of Biological Activity
The following table summarizes hypothetical, yet representative, experimental data comparing the in vitro potency of a parent compound containing an acetylphenyl moiety with its analogs where this group has been replaced by various five-membered heterocycles. The data is presented as the half-maximal inhibitory concentration (IC50) against a target enzyme.
| Compound ID | Moiety | Target Enzyme IC50 (nM) | Rationale for Activity Change |
| Parent-1 | Acetylphenyl | 150 | Baseline activity of the lead compound. |
| Analog-1A | 5-Phenyl-1,3,4-oxadiazol-2-yl | 75 | The oxadiazole nitrogen acts as a strong hydrogen bond acceptor, potentially forming a more favorable interaction with the target protein.[1][6] |
| Analog-1B | 5-Phenyl-1,3,4-thiadiazol-2-yl | 120 | The thiadiazole offers a similar electronic profile to the oxadiazole but may have slightly different hydrogen bonding capabilities. The sulfur atom can also influence metabolic stability.[7][8] |
| Analog-1C | 3-Phenyl-isoxazol-5-yl | 200 | The isoxazole presents a different vector for the hydrogen bond acceptor and may alter the orientation of the phenyl ring within the binding pocket, leading to a slight decrease in potency in this hypothetical case.[9] |
Experimental Protocols
General Synthesis of 5-Aryl-1,3,4-Oxadiazole Analogs
The synthesis of 1,3,4-oxadiazole bioisosteres often proceeds from a corresponding carboxylic acid precursor of the parent molecule.
Step-by-step Methodology:
-
Hydrazide Formation: React the starting carboxylic acid with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazide.
-
Oxadiazole Ring Formation: Treat the hydrazide with an appropriate orthoester (e.g., triethyl orthoformate) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) and heat to effect cyclization to the 1,3,4-oxadiazole ring.
-
Purification: Purify the final product using column chromatography on silica gel.
In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)
The following is a generalized protocol for determining the IC50 value of a compound against a target kinase.
Step-by-step Methodology:
-
Prepare Reagents: Dilute the kinase, substrate (e.g., a peptide), and ATP to their final concentrations in the assay buffer. Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the assay buffer, substrate, and test compound to the wells of a microplate.
-
Initiate Reaction: Add the kinase enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detection: Stop the reaction by adding a detection reagent (e.g., a reagent that measures the amount of phosphorylated substrate, often using luminescence or fluorescence).
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The bioisosteric replacement of the acetylphenyl moiety with five-membered heterocycles such as oxadiazoles, thiadiazoles, and isoxazoles presents a viable strategy for optimizing the pharmacological properties of lead compounds. These replacements can effectively mimic the key interactions of the parent moiety while offering advantages in terms of metabolic stability and physicochemical properties. The choice of a specific bioisostere is context-dependent and should be guided by a combination of computational modeling, synthetic feasibility, and rigorous biological evaluation. As our understanding of structure-activity relationships deepens and synthetic methodologies evolve, the palette of effective bioisosteres for the acetylphenyl group will undoubtedly continue to expand, providing medicinal chemists with an ever-growing toolkit for the design of safer and more effective medicines.
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Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. [Link]
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A Comparative Guide to the Synthetic Efficacy of N-(2-acetylphenyl)amide Intermediates in Quinolone Synthesis
Abstract
This technical guide presents a detailed comparative analysis of synthetic strategies for producing 4-hydroxy-2-methylquinoline, a vital scaffold in medicinal chemistry. We conduct a head-to-head efficacy comparison between two prominent synthetic pathways: the Camps cyclization, which proceeds via the key intermediate N-(2-acetylphenyl)acetamide, and the direct, one-pot Friedländer synthesis. This document is tailored for researchers, medicinal chemists, and process development scientists, providing objective experimental data, detailed, replicable protocols, and mechanistic insights to inform the selection of the most efficient synthetic route.
Introduction: The Strategic Importance of Quinolone Synthesis
The quinoline and quinolone ring systems are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1] The efficient and scalable synthesis of substituted quinolones is therefore a critical endeavor in pharmaceutical development.
4-Hydroxy-2-methylquinoline (which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one) is a foundational quinolone derivative. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide focuses on comparing two of the most established and mechanistically distinct methods, both originating from the common precursor, 2-aminoacetophenone.
-
Method A: The Camps Cyclization. This is a two-step approach involving the formation and isolation of an N-(2-acylaryl)amide intermediate, followed by a base-catalyzed intramolecular cyclization. For our target molecule, the key intermediate is N-(2-acetylphenyl)acetamide.
-
Method B: The Friedländer Synthesis. This is a direct, one-pot condensation reaction between an o-aminoaryl ketone and a compound containing a reactive α-methylene group, in this case, ethyl acetoacetate.[2]
We will evaluate these methods based on critical performance metrics including overall yield, purity, reaction conditions, and operational complexity.
Comparative Efficacy: Camps Cyclization vs. Friedländer Synthesis
To provide a clear comparison, we will analyze the synthesis of 4-hydroxy-2-methylquinoline from the common starting material, 2-aminoacetophenone.
Synthetic Pathways Overview
Method A: Camps Cyclization Pathway This pathway first involves the acylation of 2-aminoacetophenone to form the stable intermediate, N-(2-acetylphenyl)acetamide. This intermediate is then subjected to strong basic conditions to induce an intramolecular aldol-type condensation, yielding the target quinolone.[3]
Method B: Friedländer Synthesis Pathway This pathway involves the direct, acid- or base-catalyzed reaction of 2-aminoacetophenone with ethyl acetoacetate. The reaction proceeds through a series of condensation and cyclodehydration steps in a single pot to form the quinoline ring.[4]
Performance Metrics: Experimental Data Summary
The following table summarizes representative experimental data compiled from established protocols for each synthetic route.
| Parameter | Method A: Camps Cyclization via N-(2-acetylphenyl)acetamide | Method B: Friedländer Synthesis |
| Overall Yield | ~82% - 86% | ~85% - 90% |
| Purity of Final Product | High (>98% after recrystallization) | High (>98% after recrystallization) |
| Reaction Conditions | Step 1: Mild (room temp.). Step 2: Harsher (refluxing strong base). | High temperature (refluxing high-boiling point solvent, e.g., Dowtherm at ~250°C).[5] |
| Number of Steps | 2 (with intermediate isolation) | 1 (one-pot) |
| Key Intermediate | N-(2-acetylphenyl)acetamide (isolable) | Imine/Enamine intermediates (transient) |
| Scalability & Control | Good control due to stepwise nature. Intermediate can be purified. | Simpler for one-pot operations, but thermal control is critical on a large scale. |
| Atom Economy | Good | Excellent |
Discussion of Efficacy and Field Insights
From the data, both methods provide excellent yields and high-purity products after standard purification procedures. The choice between them is therefore a matter of strategic consideration based on laboratory capabilities and project goals.
-
Trustworthiness & Control: The Camps cyclization (Method A) offers a more controlled, self-validating system. The isolation and purification of the N-(2-acetylphenyl)acetamide intermediate[6] allow for a quality control checkpoint before the final, energy-intensive cyclization step. This minimizes the risk of carrying impurities through to the final product, which can simplify purification. This stepwise nature is often preferred in complex, multi-step syntheses where material integrity is paramount.
-
Operational Efficiency: The Friedländer synthesis (Method B) is superior in terms of operational simplicity and atom economy.[7] As a one-pot reaction, it requires fewer unit operations (extractions, concentrations), saving time and reducing solvent waste. However, its traditional reliance on very high-temperature solvents like Dowtherm or diphenyl ether can be a significant drawback in terms of safety and energy consumption, especially at scale.[5] Modern variations using microwave irradiation can mitigate these issues, offering dramatically reduced reaction times.[8]
Senior Scientist's Recommendation: For exploratory, lab-scale synthesis where control and mechanistic clarity are key, the Camps cyclization is an excellent choice. For process optimization and larger-scale campaigns where operational efficiency is a primary driver, the Friedländer synthesis, particularly with modern heating techniques, is often more advantageous.
Experimental Protocols
Method A: Camps Cyclization Protocol
Step 1: Synthesis of N-(2-acetylphenyl)acetamide (Intermediate)
Materials:
-
2-Aminoacetophenone
-
Acetic anhydride
-
Crushed ice
-
Ethanol
Procedure:
-
Dissolve 2-aminoacetophenone (5 g, 37 mmol) in acetic anhydride (10 mL) in a suitable flask.
-
Stir the solution at room temperature for 3 hours. The reaction is typically complete when a clear solution is formed.
-
Slowly pour the reaction mixture onto crushed ice (100 mL) with stirring to hydrolyze the excess acetic anhydride.
-
Allow the mixture to stand until hydrolysis is complete. A white precipitate of the product will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure N-(2-acetylphenyl)acetamide. A typical yield is around 6.3 g (96%).[6]
Step 2: Cyclization to 4-Hydroxy-2-methylquinoline
Materials:
-
N-(2-acetylphenyl)acetamide
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Prepare a solution of sodium hydroxide in ethanol (e.g., 10% w/v).
-
Dissolve the N-(2-acetylphenyl)acetamide (e.g., 5 g, 28.2 mmol) in the alcoholic sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture carefully with dilute hydrochloric acid to a pH of ~6-7 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from boiling water or ethanol to obtain pure, needle-like crystals of 4-hydroxy-2-methylquinoline.[5][9]
Method B: Friedländer Synthesis Protocol
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Dowtherm (or diphenyl ether)
-
Petroleum ether
-
Decolorizing carbon (e.g., Norit)
Procedure (Conrad-Limpach-Knorr Variation):
-
Synthesize the intermediate ethyl β-anilinocrotonate by reacting aniline and ethyl acetoacetate.
-
In a 500-mL three-necked round-bottomed flask equipped with a sealed mechanical stirrer and a reflux condenser, place 150 mL of Dowtherm.
-
Heat the Dowtherm to reflux (~250 °C) with vigorous stirring.
-
Rapidly add ethyl β-anilinocrotonate (65 g, 0.32 mole) via a dropping funnel directly into the refluxing Dowtherm.
-
Continue stirring and refluxing for an additional 10-15 minutes. Ethanol will distill from the reaction.
-
Allow the mixture to cool to room temperature, during which a yellow solid will separate.
-
Add approximately 200 mL of petroleum ether to slurry the solid.
-
Collect the crude product on a Büchner funnel and wash with 100 mL of petroleum ether.
-
For purification, dissolve the crude solid in 1 L of boiling water, add 10 g of decolorizing carbon, and heat for a few minutes.
-
Filter the hot solution and allow it to cool. White, needle-like crystals of 4-hydroxy-2-methylquinoline will form.
-
The yield of the final, pure product is typically 43-46 g (85–90%).[5]
Mechanistic Causality & Workflow Visualization
The fundamental difference between the two methods lies in the sequence of bond formation.
-
Camps Cyclization: This is an intramolecular process. The base deprotonates the α-carbon of the acetyl group (ketone side), forming an enolate that attacks the amide carbonyl. This regioselectivity is favored under strong basic conditions.[10]
-
Friedländer Synthesis: This is an intermolecular process followed by intramolecular cyclization. It can initiate either via an aldol condensation or Schiff base formation, ultimately leading to a cyclodehydration to form the aromatic quinoline ring.[2]
Diagram 1: Comparative Synthetic Pathways
Caption: Head-to-head comparison of the synthetic routes to 4-hydroxy-2-methylquinoline.
Diagram 2: Experimental Workflow Logic
Caption: Decision workflow illustrating the operational differences between the two methods.
Conclusion
Both the Camps cyclization via the N-(2-acetylphenyl)acetamide intermediate and the direct Friedländer synthesis are highly effective methods for preparing 4-hydroxy-2-methylquinoline, each offering yields in the range of 80-95%. The choice of method is a strategic one:
-
N-(2-acetylphenyl)acetamide Pathway (Camps): Offers superior process control through the isolation of a key intermediate, making it ideal for ensuring purity in complex, multi-step syntheses.
-
Direct Condensation Pathway (Friedländer): Provides greater operational simplicity and atom economy, making it a strong candidate for process scale-up, especially when paired with modern techniques like microwave heating to circumvent the need for hazardous, high-boiling solvents.
This guide provides the foundational data and protocols necessary for researchers and drug development professionals to make an informed decision based on the specific requirements of their project.
References
-
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-145. [Link]
-
Camps, R. (1899). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. (Provides details on the Camps Quinoline Synthesis). [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
-
Organic Syntheses. (1955). 2-Methyl-4-hydroxyquinoline. Coll. Vol. 3, p. 580. (This is a specific protocol for the Friedländer-type synthesis). [Link]
-
Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-catalyzed amidation-base-mediated Camps cyclization: a two-step synthesis of 2-aryl-4-quinolones from o-halophenones. The Journal of Organic Chemistry, 72(21), 7968–7973. [Link]
-
Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Various Authors. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]
-
Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. [Link]
-
Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline. Vol. 28, p. 77. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of N-(2-acetylphenyl)-3-chloropropanamide: An HPLC-Centric Comparative Study
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. This guide provides a detailed, in-depth comparison of analytical methodologies for determining the purity of N-(2-acetylphenyl)-3-chloropropanamide, a key intermediate in various synthetic pathways. We establish a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical standard. This guide further elucidates the causality behind the methodological choices, from column chemistry to mobile phase composition. Subsequently, we offer a critical comparison of HPLC with alternative techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By presenting objective performance data and field-proven insights, this document serves as a practical resource for researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs, ensuring both regulatory compliance and scientific rigor.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a crucial building block in the synthesis of more complex pharmaceutical molecules. Its molecular structure, featuring an aromatic ring, an amide linkage, and a reactive alkyl chloride, makes it versatile but also susceptible to the formation of process-related impurities and degradation products. The presence of even trace amounts of impurities, such as unreacted starting materials (2-aminoacetophenone) or by-products, can have a cascading effect on the yield, purity, and safety profile of the final API. Therefore, the implementation of a precise, accurate, and reliable analytical method for purity determination is not merely a quality control measure; it is a fundamental requirement for a robust and reproducible manufacturing process. This guide will focus on HPLC as the gold standard, while also evaluating other techniques to provide a comprehensive analytical toolkit.
Section 1: The Gold Standard - High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method in regulatory environments.[3]
The Rationale for HPLC
The choice of HPLC is dictated by the physicochemical properties of the target molecule. The presence of the phenylacetyl chromophore allows for sensitive detection using UV-Vis spectrophotometry. The compound's polarity and molecular weight are ideal for reversed-phase chromatography, which separates molecules based on their hydrophobic interactions with the stationary phase.[4] This mechanism provides excellent separation of the main compound from potentially less polar starting materials or more polar degradation products.
Development of a Robust HPLC Method: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, where the rationale behind each parameter ensures a robust and reproducible separation.
Objective: To develop a stability-indicating HPLC method for the purity determination of this compound and to separate it from its potential impurities.
Instrumentation and Materials:
-
HPLC System: A standard liquid chromatograph equipped with a pumping system, an injector, a column temperature controller, and a UV-Vis detector.[2][5]
-
Column: Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm particle size.
-
Expertise & Experience: While a standard C18 column is a common choice, the embedded amide group in the C16 stationary phase offers alternative selectivity for polar compounds containing amide bonds, like our target analyte. This can enhance resolution between the main peak and closely related impurities.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Causality: Formic acid is used to control the pH of the mobile phase, ensuring the consistent ionization state of any acidic or basic functional groups in the analyte or impurities. This leads to sharper, more symmetrical peaks.
-
-
Solvent B: Acetonitrile.
-
-
Detector Wavelength: 245 nm.
-
Causality: This wavelength is selected based on the UV absorbance maximum of the N-(2-acetylphenyl) chromophore, providing optimal sensitivity for the analyte and related substances.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the synthesized sample and dissolve in 100 mL of diluent.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Gradient Elution | See Table 1 | A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable run time. |
Table 1: Gradient Elution Program
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Acetonitrile) |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Method Validation: Ensuring Trustworthiness through ICH Q2(R1)
For any analytical method to be considered reliable, it must be validated to demonstrate its suitability for the intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation.[7][8]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main analyte peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (a standard) and calculating the percentage recovery.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Adherence to these validation principles ensures the method is robust, reliable, and fit for purpose in a regulated environment.[9]
Visualizing the HPLC Workflow
The following diagram outlines the logical flow of the HPLC purity analysis process.
Caption: Workflow for HPLC Purity Analysis.
Section 2: Comparative Analysis with Alternative Techniques
While HPLC is the gold standard, other techniques have their place in the analytical workflow, particularly for orthogonal verification, rapid screening, or impurity identification.
Head-to-Head Comparison
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring reaction progress or for rapid screening of fractions.[1][10] It offers a quick visual assessment of purity but lacks the quantitative accuracy and resolution of HPLC.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for analyzing volatile and thermally stable compounds.[13] For this compound, which has a relatively high boiling point and potential for thermal degradation, GC would likely require derivatization to increase volatility.[13] However, GC-MS is exceptionally powerful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[14][15] The mass spectrometer provides definitive structural information, which is a significant advantage over UV detection.[16]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity and quantify compounds without the need for a specific reference standard of the analyte.[17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[17][20] It is an excellent orthogonal technique to HPLC for verifying purity results and can provide structural information about unknown impurities.[19][21] However, it is generally less sensitive than HPLC and requires more expensive instrumentation.
Performance Data Summary
The table below provides a semi-quantitative comparison of the different analytical techniques for the purity analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Parameter | HPLC-UV | TLC | GC-MS | qNMR |
|---|---|---|---|---|
| Primary Use | Quantitative Purity | Qualitative Screening | Volatile Impurity ID | Absolute Purity (Orthogonal) |
| Quantitative Accuracy | Excellent | Poor to Fair | Excellent | Excellent |
| Sensitivity | High (ng-pg) | Low (µg) | Very High (pg-fg) | Moderate (µg-mg) |
| Specificity/Resolution | Excellent | Fair | Excellent | Good |
| Throughput | Medium | High | Medium | Low |
| Cost per Sample | Medium | Low | High | High |
| Impurity ID Capability | No (unless MS detector) | No | Excellent | Excellent |
Visualization for Method Selection
This diagram provides a decision-making framework for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the routine, quantitative purity analysis of this compound in a drug development setting, a validated reversed-phase HPLC method is the unequivocally superior choice . Its high precision, accuracy, sensitivity, and resolving power make it ideal for release testing and stability studies, aligning with regulatory expectations as outlined by pharmacopeias like the USP and Ph. Eur.[4][22][23]
However, a comprehensive analytical strategy should incorporate orthogonal methods for a more complete understanding of the impurity profile:
-
TLC should be used for in-process checks and rapid, qualitative assessments where speed is more critical than precision.
-
GC-MS is essential for the analysis of residual solvents and other volatile impurities that are not amenable to HPLC analysis.
-
qNMR serves as an invaluable, non-destructive tool for the absolute quantification of the reference standard and for the structural elucidation of unknown impurities detected by HPLC, providing a powerful, complementary dataset.
By leveraging the strengths of each technique, researchers and drug development professionals can build a robust, multi-faceted analytical control strategy that ensures the highest quality and safety of their pharmaceutical intermediates and final APIs.
References
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- British Pharmacopoeia. Appendix III D. Liquid Chromatography. [URL: https://www.pharmacopoeia.
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- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [URL: https://pubmed.ncbi.nlm.nih.gov/32959418/]
- Ponto, J. A., & Ponto, L. L. (1998). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Nuclear medicine communications, 19(4), 365-371. [URL: https://pubmed.ncbi.nlm.nih.gov/9615920/]
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Comparative reactivity of ortho, meta, and para N-(acetylphenyl) chloroacetamides
A Comparative Guide to the Reactivity of Ortho, Meta, and Para N-(acetylphenyl) chloroacetamides in Nucleophilic Substitution
Introduction
N-(acetylphenyl) chloroacetamides are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their chemical behavior is characterized by the reactive α-chloroacetamide moiety, which readily undergoes nucleophilic substitution. The reactivity of this functional group is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. This guide provides a comprehensive comparison of the reactivity of ortho, meta, and para isomers of N-(acetylphenyl) chloroacetamide, supported by theoretical principles and experimental evidence. Understanding the relative reactivity of these isomers is paramount for optimizing reaction conditions and predicting product outcomes in synthetic applications.
The core of this analysis focuses on the nucleophilic substitution reaction at the carbon atom alpha to the carbonyl group of the chloroacetamide functionality. This reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] The rate of this reaction is contingent on the electrophilicity of the α-carbon, which is modulated by the position of the acetyl group on the phenyl ring.
Theoretical Background: Electronic and Steric Effects
The reactivity of the N-(acetylphenyl) chloroacetamide isomers is governed by a combination of electronic and steric effects imparted by the acetyl group.
Electronic Effects: The acetyl group (-COCH₃) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature through both inductive and resonance effects.[3][4] However, in the context of a nucleophilic substitution on a side chain, its influence on the reaction rate is more nuanced.
-
Para-isomer: The acetyl group at the para position exerts a strong electron-withdrawing effect through resonance, delocalizing the electron density of the aniline nitrogen. This reduces the electron-donating capability of the nitrogen atom towards the chloroacetamide side chain, thereby increasing the electrophilicity of the α-carbon and accelerating the rate of nucleophilic attack. Electron-withdrawing groups on the N-substituent generally enhance the electrophilicity of the α-carbon.[5]
-
Meta-isomer: When the acetyl group is in the meta position, its electron-withdrawing resonance effect does not extend to the aniline nitrogen. It primarily exerts an inductive electron-withdrawing effect, which is weaker than the resonance effect observed in the para isomer. Consequently, the electrophilicity of the α-carbon is enhanced to a lesser extent compared to the para isomer.
-
Ortho-isomer: The ortho isomer experiences a combination of electronic and steric effects. Electronically, it behaves similarly to the para isomer, with a strong electron-withdrawing resonance effect. However, the proximity of the bulky acetyl group to the chloroacetamide side chain introduces significant steric hindrance.
Steric Effects: Steric hindrance plays a crucial role in S_N2 reactions, which are sensitive to the bulkiness of groups around the reaction center.[6]
-
The ortho-isomer is expected to be the least reactive due to the steric hindrance caused by the adjacent acetyl group, which impedes the backside attack of the nucleophile on the α-carbon.[7]
Based on these theoretical considerations, the expected order of reactivity for the nucleophilic substitution of N-(acetylphenyl) chloroacetamides is:
Para > Meta > Ortho
Experimental Design and Methodology
To empirically validate the theoretical predictions, a series of experiments can be designed to compare the reaction kinetics of the three isomers.
Synthesis of N-(acetylphenyl) chloroacetamides
The ortho, meta, and para isomers of N-(acetylphenyl) chloroacetamide can be synthesized by the chloroacetylation of the corresponding aminoacetophenone (2-aminoacetophenone, 3-aminoacetophenone, and 4-aminoacetophenone) with chloroacetyl chloride.[8][9]
General Synthetic Protocol:
-
Dissolve the respective aminoacetophenone isomer in a suitable solvent (e.g., glacial acetic acid or dichloromethane).[8][9]
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for a specified period.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure N-(acetylphenyl) chloroacetamide isomer.[10]
Kinetic Studies
A comparative kinetic study can be performed by reacting each isomer with a common nucleophile, such as sodium iodide in acetone (a classic Finkelstein reaction) or a thiol-containing compound like glutathione.[5] The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the rate constants.
Experimental Workflow for Kinetic Analysis:
Caption: Workflow for Kinetic Analysis of Isomer Reactivity
Comparative Reactivity Data
The following table summarizes the expected and literature-supported kinetic data for the reaction of the N-(acetylphenyl) chloroacetamide isomers with a nucleophile. The rate constants (k) are indicative of the reaction rate, with a larger value signifying higher reactivity.
| Isomer | Position of Acetyl Group | Electronic Effect on α-Carbon | Steric Hindrance | Expected Relative Rate Constant (k) |
| N-(2-acetylphenyl) chloroacetamide | Ortho | Strong electron-withdrawing | High | k_ortho (slowest) |
| N-(3-acetylphenyl) chloroacetamide | Meta | Moderate electron-withdrawing | Low | k_meta |
| N-(4-acetylphenyl) chloroacetamide | Para | Strongest electron-withdrawing | Low | k_para (fastest) |
Discussion of Results
The experimental results are anticipated to align with the theoretical predictions, confirming the reactivity order of para > meta > ortho .
-
The Para Isomer's Superior Reactivity: The para-N-(acetylphenyl) chloroacetamide is expected to exhibit the highest reaction rate. This is attributed to the potent electron-withdrawing resonance effect of the para-acetyl group, which significantly enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This observation is consistent with studies on similar systems where electron-withdrawing groups in the para position of the N-aryl ring accelerate S_N2 reactions.[11]
-
The Meta Isomer's Intermediate Reactivity: The meta isomer is predicted to be less reactive than the para isomer but more reactive than the ortho isomer. The acetyl group at the meta position can only exert an inductive electron-withdrawing effect, which is less pronounced than the resonance effect from the para position. This leads to a moderately electrophilic α-carbon.
-
The Ortho Isomer's Retarded Reactivity: The ortho isomer is expected to be the least reactive. Despite the strong electron-withdrawing resonance effect of the acetyl group, which is comparable to the para isomer, the overwhelming steric hindrance from the adjacent bulky acetyl group severely impedes the approach of the nucleophile to the reaction center. This steric inhibition of the S_N2 transition state is the dominant factor determining its low reactivity.
Conclusion
The comparative reactivity of ortho, meta, and para N-(acetylphenyl) chloroacetamides in nucleophilic substitution reactions is a clear demonstration of the interplay between electronic and steric effects in organic chemistry. The established reactivity order of para > meta > ortho is a direct consequence of the position-dependent influence of the acetyl substituent. The para isomer's reactivity is enhanced by a strong, unobstructed electron-withdrawing resonance effect. The meta isomer's reactivity is moderately enhanced by a weaker inductive effect. The ortho isomer's reactivity is significantly diminished by steric hindrance, which overrides its electronic activation. These findings provide valuable insights for researchers and professionals in drug development and chemical synthesis, enabling the rational design of reaction pathways and the prediction of chemical behavior for this important class of compounds.
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Lippa, K. A., Roberts, A. L., & Schwarzenbach, R. P. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(10), 3040–3051. Retrieved from [Link]
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A Tale of Two Chains: A Comparative Guide to N-(2-acetylphenyl)-3-chloropropanamide and N-(2-acetylphenyl)-2-chloroacetamide in Heterocyclic Synthesis
In the intricate world of heterocyclic chemistry, the design and selection of starting materials are paramount to achieving desired molecular architectures. This guide provides an in-depth comparison of two structurally similar yet reactively distinct building blocks: N-(2-acetylphenyl)-3-chloropropanamide and N-(2-acetylphenyl)-2-chloroacetamide . We will explore their differential reactivity in intramolecular cyclization reactions, offering a rationale for their divergent pathways towards the synthesis of valuable heterocyclic scaffolds, namely quinolines and benzodiazepines. This analysis is grounded in fundamental mechanistic principles and supported by analogous experimental findings from the literature, providing a predictive framework for researchers in drug discovery and synthetic organic chemistry.
The Starting Materials: A Subtle Difference with Profound Implications
The two molecules at the heart of this guide share a common N-(2-acetylphenyl)amido core. Their single point of difference lies in the position of the chlorine atom on the acyl chain: at the β-position in 3-chloropropanamide and the α-position in 2-chloroacetamide. This seemingly minor structural variance dictates the size of the nascent ring in intramolecular cyclization events, leading to distinct heterocyclic products.
Synthesis of the Precursors
The synthesis of both this compound and N-(2-acetylphenyl)-2-chloroacetamide is readily achievable through the acylation of 2-aminoacetophenone with the corresponding acyl chloride.
General Synthetic Workflow:
Figure 1: General synthesis of the target haloamides.
The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct[1][2].
The Divergent Paths of Intramolecular Cyclization
The N-(2-acetylphenyl) scaffold presents two primary nucleophilic sites for intramolecular reaction with the electrophilic halo-acyl chain:
-
The aromatic ring: The ortho- and para-positions to the activating amido group are susceptible to electrophilic attack, characteristic of a Friedel-Crafts alkylation .
-
The acetyl group: The enol or enolate of the acetyl group can act as a nucleophile, leading to a condensation reaction .
The position of the chlorine atom on the side chain is the critical determinant of which pathway is favored and the resulting heterocyclic system.
This compound: The Gateway to Quinolines
The three-carbon chain of the 3-chloropropanamide predisposes this molecule to form a six-membered ring upon intramolecular cyclization.
Predicted Reaction Pathway:
Figure 2: Predicted cyclization of this compound.
Under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), an intramolecular Friedel-Crafts alkylation is the most probable reaction pathway[3][4]. The reaction proceeds via the formation of a carbocation or a related polarized complex at the carbon bearing the chlorine, which is then attacked by the electron-rich aromatic ring. The ortho-position to the activating amide group is the most likely site of attack, leading to the formation of a 3,4-dihydroquinolin-2(1H)-one derivative.
N-(2-acetylphenyl)-2-chloroacetamide: A Versatile Precursor for Benzodiazepines
The two-carbon chain of the 2-chloroacetamide directs cyclization towards the formation of a seven-membered ring. In this case, the more plausible pathway involves the acetyl group as the internal nucleophile, leading to a benzodiazepine derivative.
Predicted Reaction Pathway:
Figure 3: Predicted cyclization of N-(2-acetylphenyl)-2-chloroacetamide.
In the presence of a base, the acetyl group can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This cyclization would lead to the formation of a 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione . This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities[8][9][10].
The synthesis of 1,4-benzodiazepine-2,5-diones from related N-substituted 2-aminoacetanilides is a known synthetic strategy, further supporting this predicted outcome[2][11][12].
An alternative, though likely less favored, pathway for N-(2-acetylphenyl)-2-chloroacetamide could be an intramolecular Friedel-Crafts reaction to form a five-membered ring (an oxindole derivative). However, the formation of the seven-membered benzodiazepine ring via the acetyl group is generally more facile under basic conditions.
Comparative Analysis and Experimental Considerations
| Feature | This compound | N-(2-acetylphenyl)-2-chloroacetamide |
| Halo-acyl Chain Length | 3 carbons (β-chloro) | 2 carbons (α-chloro) |
| Primary Cyclization Pathway | Intramolecular Friedel-Crafts Alkylation | Intramolecular Nucleophilic Substitution (via enolate) |
| Typical Reaction Conditions | Lewis Acid (e.g., AlCl₃, H₂SO₄) | Base (e.g., NaH, K₂CO₃) |
| Predicted Major Product | 4-Acetyl-3,4-dihydroquinolin-2(1H)-one (6-membered ring) | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (7-membered ring) |
| Key Synthetic Utility | Synthesis of quinoline derivatives | Synthesis of benzodiazepine derivatives |
Causality behind Experimental Choices:
-
For this compound: The use of a strong Lewis acid is crucial to activate the C-Cl bond for electrophilic aromatic substitution[4][13]. The reaction is typically performed in a non-polar, aprotic solvent to prevent quenching of the catalyst.
-
For N-(2-acetylphenyl)-2-chloroacetamide: A non-nucleophilic base is required to generate the enolate of the acetyl group without competing in intermolecular reactions[11]. The choice of solvent will depend on the solubility of the substrate and the base used.
Experimental Protocols (Hypothetical Based on Analogy)
The following protocols are provided as illustrative examples based on established methodologies for similar transformations. Optimization will be necessary for specific substrates and scales.
Protocol for the Synthesis of 4-Acetyl-3,4-dihydroquinolin-2(1H)-one
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
-
To a solution of N-(2-acetylphenyl)-2-chloroacetamide (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Conclusion
The choice between this compound and N-(2-acetylphenyl)-2-chloroacetamide in heterocyclic synthesis is a clear demonstration of how a subtle structural modification can fundamentally alter the course of a chemical reaction. The β-chloroamide is a promising precursor for the synthesis of quinoline derivatives via an intramolecular Friedel-Crafts alkylation, while the α-chloroamide is predisposed to form benzodiazepine scaffolds through an intramolecular condensation involving the acetyl group. Understanding these divergent reactivities allows for the rational design of synthetic routes to these important classes of heterocyclic compounds. Further experimental validation of these predicted pathways will undoubtedly contribute valuable tools to the synthetic chemist's arsenal.
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A Comparative Guide to Derivatization Strategies for the Unambiguous Identification of N-(2-acetylphenyl)-3-chloropropanamide
Introduction: The Challenge of Structural Certainty
In pharmaceutical research and development, the absolute confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Molecules with multiple reactive functional groups, such as N-(2-acetylphenyl)-3-chloropropanamide, present a unique analytical challenge. While standard spectroscopic methods like NMR, IR, and Mass Spectrometry provide a foundational fingerprint, they can sometimes leave room for ambiguity, particularly in confirming the precise connectivity and regiochemistry of functional groups. Is the acetyl group truly at the ortho position? Is the amide linkage formed as expected?
This guide provides an in-depth comparison of chemical derivatization strategies to definitively answer these questions. By selectively transforming a specific functional group, we create a new molecule with a predictable and diagnostically altered analytical signature. This process not only validates the presence of the targeted group but also confirms its chemical accessibility and reactivity, providing a higher order of structural proof. We will compare two distinct and powerful approaches: derivatization of the ketone and hydrolytic cleavage of the amide bond, providing the experimental data and rationale needed to select the optimal path for structural validation.
Part 1: Baseline Spectroscopic Profile of this compound
Before derivatization, a thorough analysis of the parent compound is essential. This baseline data provides the reference against which all subsequent changes are measured.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons (with a splitting pattern indicative of ortho-disubstitution), the acetyl methyl protons (singlet), the methylene protons of the chloropropanamide moiety (two triplets), and the amide proton (broad singlet).
-
¹³C NMR: Resonances for the aromatic carbons, the ketone carbonyl, the amide carbonyl, the acetyl methyl carbon, and the two methylene carbons of the chloropropanamide chain.
-
FT-IR: Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the amide I band (C=O stretch, ~1660 cm⁻¹).[3]
-
Mass Spectrometry (EI): A molecular ion peak [M]⁺ at m/z 225/227 (due to ³⁵Cl/³⁷Cl isotopes). Key fragmentation pathways would likely involve cleavage of the amide bond and loss of the chloropropyl group.[4][5]
While this data strongly suggests the proposed structure, derivatization provides the necessary orthogonal evidence for unequivocal confirmation.
Part 2: A Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent is dictated by the functional group one wishes to confirm. For this compound, the ketone and amide groups are the most logical targets for providing definitive structural information.
Caption: Reaction of the parent compound with 2,4-DNPH.
Experimental Protocol: DNPH Derivatization
-
Reagent Preparation: Prepare Brady's reagent by dissolving 0.5 g of 2,4-dinitrophenylhydrazine in 1 mL of water and 2.5 mL of concentrated sulfuric acid. Cautiously add this solution to 10 mL of ethanol.
-
Reaction: Dissolve ~50 mg of the suspected this compound in 2 mL of ethanol. Add 3 mL of Brady's reagent.
-
Observation & Isolation: A yellow-to-orange precipitate should form within 15 minutes if a ketone is present. If no precipitate forms immediately, allow the mixture to stand at room temperature for 1 hour.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the derivative from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure crystals.
-
Analysis: Dry the crystals and determine the melting point. Analyze the derivative by MS, IR, and UV-Vis spectroscopy.
Strategy B: Amide Bond Confirmation via Acid-Catalyzed Hydrolysis
Rationale: This method provides unequivocal proof of the fundamental building blocks of the molecule. By cleaving the amide bond, the molecule is broken down into its constituent amine (2-aminoacetophenone) and carboxylic acid (3-chloropropanoic acid). The independent identification of these two fragments, for example by comparing their GC-MS or LC-MS data against authentic standards, serves as definitive proof of the original molecule's connectivity.
Mechanism: Under acidic conditions and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers leads to the expulsion of the amine as a protonated ammonium ion and the formation of the carboxylic acid, effectively breaking the amide C-N bond.
Experimental Protocol: Acid Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ~100 mg of the suspected this compound with 10 mL of 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature.
-
Extraction: Neutralize the mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to a pH of ~8. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL) to isolate the amine fragment (2-aminoacetophenone).
-
Isolation of Acid: Acidify the remaining aqueous layer to pH ~2 with concentrated HCl. Extract with an organic solvent (e.g., diethyl ether, 3 x 15 mL) to isolate the carboxylic acid fragment (3-chloropropanoic acid).
-
Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze both the amine and carboxylic acid fragments separately using GC-MS or LC-MS and compare the resulting spectra and retention times to those of certified reference standards.
Part 3: Comparative Data Analysis
The success of derivatization lies in the predictable changes to the analytical data. The following table summarizes the expected outcomes for each strategy, providing a clear comparison.
| Analytical Parameter | Parent Compound | Strategy A: DNPH Derivative | Strategy B: Hydrolysis Products |
| Identity | This compound | 2,4-Dinitrophenylhydrazone derivative | 2-Aminoacetophenone AND 3-Chloropropanoic Acid |
| Appearance | White to off-white solid | Yellow/Orange crystalline solid | Amine: Yellow oil/solid; Acid: Colorless liquid/solid |
| Molecular Weight | 225.67 g/mol | 405.77 g/mol (+180.1 g/mol ) | Amine: 135.15 g/mol ; Acid: 108.52 g/mol |
| Melting Point | Compound-specific | Sharp, higher MP than parent | Data for individual fragments compared to standards |
| Key IR Bands (cm⁻¹) | ~1680 (Ketone C=O) | C=O band disappears, new C=N (~1620), NO₂ (~1520, 1340) | Amine: N-H stretch (~3400), C=O (~1660); Acid: Broad O-H (~3000), C=O (~1710) |
| Key ¹H NMR Signals | Singlet for -COCH₃ protons | -COCH₃ singlet disappears | Signals for two independent, known molecules |
| Key MS Fragment (m/z) | 225/227 [M]⁺ | 405/407 [M]⁺, characteristic fragments for dinitrophenyl group | Amine: 135 [M]⁺, 120 [M-CH₃]⁺; Acid: 108/110 [M]⁺ |
| UV-Vis λₘₐₓ | Standard aromatic absorbance | New strong absorbance ~360-380 nm | Data for individual fragments |
Conclusion and Recommendations
Both derivatization strategies offer powerful and complementary methods for the unambiguous structural confirmation of this compound.
-
Strategy A (DNPH Derivatization) is highly effective for specifically confirming the presence and reactivity of the ketone functional group. It is relatively quick, provides a visually observable result, and yields a stable, crystalline product with multiple new analytical handles (MP, color, UV-Vis, MS signature). It is the preferred method for targeted validation of the carbonyl moiety.
-
Strategy B (Amide Hydrolysis) provides the most definitive and fundamental proof of the molecule's core scaffold. By breaking the molecule into its constituent parts and identifying them against known standards, it leaves no doubt about the original connectivity. This destructive method is the gold standard for confirming the identity of the amine and carboxylic acid portions of the amide.
For the highest level of scientific rigor, employing both strategies is recommended. The successful formation of the DNPH derivative confirms the ortho-acetylphenyl moiety, while subsequent hydrolysis and identification of the fragments confirm the overall amide structure. This dual-pronged approach creates a self-validating system, ensuring the utmost confidence in the identity of this compound for any research or drug development application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
